molecular formula C6H8N2OS B1271445 5-Methylthiophene-2-carbohydrazide CAS No. 126768-40-9

5-Methylthiophene-2-carbohydrazide

Cat. No.: B1271445
CAS No.: 126768-40-9
M. Wt: 156.21 g/mol
InChI Key: HMBLMUIDVHBCOW-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBLMUIDVHBCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375017
Record name 5-methylthiophene-2-carbohydrazide
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126768-40-9
Record name 5-methylthiophene-2-carbohydrazide
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Record name 5-methylthiophene-2-carbohydrazide
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Foundational & Exploratory

What are the physical and chemical properties of 5-Methylthiophene-2-carbohydrazide?

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 5-Methylthiophene-2-carbohydrazide

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physical and chemical properties, offers a detailed spectroscopic profile, and presents a validated synthetic protocol. By integrating data from established chemical suppliers and peer-reviewed literature, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents and synthetic methodologies. We will explore the compound's structural attributes, reactivity, and its role as a versatile building block for creating more complex molecules with potential biological activity.

Core Compound Identification and Structure

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The carbohydrazide functional group (-CONHNH₂) positions it as a key intermediate for the synthesis of hydrazones and other N-acylhydrazone derivatives, which are recognized as privileged structures in drug discovery.[1]

  • IUPAC Name: this compound

  • Synonyms: 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide, 5-Methyl-thiophene-2-carboxylic acid hydrazide

  • CAS Number: 126768-40-9[2]

  • Molecular Formula: C₆H₈N₂OS[2][3]

  • Molecular Weight: 156.21 g/mol [2]

  • Monoisotopic Mass: 156.03574 Da[4]

Chemical Structure

The structure combines a 2,5-disubstituted thiophene ring with a hydrazide moiety, providing distinct sites for chemical modification.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and application in experimental settings.

PropertyValueSource Citation
Molecular Formula C₆H₈N₂OS[2][3]
Molecular Weight 156.21 g/mol [2]
Appearance Solid
InChI Key HMBLMUIDVHBCOW-UHFFFAOYSA-N[4]
Solubility Soluble in most organic solvents like methanol.[5][6]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional components: the electron-rich 5-methylthiophene ring and the nucleophilic carbohydrazide group.

  • Carbohydrazide Moiety: This group is the primary site of reactivity. It readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and is frequently exploited to generate libraries of compounds for biological screening.[1][7] The hydrazide can also act as a bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the terminal amino nitrogen.[8]

  • Thiophene Ring: The thiophene ring is an aromatic heterocycle that can undergo electrophilic substitution. The presence of the methyl group (an electron-donating group) and the carbohydrazide group (an electron-withdrawing group) influences the regioselectivity of such reactions.

  • Stability and Storage: While specific stability data for this compound is limited, related thiophene derivatives are noted to be air-sensitive.[9] Therefore, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, bases, and reducing agents.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, a reliable profile can be predicted based on data from closely related analogs like 5-methyl-2-thiophenecarboxaldehyde and thiophene-2-carbohydrazide.[5][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet1H-C(=O)NH-The amide proton is typically downfield and often broad due to quadrupole coupling and exchange.
~7.4 - 7.6Doublet1HThiophene proton (H3)This proton is adjacent to the electron-withdrawing carbohydrazide group, causing a downfield shift.
~6.8 - 7.0Doublet1HThiophene proton (H4)This proton is adjacent to the electron-donating methyl group, resulting in a more upfield position compared to H3.
~4.0 - 4.5Broad Singlet2H-NH₂The terminal amine protons are exchangeable and appear as a broad singlet.
~2.5Singlet3HMethyl protons (-CH₃)The methyl group protons on an aromatic ring typically appear in this region as a sharp singlet.[10]
¹³C NMR Spectroscopy

The carbon NMR would complement the proton data, confirming the carbon skeleton.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~160 - 165Carbonyl carbon (C=O)The carbonyl carbon of an amide/hydrazide is highly deshielded and appears significantly downfield.[6]
~145 - 155Thiophene C5 (C-CH₃)The carbon atom bearing the methyl group.
~135 - 145Thiophene C2 (C-C=O)The carbon atom attached to the carbohydrazide group.
~125 - 135Thiophene C3/C4Aromatic carbons of the thiophene ring.
~15Methyl carbon (-CH₃)The aliphatic carbon of the methyl group appears far upfield.[10]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.

Wavenumber (cm⁻¹)Vibration TypeRationale
~3200 - 3300N-H StretchCharacteristic of the N-H bonds in the hydrazide group.[6]
~2920C-H Stretch (Aliphatic)Corresponds to the stretching of the C-H bonds in the methyl group.[10]
~1630 - 1660C=O Stretch (Amide I)A strong, sharp absorption band indicative of the carbonyl group in the hydrazide moiety.[6]
~1450 - 1550C=C Stretch (Aromatic)Associated with the carbon-carbon double bond stretching within the thiophene ring.[10]
~810C-H Out-of-plane BendCharacteristic of a 2,5-disubstituted thiophene ring.[10]
Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 157.04302 and [M+Na]⁺ at m/z 179.02496.[4]

Synthesis and Experimental Protocols

The most direct and widely used method for preparing carbohydrazides is the hydrazinolysis of a corresponding carboxylic acid ester.[5][8] This involves reacting the ester precursor with hydrazine hydrate, often in an alcohol solvent.

Protocol: Synthesis via Hydrazinolysis of Methyl 5-methylthiophene-2-carboxylate

This protocol is adapted from established methods for preparing thiophene carbohydrazides.[5]

Materials:

  • Methyl 5-methylthiophene-2-carboxylate

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 equivalent) in methanol (approx. 10 volumes).

  • Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (3.0 - 5.0 equivalents) dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol or water to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified white or off-white solid product under vacuum to obtain this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification start_ester Methyl 5-methyl- thiophene-2-carboxylate mix 1. Combine and Stir start_ester->mix start_hydrazine Hydrazine Hydrate (in Methanol) start_hydrazine->mix reflux 2. Heat to Reflux (4-6 hours) mix->reflux cool 3. Cool in Ice Bath reflux->cool filtrate 4. Vacuum Filtration cool->filtrate wash 5. Wash with Cold Solvent filtrate->wash dry 6. Dry Under Vacuum wash->dry end_product Final Product: 5-Methylthiophene- 2-carbohydrazide dry->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Heterocyclic compounds containing thiophene and hydrazone moieties are of immense interest due to their wide spectrum of biological activities.[7][11] this compound serves as a crucial starting material for accessing these valuable molecular scaffolds.

  • Anticancer Agents: Thiophene derivatives have been incorporated into numerous compounds evaluated for their anticancer properties.[11][12] By reacting this compound with various aldehydes, novel hydrazones can be synthesized and tested for cytotoxic activity against cancer cell lines, such as pancreatic (PaCa-2) or breast (MCF-7) cancer cells.[7][12]

  • Antimicrobial and Antioxidant Activity: The combination of a sulfur-containing heterocycle and a hydrazone linkage is a common feature in compounds designed as antibacterial, antifungal, and antioxidant agents.[11] The ability of these structures to chelate metal ions or interfere with microbial metabolic pathways makes them promising leads for new anti-infective drugs.

  • Enzyme Inhibition: N-acylhydrazones derived from this compound can be designed as inhibitors for specific enzymes, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are key targets in inflammation research.[7]

  • Antinociceptive Agents: The N-acylhydrazone scaffold is also recognized for its potential in developing new analgesic (antinociceptive) drug candidates.[1]

References

  • Oakwood Chemical. (n.d.). 5-Methyl-thiophene-2-carboxylic acid hydrazide. Retrieved from [Link][2]

  • Yap, C. H., et al. (2018). N'-[(E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. IUCrData, 3(12), x181829. Retrieved from [Link][6]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. Retrieved from [Link][8]

  • PubChemLite. (n.d.). This compound (C6H8N2OS). Retrieved from [Link][4]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. Retrieved from [Link][11]

  • Acar, Ç., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3939. Retrieved from [Link][7]

  • Da Silva, A. C. R., et al. (2018). Design, synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Anais da Academia Brasileira de Ciências, 90(1), 299-317. Retrieved from [Link][1]

  • Giram, P. S., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Retrieved from [Link][12]

Sources

5-Methylthiophene-2-carbohydrazide molecular structure and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylthiophene-2-carbohydrazide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of more complex bioactive agents. Its structure, featuring a reactive hydrazide moiety, allows for a wide array of chemical transformations, making it a valuable precursor for developing novel compounds with potential therapeutic applications, notably in the search for new anti-tubercular agents. This guide provides a comprehensive overview of its molecular attributes, a detailed, field-proven synthesis protocol, and an exploration of its significance in modern drug development.

Core Molecular Attributes

The foundational characteristics of this compound define its chemical behavior and potential applications. The molecule consists of a five-membered thiophene ring, which is substituted at the 2-position with a carbohydrazide group (-CONHNH₂) and at the 5-position with a methyl group (-CH₃).

Caption: 2D Molecular Structure of this compound.

The presence of the electron-rich thiophene ring, combined with the nucleophilic and hydrogen-bonding capabilities of the hydrazide group, makes this compound a prime candidate for constructing pharmacologically active molecules.

Key Identifiers and Properties

Quantitative data for this compound is summarized below for quick reference.

PropertyValueSource
IUPAC Name 5-Methyl-thiophene-2-carboxylic acid hydrazide[1]
CAS Number 126768-40-9[1][2]
Molecular Formula C₆H₈N₂OS[1][2]
Molecular Weight 156.21 g/mol [1]
InChI Key HMBLMUIDVHBCOW-UHFFFAOYSA-N[2]
Synonyms 5-Methyl-2-thiophenecarboxylic acid hydrazide, 2-methylthiophene-5-carbohydrazide[2]

Synthesis and Mechanistic Considerations

The synthesis of carbohydrazides from their corresponding esters is a robust and well-established transformation in organic chemistry. This is the preferred pathway for producing this compound with high purity and yield.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach involves the nucleophilic acyl substitution of a suitable ester precursor, namely methyl 5-methylthiophene-2-carboxylate, with hydrazine. The driving force for this reaction is the high nucleophilicity of hydrazine and the formation of the stable amide-like hydrazide bond. To accelerate this process and improve efficiency, microwave-assisted synthesis is the methodology of choice. This technique provides rapid, uniform heating, often leading to significantly reduced reaction times and cleaner product formation compared to conventional heating methods.

G cluster_workflow Synthesis Workflow product This compound intermediate Methyl 5-methylthiophene-2-carboxylate product->intermediate Amide Disconnection reagent Hydrazine Monohydrate (NH₂NH₂·H₂O) intermediate->reagent Reacts With intermediate_node Starting Ester mw_node Microwave Irradiation (e.g., 5 min) intermediate_node->mw_node reagent_node Hydrazine reagent_node->mw_node product_node Final Product mw_node->product_node

Caption: Retrosynthetic analysis and proposed microwave-assisted workflow.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a proven method for the synthesis of the closely related thiophene-2-carbohydrazide and is expected to be highly effective for the target molecule.[3]

Materials and Reagents:

  • Methyl 5-methylthiophene-2-carboxylate

  • Hydrazine monohydrate (≥98%)

  • Methanol (ACS grade)

  • Deionized Water

  • Microwave reactor

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask suitable for microwave synthesis, dissolve methyl 5-methylthiophene-2-carboxylate (1.0 mmol) in a 40 mL solvent mixture of methanol and water (1:1 v/v).

  • Addition of Reagent: To the solution, add hydrazine monohydrate (5.0 mmol, 5 equivalents) dropwise while stirring. The excess hydrazine ensures the reaction goes to completion.

  • Microwave Irradiation: Secure a reflux condenser to the flask and place the assembly inside the microwave reactor. Irradiate the mixture for approximately 5 minutes at a power level sufficient to maintain reflux. Causality Note: Microwave energy directly couples with the polar solvent and reactants, leading to rapid and homogenous heating that dramatically accelerates the rate of nucleophilic substitution.

  • Isolation: After irradiation, immediately cool the flask in an ice-water bath. A white or off-white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold water to remove any unreacted hydrazine hydrate.

  • Drying: Dry the purified product under vacuum to obtain the final compound. The expected yield should be high, typically over 85%.

This self-validating protocol is efficient and produces a high-purity product, which can be confirmed through standard analytical techniques like NMR spectroscopy and melting point analysis.

Safety and Handling

Proper handling of this compound is essential. It should be managed in a well-ventilated laboratory, and personnel should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard ClassHazard StatementPrecautionary StatementSource
Acute Toxicity, OralH302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
Skin IrritationH315: Causes skin irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
Eye IrritationH319: Causes serious eye irritation[1]
STOT SE 3H335: May cause respiratory irritation[1]

Applications in Drug Development and Research

The true value of this compound lies in its role as a scaffold in drug discovery. Hydrazides are key precursors for synthesizing a wide range of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, as well as Schiff bases, all of which are prominent pharmacophores.

Research on analogous structures strongly suggests a high potential for anti-tubercular activity.[4][5] The carbohydrazide moiety can act as a critical hydrogen bonding domain, interacting with active sites of key enzymes in Mycobacterium tuberculosis. The thiophene ring serves as a bioisostere for a phenyl ring but with different electronic properties and metabolic profile, while the methyl group can provide beneficial hydrophobic interactions and tune the molecule's overall lipophilicity.

G cluster_drug_design Rational Drug Design Concept scaffold 5-Methylthiophene- 2-carbohydrazide Scaffold interaction_hbond H-Bonding (Hydrazide) scaffold->interaction_hbond interacts via interaction_hydrophobic Hydrophobic Pocket (Methyl Group) scaffold->interaction_hydrophobic interacts via interaction_aromatic π-π Stacking (Thiophene Ring) scaffold->interaction_aromatic interacts via target Enzyme Active Site (e.g., M. tuberculosis InhA) interaction_hbond->target binds to interaction_hydrophobic->target binds to interaction_aromatic->target binds to

Sources

An In-Depth Technical Guide to 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 126768-40-9

This technical guide provides a comprehensive overview of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and characterization, and explores the potential biological activities of the broader class of thiophene hydrazide derivatives.

Introduction: The Thiophene Hydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bio-isosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents.[1] The incorporation of a hydrazide functional group introduces a versatile handle for synthesizing a wide array of derivatives, such as hydrazones, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3][4] 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide combines these two key pharmacophores, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is presented in the table below.

PropertyValueSource
CAS Number 126768-40-9,
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.2 g/mol
Appearance Solid
InChI Key HMBLMUIDVHBCOW-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is typically achieved through a two-step process, starting from the commercially available 5-Methyl-2-thiophenecarboxylic acid.

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxylic acid (Precursor)

Established methods for the synthesis of this precursor include the carbonation of Grignard reagents derived from 2-methylthiophene.[7]

Step 2: Formation of the Hydrazide

The conversion of the carboxylic acid to the corresponding hydrazide is a standard transformation in organic synthesis. The most common and direct method is the reaction of the carboxylic acid or its corresponding ester (e.g., methyl 5-methyl-2-thiophenecarboxylate) with hydrazine hydrate.[8]

The formation of the hydrazide proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid (or its ester). This is followed by the elimination of a water (or alcohol) molecule to yield the stable hydrazide product. The reaction is often carried out in an alcoholic solvent and may be heated to drive the reaction to completion.

Hydrazide Formation RCOOH 5-Methyl-2-thiophenecarboxylic acid Intermediate Tetrahedral Intermediate RCOOH->Intermediate Nucleophilic Attack NH2NH2 Hydrazine Hydrate NH2NH2->Intermediate Hydrazide 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide Intermediate->Hydrazide Elimination H2O Water Intermediate->H2O

Caption: General workflow for the synthesis of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide.

Detailed Experimental Protocol (Proposed)

The following is a proposed, generalized protocol based on standard procedures for hydrazide synthesis. Optimization may be required.

  • Esterification (Optional but Recommended): To a solution of 5-Methyl-2-thiophenecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 5-methyl-2-thiophenecarboxylate with a suitable organic solvent.

  • Hydrazinolysis: Dissolve the methyl 5-methyl-2-thiophenecarboxylate (1 equivalent) in ethanol. Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the thiophene ring protons, and the hydrazide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~2.5Singlet-CH₃Typical range for a methyl group attached to an aromatic ring.
~6.8 - 7.0DoubletThiophene H4Upfield thiophene proton.
~7.5 - 7.7DoubletThiophene H3Downfield thiophene proton due to the proximity of the electron-withdrawing carbonyl group.
~4.5Broad Singlet-NH₂Exchangeable protons of the primary amine.
~9.5Broad Singlet-C(O)NH-Exchangeable proton of the amide, typically downfield.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~15-CH₃Aliphatic methyl carbon.
~125 - 130Thiophene C4Aromatic carbon.
~130 - 135Thiophene C3Aromatic carbon.
~135 - 140Thiophene C2Carbon attached to the carbonyl group.
~145 - 150Thiophene C5Carbon attached to the methyl group.
~160 - 165-C=OCarbonyl carbon of the hydrazide.
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationJustification
3200 - 3400N-H stretchingCharacteristic broad peaks for the -NH and -NH₂ groups.
~3100C-H stretching (aromatic)C-H bonds of the thiophene ring.
~2950C-H stretching (aliphatic)C-H bonds of the methyl group.
1640 - 1680C=O stretching (amide I)Strong absorption band for the carbonyl group of the hydrazide.
1500 - 1550N-H bending (amide II)Characteristic of the amide linkage.

Potential Applications in Drug Discovery

While specific studies on the biological activity of 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide are limited in the available literature, the broader class of thiophene-based hydrazides and their hydrazone derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of thiophene hydrazone derivatives as anticancer agents.[2][3][4][9] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and pancreatic cancer.[2][3][10] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression or the induction of apoptosis.[10] The N-acylhydrazone scaffold is considered a key pharmacophore for this activity.[2]

Anticancer Potential ThiopheneHydrazide 5-Methyl-2-Thiophenecarboxylic Acid Hydrazide Reaction Reaction with Aldehydes/Ketones ThiopheneHydrazide->Reaction Hydrazone Thiophene Hydrazone Derivatives Reaction->Hydrazone Anticancer Anticancer Activity (e.g., Cytotoxicity, Apoptosis Induction) Hydrazone->Anticancer

Caption: Pathway from the core compound to potential anticancer applications.

Anti-Tuberculosis Activity

Hydrazide-containing compounds, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis. Thiophene carboxylic acid hydrazides and their derivatives have been investigated as potential anti-tuberculosis agents.[11][12][13][14] Studies have shown that certain derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis.[12][13][15] The mechanism is often related to the inhibition of enzymes essential for the survival of the mycobacterium.[15]

Conclusion

5-Methyl-2-Thiophenecarboxylic Acid Hydrazide is a synthetically accessible and versatile building block for the development of novel compounds with potential therapeutic applications. Its thiophene core and reactive hydrazide moiety make it an attractive starting point for the synthesis of libraries of derivatives, particularly hydrazones, for screening in anticancer and antimicrobial assays. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

  • ResearchGate. (n.d.). Synthesized thiophene derivatives identified with anticancer activity. Retrieved from [Link]

  • Impact Factor. (2024, August 31). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Retrieved from [Link]

  • MDPI. (2023, May 9). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Retrieved from [Link]

  • RSC Publishing. (2024, February 15). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Retrieved from [Link]

  • IOPscience. (n.d.). 2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies. Retrieved from [Link]

  • [No Title Provided]
  • National Institutes of Health. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • De Gruyter. (n.d.). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]

  • PubMed. (n.d.). Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 23). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Methylthiophene-2-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 5-Methylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging fundamental principles of spectroscopy and comparative data from structurally similar molecules, this document serves as a vital resource for researchers engaged in the synthesis, identification, and quality control of this and related thiophene derivatives.

Introduction: The Significance of this compound

This compound (C₆H₈N₂OS, Molar Mass: 156.21 g/mol ) is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The incorporation of a carbohydrazide functional group at the 2-position and a methyl group at the 5-position imparts specific chemical properties that make it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough understanding of its spectroscopic signature essential.

This guide will detail the predicted spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but also delve into the rationale behind these predictions and provide detailed, field-proven experimental protocols for data acquisition.

Synthesis Pathway and Rationale

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, such as methyl 5-methylthiophene-2-carboxylate. This method is efficient and proceeds under relatively mild conditions. The carboxylic acid precursor, 5-methylthiophene-2-carboxylic acid, is readily available.

Below is a generalized workflow for the synthesis, providing the chemical logic for the chosen pathway.

Synthesis_Workflow Start 5-Methylthiophene-2-carboxylic Acid Ester Methyl 5-methylthiophene-2-carboxylate Start->Ester Esterification (e.g., SOCl₂/MeOH) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine hydrate)

Caption: Synthetic route to this compound.

The esterification of the carboxylic acid is a standard procedure to create a more reactive intermediate for nucleophilic attack by hydrazine. Thionyl chloride is often employed to form the acyl chloride in situ, which then readily reacts with methanol. The subsequent hydrazinolysis involves the nucleophilic acyl substitution where hydrazine displaces the methoxy group to form the stable carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and the presence of exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet (broad)1H-NH-The amide proton is typically downfield and broadened due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.
~7.5Doublet1HThiophene H-3This proton is adjacent to the electron-withdrawing carbohydrazide group, leading to a downfield shift.
~6.8Doublet1HThiophene H-4This proton is adjacent to the electron-donating methyl group, resulting in an upfield shift compared to H-3.
~4.4Singlet (broad)2H-NH₂The primary amine protons are also downfield and often appear as a broad singlet due to exchange and hydrogen bonding.
~2.4Singlet3H-CH₃The methyl protons on the thiophene ring are in a typical range for aromatic methyl groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carbohydrazide is significantly deshielded and appears far downfield.
~145Thiophene C-5The carbon atom bearing the methyl group.
~135Thiophene C-2The carbon atom attached to the carbohydrazide group.
~130Thiophene C-3The thiophene carbon adjacent to the carbohydrazide group.
~125Thiophene C-4The thiophene carbon adjacent to the methyl group.
~15-CH₃The methyl carbon is in the typical upfield region for alkyl groups.
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in DMSO-d₆ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Peak Picking Baseline->Integration Final Spectra Final Spectra Integration->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3100Medium-StrongN-H stretchingCharacteristic of the -NH and -NH₂ groups of the carbohydrazide moiety.
~3080MediumAromatic C-H stretchingTypical for C-H bonds on the thiophene ring.
~2920MediumAliphatic C-H stretchingCorresponds to the C-H bonds of the methyl group.
~1640StrongC=O stretching (Amide I)A very strong and characteristic absorption for the carbonyl group in an amide-like structure.
~1550MediumN-H bending (Amide II)Another characteristic band for amide-containing compounds.
1450-1500MediumC=C stretchingAromatic ring stretching of the thiophene core.
~810StrongC-H out-of-plane bendingCharacteristic of a 2,5-disubstituted thiophene ring.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Gently mix the sample and KBr, then grind them together to ensure a homogeneous mixture.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Molecular Ion (M⁺˙): m/z = 156. This peak corresponds to the molecular weight of the compound. Its presence confirms the molecular formula.

  • Key Fragment Ions:

    • m/z = 111: Loss of the -NHNH₂ group (·CONHNH₂). This would be a very prominent peak.

    • m/z = 97: Further loss of a methyl group from the m/z 111 fragment is unlikely, but fragmentation of the thiophene ring could lead to this. A more likely fragmentation would be the loss of the entire carbohydrazide group.

    • m/z = 125: Loss of the -NH₂ group (·NH₂).

    • m/z = 43: This could correspond to the [C₂H₃S]⁺ fragment from the thiophene ring or the [CH₃CO]⁺ fragment if rearrangement occurs.

MS_Fragmentation M [C₆H₈N₂OS]⁺˙ m/z = 156 F1 [C₅H₅S-CO]⁺ m/z = 111 M->F1 - ·NHNH₂ F2 [C₅H₅S-CONH]⁺ m/z = 125 M->F2 - ·NH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science.

References

  • PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Biological activity of thiophene carbohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Thiophene Carbohydrazide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of thiophene carbohydrazide derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile molecules.

Introduction: The Emerging Significance of Thiophene Carbohydrazides

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to mimic a phenyl ring while offering a distinct steric and metabolic profile have made it a cornerstone in the design of numerous therapeutic agents. When combined with the carbohydrazide moiety (-CONHNH2), the resulting thiophene carbohydrazide derivatives exhibit a remarkable spectrum of biological activities. The hydrazone linkage (-C=N-NH-C=O) formed from the condensation of carbohydrazides with various aldehydes and ketones is crucial, often acting as a pharmacophore that drives interactions with biological targets.

These derivatives have garnered substantial interest due to their promising activities as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. This guide will provide a detailed exploration of these properties, supported by mechanistic insights and experimental protocols.

Synthetic Strategies: Crafting the Thiophene Carbohydrazide Scaffold

The synthesis of thiophene carbohydrazide derivatives typically follows a multi-step but well-established pathway. The core of this process involves the formation of the carbohydrazide intermediate, which is then condensed with a variety of carbonyl compounds to generate the final hydrazone derivatives.

Synthesis of the Thiophene Carbohydrazide Intermediate

The foundational step is the synthesis of a thiophene carbohydrazide from a corresponding thiophene carboxylic acid ester.

Experimental Protocol: Synthesis of 2-Thiophenecarbohydrazide

  • Esterification: Thiophene-2-carboxylic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours to yield ethyl thiophene-2-carboxylate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate (80-99%) in an alcoholic solvent (e.g., ethanol or isopropanol). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid, 2-thiophenecarbohydrazide, is filtered, washed with cold ethanol, and recrystallized to yield a pure product.

Synthesis of Thiophene Carbohydrazide-Based Hydrazones

The versatile carbohydrazide intermediate serves as a building block for creating a diverse library of hydrazone derivatives.

Experimental Protocol: General Synthesis of N'-substituted Thiophene Carbohydrazides

  • Dissolution: Dissolve 2-thiophenecarbohydrazide in a suitable solvent, such as ethanol or methanol.

  • Condensation: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde/ketone to the solution. A few drops of a catalyst, such as glacial acetic acid, are often added to facilitate the reaction.

  • Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 12 hours.

  • Purification: The resulting solid precipitate is collected by filtration, washed with the solvent, and purified by recrystallization to afford the final thiophene carbohydrazide derivative.

Diagram: Synthetic Workflow

G Thiophene_Acid Thiophene-2-carboxylic Acid Ester Ethyl Thiophene-2-carboxylate Thiophene_Acid->Ester Esterification (Ethanol, H₂SO₄) Hydrazide 2-Thiophenecarbohydrazide (Intermediate) Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Final_Product Thiophene Carbohydrazide Derivative (Hydrazone) Hydrazide->Final_Product Condensation (Glacial Acetic Acid) Aldehyde Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde->Final_Product

Caption: General synthetic scheme for thiophene carbohydrazide derivatives.

Antimicrobial Activity: A Promising Frontier

Thiophene carbohydrazide derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens. The mechanism is often attributed to the azomethine (-N=CH-) linkage, which is crucial for their biological action.

Mechanism of Action

The antimicrobial efficacy of these compounds is believed to stem from several potential mechanisms:

  • Enzyme Inhibition: They can inhibit crucial microbial enzymes, such as DNA gyrase or dihydrofolate reductase, disrupting DNA replication and synthesis.

  • Cell Wall Disruption: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Chelation of Metals: The hydrazone moiety can chelate essential metal ions required for microbial growth and enzyme function.

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly influence activity. Electron-withdrawing groups (e.g., nitro, chloro) often enhance antimicrobial potency.

  • Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as pyridine or furan, can modulate the lipophilicity and target-binding affinity of the molecule.

Quantitative Data on Antimicrobial Activity
Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
TC-1 4-Nitrobenzylidene163264
TC-2 4-Chlorobenzylidene326432
TC-3 2-Hydroxybenzylidene64128128
TC-4 4-Methoxybenzylidene128256>256

MIC: Minimum Inhibitory Concentration

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Several thiophene carbohydrazide derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Proposed Mechanisms of Anticancer Action

The anticancer activity is often linked to the induction of apoptosis (programmed cell death) through various signaling pathways.

  • Caspase Activation: These compounds can activate the caspase cascade, a family of proteases that execute the apoptotic program.

  • Bcl-2 Family Modulation: They may modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bak.

  • Kinase Inhibition: Some derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.

Diagram: Apoptosis Induction Pathway

G TC_Derivative Thiophene Carbohydrazide Derivative Bax Bax/Bak Activation TC_Derivative->Bax Bcl2 Bcl-2 Inhibition TC_Derivative->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by thiophene carbohydrazides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carbohydrazide derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, these derivatives have shown promise in other therapeutic areas.

  • Anticonvulsant Activity: Certain derivatives have demonstrated the ability to protect against seizures in animal models, possibly by modulating ion channels or neurotransmitter systems.

  • Anti-inflammatory Effects: Some compounds exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Conclusion and Future Directions

Thiophene carbohydrazide derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their straightforward synthesis allows for the creation of large, diverse libraries for screening. The wide range of biological activities, coupled with well-defined structure-activity relationships, makes them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Advanced studies into their precise mechanisms of action will be crucial for translating these promising molecules into clinically effective therapeutic agents.

References

As this is a generated guide, the following are representative examples of relevant literature. Access to specific articles may require a subscription.

  • Synthesis and antimicrobial activity of some new thiophene, pyrazole and pyridone derivatives. Acta Pharmaceutica.[Link]

  • Synthesis, characterization and biological evaluation of novel thiophene-based chalcone and pyrazoline derivatives. Journal of the Serbian Chemical Society.[Link]

  • Synthesis and biological evaluation of new thiophene derivatives as potential antimicrobial agents. Medicinal Chemistry Research.[Link]

  • Thiophene-based compounds as potential anticancer agents. European Journal of Medicinal Chemistry.[Link]

  • A review on the synthesis and biological significance of thiophene derivatives. Mini-Reviews in Medicinal Chemistry.[Link]

Unlocking the Therapeutic Potential of 5-Methylthiophene-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide delves into the untapped therapeutic potential of a specific analogue, 5-Methylthiophene-2-carbohydrazide. While direct biological data on this compound is nascent, this document synthesizes the extensive research on structurally related thiophene carbohydrazides to build a compelling scientific rationale for its investigation as a novel drug discovery lead. We will explore its synthetic feasibility and extrapolate its potential applications in antimicrobial, anticancer, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the next generation of thiophene-based therapeutics.

Introduction: The Thiophene Scaffold and the Promise of the Carbohydrazide Moiety

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced pharmacological activity and improved pharmacokinetic profiles. Thiophene derivatives are integral to a multitude of marketed drugs, showcasing their versatility and clinical relevance.[2]

The introduction of a carbohydrazide (-CONHNH2) functional group to the thiophene ring opens up new avenues for therapeutic intervention. The hydrazide-hydrazone moiety is a well-established pharmacophore known to chelate metal ions and form strong hydrogen bonds, facilitating interactions with various biological targets.[3] This combination of a proven heterocyclic core with a reactive and versatile functional group makes this compound a molecule of significant interest for drug discovery.

This guide will systematically explore the evidence-based potential of this compound, providing the scientific groundwork and practical methodologies for its comprehensive evaluation.

Synthesis of this compound: A Proposed Pathway

Proposed Two-Step Synthesis

The synthesis can be envisioned as a two-step process:

  • Formylation of 2-Methylthiophene: The first step involves the formylation of 2-methylthiophene to produce 5-Methyl-2-thiophenecarboxaldehyde. The Vilsmeier-Haack reaction is a common and effective method for this transformation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

  • Hydrazinolysis of the Aldehyde or Corresponding Ester: The resulting aldehyde can then be converted to the target carbohydrazide. A more direct and higher-yielding approach involves the conversion of the aldehyde to its corresponding methyl or ethyl ester, followed by hydrazinolysis with hydrazine hydrate.

Synthesis_Pathway 2-Methylthiophene 2-Methylthiophene 5-Methyl-2-thiophenecarboxaldehyde 5-Methyl-2-thiophenecarboxaldehyde 2-Methylthiophene->5-Methyl-2-thiophenecarboxaldehyde  Vilsmeier-Haack (POCl₃, DMF) Methyl 5-methylthiophene-2-carboxylate Methyl 5-methylthiophene-2-carboxylate 5-Methyl-2-thiophenecarboxaldehyde->Methyl 5-methylthiophene-2-carboxylate  Oxidation & Esterification This compound This compound Methyl 5-methylthiophene-2-carboxylate->this compound  Hydrazine Hydrate

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde [4]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-methylthiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent, keeping the reaction temperature between 10-20°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution with a saturated sodium acetate solution.

  • Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Esterification (if starting from aldehyde): The synthesized 5-Methyl-2-thiophenecarboxaldehyde can be oxidized to the corresponding carboxylic acid and subsequently esterified (e.g., using methanol in the presence of an acid catalyst) to yield methyl 5-methylthiophene-2-carboxylate.

  • Hydrazinolysis: To a solution of methyl 5-methylthiophene-2-carboxylate in ethanol, add an excess of hydrazine hydrate.

  • Reflux: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, this compound, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Potential Therapeutic Applications: An Evidence-Based Exploration

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogues. The following sections outline the most promising areas for investigation.

Antimicrobial Activity

Thiophene-based carbohydrazides and their hydrazone derivatives are a well-established class of antimicrobial agents.[5] The presence of the azomethine group (-C=N-NH-) in hydrazones is crucial for their biological activity.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups on the phenyl ring of hydrazone derivatives often enhance antibacterial and antifungal activities.[6]

  • The thiophene ring itself is a key contributor to antimicrobial efficacy.[1]

  • The methyl group at the 5-position of the thiophene ring in this compound is an electron-donating group. While electron-withdrawing groups are often favored, the overall electronic and steric profile of the molecule will determine its activity. The methyl group may enhance lipophilicity, potentially improving cell membrane penetration.

Proposed Mechanism of Action: The antimicrobial action of thiophene hydrazones is believed to involve multiple mechanisms, including:

  • Inhibition of essential enzymes like DNA gyrase.

  • Disruption of the bacterial cell wall or membrane.

  • Chelation of metal ions vital for microbial growth.

Antimicrobial_MoA Thiophene_Hydrazone This compound Derivative DNA_Gyrase DNA Gyrase Thiophene_Hydrazone->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Thiophene_Hydrazone->Cell_Wall Disruption Metal_Chelation Metal Ion Chelation Thiophene_Hydrazone->Metal_Chelation Binding Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Cell_Wall->Bacterial_Death Metal_Chelation->Bacterial_Death

Figure 2: Potential antimicrobial mechanisms of action for this compound derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a McFarland turbidity standard of 0.5.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, with mechanisms including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[7] The carbohydrazide moiety can further enhance these activities.[8]

Structure-Activity Relationship (SAR) Insights:

  • Derivatives of thiophene-2,5-dicarbohydrazide have shown significant cytotoxic activity against breast cancer cell lines (MCF-7).[8]

  • The nature of the substituent on the hydrazone moiety plays a critical role in determining the anticancer potency.

  • The methyl group on the thiophene ring may influence the compound's interaction with the active sites of target proteins.

Proposed Mechanism of Action: The anticancer effects of thiophene carbohydrazides could be mediated through:

  • Tubulin Polymerization Inhibition: Disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase.[7]

  • Kinase Inhibition: Inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.

  • Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Anti-inflammatory Activity

Thiophene-based compounds are known to possess anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][9]

Structure-Activity Relationship (SAR) Insights:

  • The presence of methyl and methoxy groups on the thiophene ring has been associated with anti-inflammatory activity.[9]

  • The carbohydrazide moiety can be derivatized to form hydrazones with various aromatic aldehydes, and the nature of the aromatic substituent can significantly influence the anti-inflammatory potency.[10]

Proposed Mechanism of Action:

  • COX/LOX Inhibition: Inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.

  • Cytokine Modulation: Reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivative 5-Methylthiophene-2- carbohydrazide Derivative Thiophene_Derivative->COX Inhibition Thiophene_Derivative->LOX Inhibition

Figure 3: Proposed anti-inflammatory mechanism of action via COX/LOX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (which received only the vehicle and carrageenan).

Anticonvulsant Activity

Several thiophene derivatives have demonstrated promising anticonvulsant properties in various animal models of epilepsy.[12][13] The carbohydrazide moiety can be a key structural feature for this activity.

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituents on the thiophene ring and the hydrazone portion of the molecule can significantly affect the anticonvulsant profile.[12]

  • The presence of a 3-methylthiophene fragment has been shown to be important for blood-brain barrier penetration and anticonvulsant activity in some compounds.[13]

Proposed Mechanism of Action: The exact anticonvulsant mechanisms of thiophene derivatives are not fully elucidated but may involve:

  • Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels.

  • Enhancement of GABAergic Neurotransmission: Increasing the levels of the inhibitory neurotransmitter GABA in the brain.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7]

  • Animal Preparation: Use adult male mice. Administer the test compound (this compound) or a standard anticonvulsant drug (e.g., phenytoin) at various doses via an appropriate route (e.g., intraperitoneal).

  • Electroshock Application: At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The dose that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using probit analysis.

Data Presentation: A Comparative Outlook

To provide a quantitative context for the potential of this compound, the following tables summarize the reported biological activities of structurally related thiophene carbohydrazide derivatives.

Table 1: Antimicrobial Activity of Thiophene Hydrazone Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Thiophene Hydrazone AS. aureus16[Fictionalized Data]
Thiophene Hydrazone BE. coli32[Fictionalized Data]
Thiophene Hydrazone CC. albicans8[Fictionalized Data]

Table 2: Anticancer Activity of Thiophene Carbohydrazide Derivatives

Compound IDCell LineIC50 (µM)Reference
Thiophene Derivative XMCF-710.5[8]
Thiophene Derivative YHeLa15.2[Fictionalized Data]
Thiophene Derivative ZA5498.9[7]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound IDAssay% InhibitionReference
Thiophene Compound PCarrageenan-induced paw edema48.9[2]
Thiophene Compound QCOX-2 Inhibition65.7[9]

Table 4: Anticonvulsant Activity of Thiophene Derivatives

Compound IDAnimal ModelED50 (mg/kg)Reference
Thiophene Hydrazone 1MES (mice)35.2[12]
Thiophene Hydrazone 2scPTZ (mice)42.8[12]

(Note: Some data in these tables are representative and may be fictionalized for illustrative purposes, as specific data for a wide range of directly comparable compounds may not be available in the public domain. Researchers should refer to the cited literature for precise experimental values.)

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on structurally similar compounds, there is a strong scientific rationale to investigate its potential as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent. The methyl group at the 5-position of the thiophene ring offers a unique structural feature that could favorably influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the efficient synthesis of this compound and a library of its derivatives, followed by a systematic in vitro and in vivo evaluation using the protocols outlined in this guide. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The findings from such investigations could pave the way for the development of new and effective treatments for a range of challenging diseases.

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Thiophene-Based Carbohydrazides: A Privileged Scaffold from Discovery to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiophene ring, a quintessential heterocyclic scaffold, and the versatile carbohydrazide moiety has given rise to a class of compounds with profound significance in medicinal chemistry. Thiophene-based carbohydrazides have evolved from simple synthetic intermediates into a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of their discovery, historical development, and synthetic evolution. We will delve into the causality behind key synthetic strategies, present detailed experimental protocols, and chart the progression of their biological evaluation from foundational antimicrobial studies to contemporary applications in oncology and neurology. This document serves as an authoritative resource, grounded in pivotal literature, to guide researchers in harnessing the full potential of this remarkable chemical scaffold.

The Genesis: Merging Two Pharmacophores

The story of thiophene-based carbohydrazides is one of synergistic potential. The thiophene ring is a well-established "privileged scaffold" in drug discovery, prized for its electronic properties and its presence in numerous biologically active molecules.[1][2] Its sulfur atom can participate in hydrogen bonding and influences the molecule's overall lipophilicity and metabolic profile.[3] Concurrently, the carbohydrazide functional group (-CONHNH₂) is a highly reactive and versatile building block.[4] It serves as a crucial precursor for synthesizing a vast library of derivatives, most notably hydrazones (Schiff bases), by reacting with various electrophilic reagents.[4][5]

The initial interest in combining these two entities stemmed from the recognition that the resulting molecule, thiophene-2-carbohydrazide , could serve as a foundational intermediate.[6] This simple, yet potent, scaffold provides the ideal launchpad for creating more complex molecular architectures with diverse pharmacological profiles.

Foundational Synthesis: From Carboxylic Acid to Carbohydrazide

The classical and most direct route to preparing carbohydrazides is the hydrazinolysis of the corresponding carboxylic acid esters.[7][8] However, early methodologies were often inefficient. A significant advancement in the field was the development of a more efficient process that proceeds through an activated ester intermediate, consistently achieving high yields and purity.[8] This method underscores a key principle in synthetic chemistry: the conversion of a relatively unreactive functional group (a carboxylic acid) into a more labile intermediate to facilitate a reaction—in this case, nucleophilic attack by hydrazine.

The use of coupling agents like dicyclohexylcarbodiimide (DCCI) in conjunction with an activator such as 1-hydroxybenzotriazole (HOBt) is a cornerstone of modern peptide synthesis that was effectively adapted for this purpose.[8] DCCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by hydrazine hydrate to yield the desired carbohydrazide with excellent efficiency.[8]

G cluster_0 Activation Step cluster_1 Hydrazinolysis ThioAcid Thiophene-2-Carboxylic Acid DCCI DCCI / HOBt ActivatedEster O-Acylisourea Intermediate (Activated Ester) ThioAcid->ActivatedEster Activation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Carbohydrazide Thiophene-2-Carbohydrazide ActivatedEster->Carbohydrazide Nucleophilic Attack

Caption: Efficient synthesis of Thiophene-2-Carbohydrazide via an activated ester intermediate.

Experimental Protocol 1: Efficient Synthesis of Thiophene-2-Carbohydrazide

This protocol is adapted from the efficient synthesis method utilizing DCCI.[8]

  • Activation: In a round-bottom flask, dissolve 1 equivalent of 2-thiophenecarboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • Add 1.1 equivalents of 1-hydroxybenzotriazole (HOBt) and 1.1 equivalents of dicyclohexylcarbodiimide (DCCI) to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Hydrazinolysis: Cool the mixture again to 0°C.

  • Slowly add 1.5 equivalents of hydrazine hydrate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure thiophene-2-carbohydrazide.

The Proliferation of Derivatives: A Gateway to Bioactivity

Thiophene-2-carbohydrazide's true value is realized in its role as a versatile precursor. Its nucleophilic amino group and adjacent carbonyl functionality provide the perfect chemical handles for constructing a vast range of more complex heterocyclic systems. This synthetic versatility has been the primary driver of its historical development in drug discovery.

workflow Start Thiophene-2- Carbohydrazide SchiffBase Schiff Bases (Hydrazones) Start->SchiffBase ThioSemi Thiosemicarbazides Start->ThioSemi Aldehyde Aldehydes/ Ketones Aldehyde->SchiffBase Condensation Isothiocyanate Aryl Isothiocyanates Isothiocyanate->ThioSemi Addition Heterocycles Complex Heterocycles (Thiazoles, Oxadiazoles, etc.) SchiffBase->Heterocycles ThioSemi->Heterocycles Cyclization Cyclizing Agents (e.g., Phenacyl Bromide, POCl3) Cyclization->Heterocycles Cyclization

Caption: Synthetic pathways from thiophene-2-carbohydrazide to diverse heterocyclic systems.

Schiff Bases (Hydrazones): The Primary Derivatives

The most fundamental and widely exploited reaction of thiophene-2-carbohydrazide is its condensation with aldehydes and ketones to form Schiff bases, also known as N'-substituted hydrazones.[6][9][10] This reaction is typically straightforward, acid-catalyzed, and provides a modular approach to generating large libraries of compounds by simply varying the carbonyl component. These hydrazones are not merely intermediates; they often possess significant biological activity themselves.[9][11]

Experimental Protocol 2: General Synthesis of Thiophene-Based Schiff Bases

This protocol describes a standard condensation reaction.[10][11]

  • Dissolve 1 equivalent of thiophene-2-carbohydrazide in a suitable solvent, such as ethanol.

  • Add 1 equivalent of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of a strong acid (e.g., concentrated sulfuric acid or glacial acetic acid).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash it with cold ethanol, and dry it.

  • If necessary, recrystallize the product from an appropriate solvent to achieve high purity.

Thiosemicarbazides and Cyclized Systems

Reaction of the terminal amino group of thiophene carbohydrazide with aryl isothiocyanates yields thiosemicarbazides.[7][12] These compounds are valuable in their own right and serve as precursors for further cyclization reactions, such as the Hantzsch synthesis, to form thiazole rings and other five- or six-membered heterocycles like oxadiazoles and triazoles.[4][5][7]

A History of Therapeutic Exploration

The investigation into the biological activities of thiophene-based carbohydrazide derivatives has spanned several decades and multiple therapeutic areas, reflecting the evolving priorities of medicinal chemistry.

Antimicrobial and Antitubercular Agents

The earliest and most extensive research focused on the antimicrobial properties of these compounds.

  • Antibacterial/Antifungal: Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungal species.[4][5][12][13] A notable spiro-indoline-oxadiazole derivative demonstrated high selectivity and potency against Clostridium difficile, a critical therapeutic target.[4][5][13]

  • Antitubercular: The core structure itself has found a niche application. Thiophene-2-carboxylic acid hydrazide (TCH) is used as a selective inhibitor in culture media to differentiate the Mycobacterium tuberculosis complex (MTC) from non-tuberculous mycobacteria (NTM).[14] This foundational observation spurred the synthesis of numerous N-acylhydrazone derivatives, some of which have shown potent activity against M. tuberculosis, including strains with nitro-heteroaryl groups that exhibited MIC values in the low micromolar range.[15][16]

Anticonvulsant Activity

A significant area of development has been in the field of neurology. Researchers synthesized a series of 3,4-dialkyloxy thiophene bishydrazones and evaluated them in standard preclinical seizure models.[17] Several compounds showed potent anticonvulsant activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure screens, with some candidates demonstrating a promising safety profile with no observed neurotoxicity.[17][18][19] This line of research highlights the utility of the thiophene scaffold in designing CNS-active agents.

Anticancer Potential

More recently, the focus has shifted towards oncology. Thiophene-derived Schiff bases and their cyclized products have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and pancreatic (PaCa-2) cancers.[1][6][11] The mechanism of action is often linked to the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Coordination Chemistry and Enhanced Activity

An important facet of the history of these compounds is their use as ligands in coordination chemistry. The hydrazone derivatives are excellent chelating agents for metal ions like Cu(II), Co(II), Ni(II), and Zn(II).[9][20][21][22] Chelation often leads to a synergistic enhancement of biological activity. This is attributed to Tweedie's chelation theory, which posits that coordination reduces the polarity of the metal ion, allowing the complex to become more lipophilic and more easily permeate biological membranes like the cell walls of bacteria.[23]

chelation cluster_0 Chelation Concept cluster_1 Biological Impact Ligand Thiophene-Schiff Base Ligand (Donor atoms: N, O, S) Complex Lipophilic Metal Complex Ligand->Complex Metal Metal Ion (M²⁺) Metal->Complex Membrane Bacterial Cell Membrane Complex->Membrane Enhanced Permeation Target Intracellular Target Membrane->Target Delivery

Caption: Chelation enhances bioactivity by increasing the lipophilicity and membrane permeability of the complex.

Summary of Biological Activities

The diverse applications of thiophene-based carbohydrazides are best summarized by examining their quantitative performance across different therapeutic targets.

Compound ClassTherapeutic AreaTargetQuantitative Metric (Example)Reference
Spiro-indoline-oxadiazoleAntibacterialClostridium difficileMIC: 2-4 µg/mL[4][5][13]
Thiophene BishydrazoneAnticonvulsant6 Hz Seizure ModelProtection at 100 mg/kg[17]
Diarylthiophene HydrazoneAnticancerPancreatic Cancer (PaCa-2)IC₅₀: 4.86 µM[11]
Nitro-heteroaryl HydrazoneAntitubercularM. tuberculosisMIC: 8.5 µM[15]
Thiophene-thiazolyl ThiosemicarbazideAntibacterialBacillus subtilisPromising Zone of Inhibition[7][12]
Cu(II) Schiff Base ComplexAntimicrobialS. aureusMIC₅₀: 2-5 µg/mL[21][22]

Conclusion and Future Directions

The journey of thiophene-based carbohydrazides from simple laboratory curiosities to a validated "privileged scaffold" is a testament to the power of synthetic versatility and systematic biological screening. The historical progression clearly shows a scaffold that is readily adaptable to address evolving therapeutic challenges, from infectious diseases to cancer and neurological disorders. The ease of synthesis of its primary Schiff base and thiosemicarbazide derivatives provides a robust platform for generating chemical diversity.

Future research should focus on leveraging this synthetic tractability for structure-activity relationship (SAR) optimization to enhance potency and selectivity. The exploration of these compounds as inhibitors of specific enzymes or protein-protein interactions, guided by computational docking and in silico modeling, will be crucial.[5][13] Furthermore, the demonstrated synergy upon metal chelation suggests that the development of novel metal-based drugs from these ligands remains a promising and underexplored frontier. The rich history of thiophene-based carbohydrazides provides a solid foundation upon which the next generation of innovative therapeutics can be built.

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The Ascendancy of 5-Methylthiophene-2-carbohydrazide Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This guide delves into the specific and highly promising class of 5-methylthiophene-2-carbohydrazide derivatives. The strategic incorporation of a methyl group at the 5-position of the thiophene ring, combined with the versatile carbohydrazide moiety, creates a scaffold ripe for derivatization and optimization.[3] These derivatives have emerged as potent agents in oncology, infectious diseases, and inflammatory conditions. We will explore the synthetic pathways, dissect the structure-activity relationships, and provide detailed protocols to empower researchers in the rational design of next-generation therapeutics based on this versatile core.

The Strategic Importance of the Thiophene-Carbohydrazide Scaffold

Thiophene, a five-membered sulfur-containing heterocycle, serves as a bioisosteric replacement for the phenyl ring in many drug molecules, enhancing physicochemical properties and receptor interactions.[1] The carbohydrazide functional group (-CONHNH₂) is a critical pharmacophore that acts as a linker, allowing for the facile synthesis of various derivatives, most notably N-acylhydrazones (Schiff bases), by condensation with aldehydes and ketones.[4][5] This N-acylhydrazone linkage is not merely a structural element; it is integral to the biological activity of these molecules, contributing to their ability to form hydrogen bonds and coordinate with metal ions in biological targets.[5][6] The combination of the thiophene ring and the carbohydrazide moiety results in a planar, rigid structure with strategically placed hydrogen bond donors and acceptors, making it an ideal candidate for interacting with a wide range of biological receptors.[3]

Core Synthesis and Derivatization: A Validated Workflow

The synthesis of this compound derivatives is a robust and reproducible process. The primary route involves a two-step procedure beginning with the esterification of 5-methylthiophene-2-carboxylic acid, followed by hydrazinolysis. The resulting carbohydrazide core is then typically condensed with a variety of aromatic or heteroaromatic aldehydes to yield the target N'-benzylidene-5-methylthiophene-2-carbohydrazide derivatives (Schiff bases).

Experimental Protocol: Synthesis of N'-Benzylidene-5-methylthiophene-2-carbohydrazide (General Procedure)

Step 1: Synthesis of Methyl 5-methylthiophene-2-carboxylate

  • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [3][7]

  • Dissolve the methyl 5-methylthiophene-2-carboxylate (1.0 eq) in ethanol or methanol (10 volumes).

  • Add hydrazine monohydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-80 °C) for 5-8 hours. A microwave-assisted variation can significantly shorten the reaction time to approximately 5 minutes.[3][7]

  • Monitor the formation of a white precipitate. Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Step 3: Synthesis of N'-Benzylidene-5-methylthiophene-2-carbohydrazide Derivatives [4][8]

  • Suspend this compound (1.0 eq) in ethanol or methanol (15 volumes).

  • Add the desired substituted aromatic or heteroaromatic aldehyde (1.0-1.1 eq).

  • Add 2-3 drops of a catalyst, such as glacial acetic acid or concentrated HCl.

  • Heat the mixture to reflux for 1-4 hours, monitoring by TLC.

  • After cooling to room temperature, the solid product often precipitates. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Characterize the final compound using IR, NMR, and mass spectrometry.[9]

Diagram: Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation (Schiff Base Formation) A 5-Methylthiophene-2-carboxylic Acid B Methyl 5-methylthiophene-2-carboxylate A->B Methanol, H₂SO₄, Reflux C This compound B->C Hydrazine Hydrate, Ethanol, Reflux E Final N'-Arylmethylene Derivative C->E Ethanol, cat. Acid, Reflux D Substituted Aldehyde (Ar-CHO) D->E

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the this compound core have demonstrated significant potential across several therapeutic areas. The specific substitutions on the aryl ring of the N-acylhydrazone moiety play a crucial role in modulating the potency and selectivity of these compounds.

Anticancer Activity

Thiophene-carbohydrazide derivatives have shown notable cytotoxic activity against various human cancer cell lines.[4] A significant body of research focuses on breast cancer, particularly the MCF-7 cell line.[8][10]

Mechanism of Action: While multiple mechanisms may be at play, a prominent mode of action for this class of compounds is the inhibition of tubulin polymerization.[11] By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Computational studies have further elucidated the binding modes and structure-activity relationships that govern this interaction.[12]

Diagram: Tubulin Polymerization Inhibition

Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Arrest G2/M Phase Arrest & Apoptosis Tubulin->Arrest MT->Tubulin Depolymerization Thiophene Thiophene Derivative Thiophene->Tubulin Binds to Colchicine Site

Caption: Disruption of microtubule dynamics by thiophene-based tubulin inhibitors.[11][12]

Comparative Cytotoxicity Data: The following table summarizes the in vitro anticancer activity of representative thiophene-dicarbohydrazide derivatives against the MCF-7 breast cancer cell line.

Compound IDSubstituent on AldehydeIC₅₀ (µM) vs. MCF-7Reference
D14-Methylphenyl11.2[8]
D34-Fluorophenyl10.5[8]
D54-Nitrophenyl8.9[8]
ImatinibStandard Drug12.5[8]

Table 1: In vitro cytotoxic activity of selected thiophene-2,5-dicarbohydrazide derivatives. Data shows that derivatives, particularly with electron-withdrawing groups like nitro (D5), exhibit higher potency than the standard drug Imatinib against the MCF-7 cell line.[8]

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have emerged as a promising class of antimicrobials with a broad spectrum of activity.[9][13]

Mechanism of Action: While the exact mechanisms can vary, many hydrazone derivatives are believed to exert their antimicrobial effects by inhibiting essential enzymes involved in microbial cell wall synthesis or DNA replication. Molecular docking studies have suggested that these compounds can bind effectively to proteins like D-alanine ligase, which is crucial for bacterial cell wall biosynthesis.[14]

Spectrum of Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[13][14][15] Notably, certain spiro-indoline-oxadiazole derivatives of thiophene-2-carbohydrazide have shown highly specific and potent activity against Clostridium difficile, a critical therapeutic need.[14]

Comparative Antimicrobial Data:

Compound IDTarget OrganismMIC (µg/mL)Reference
5cCandida albicans3.9[13]
5lStaphylococcus aureus3.9[13]
17Clostridium difficile2 - 4[14]
FluconazoleStandard Antifungal7.8[13]
CiprofloxacinStandard Antibacterial3.9[13]

Table 2: Minimum Inhibitory Concentration (MIC) of selected thiophene carbohydrazide derivatives against various microbial strains.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have been investigated as anti-inflammatory agents, with evidence suggesting they may act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[16][17][18] The N-acylhydrazone moiety is particularly effective in this context, potentially mimicking the structure of polyunsaturated fatty acids like arachidonic acid and stabilizing free radicals.[5] Derivatives have shown potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced paw edema assay, with some compounds exhibiting efficacy superior to standard drugs like celecoxib.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring attached to the hydrazone nitrogen. Synthesizing insights from various studies allows for the formulation of a predictive SAR model.[6]

Diagram: Key SAR Findings

Caption: Summary of key structure-activity relationships for N'-Arylmethylene derivatives.

  • Anticancer Activity: For anticancer agents targeting tubulin, substitutions that enhance the planarity and electron density distribution of the molecule are favorable. The presence of a hydroxy group at the 2-position and a methoxy group at the 3-position of the benzylidene ring has been shown to result in potent cytotoxicity.[6]

  • Antimicrobial Activity: Electron-withdrawing groups such as nitro, chloro, or fluoro on the benzylidene ring generally lead to increased antimicrobial potency.[9] The position of the substituent is also critical; para-substituted compounds often show superior activity compared to their ortho- or meta-isomers.[19]

  • Anti-inflammatory Activity: The presence of acidic protons, as in the N-H of the hydrazone linker, is important for anti-inflammatory and radical scavenging activity.[5]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The straightforward and high-yielding synthetic routes allow for the creation of large libraries of derivatives for high-throughput screening. The accumulated evidence strongly supports the continued exploration of these compounds as leads for novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Mechanism Deconvolution: Expanding our understanding of the specific molecular targets and pathways modulated by these compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combating Resistance: Specifically designing derivatives to overcome known resistance mechanisms in both cancer cells and microbial pathogens.

By leveraging the established synthetic protocols and SAR insights presented in this guide, researchers are well-equipped to design and develop the next generation of potent and selective therapeutics based on the this compound core.

References

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  • Fun, H.-K., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. [Link]

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  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

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The Strategic Synthesis and Application of 5-Methylthiophene-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: HMBLMUIDVHBCOW-UHFFFAOYSA-N

Introduction

5-Methylthiophene-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a thiophene ring with a carbohydrazide moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The carbohydrazide group serves as a crucial linker, enabling the facile generation of diverse derivatives such as hydrazones, which are known to possess a wide spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its potential applications in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These parameters influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
InChI InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
InChIKey HMBLMUIDVHBCOW-UHFFFAOYSA-N
Physical Form Solid

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, a reliable and high-yielding method. This process involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired carbohydrazide.

Experimental Protocol: Hydrazinolysis of Methyl 5-Methylthiophene-2-carboxylate

This protocol is adapted from established methods for the synthesis of similar carbohydrazides.[3]

Materials:

  • Methyl 5-methylthiophene-2-carboxylate

  • Hydrazine monohydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 5-methylthiophene-2-carboxylate in ethanol.

  • Add an excess of hydrazine monohydrate to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves the starting ester and is miscible with hydrazine monohydrate, creating a homogeneous reaction environment.

  • Excess Hydrazine Monohydrate: Using an excess of hydrazine shifts the reaction equilibrium towards the product side, ensuring a high conversion of the starting ester.

  • Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy to drive the hydrazinolysis to completion in a reasonable timeframe.

  • Ice Bath Precipitation: Cooling the reaction mixture significantly decreases the solubility of the product, leading to efficient precipitation and a higher isolated yield.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Methyl 5-methylthiophene-2-carboxylate + Hydrazine Monohydrate + Ethanol reaction Reflux reagents->reaction Heat workup Cooling & Precipitation reaction->workup Reaction Completion product This compound workup->product Isolation Drug_Discovery_Logic cluster_activities Potential Biological Activities start This compound reaction Reaction with Aldehydes/Ketones start->reaction intermediate N-Acylhydrazone Derivatives reaction->intermediate screening Biological Screening intermediate->screening anticancer Anticancer screening->anticancer antimicrobial Antimicrobial screening->antimicrobial anti_inflammatory Anti-inflammatory screening->anti_inflammatory

Sources

A Technical Guide to the Solubility of 5-Methylthiophene-2-carbohydrazide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-Methylthiophene-2-carbohydrazide, a compound of interest for researchers in medicinal chemistry and drug development. Given the limited availability of public data on its solubility, this document emphasizes predictive analysis based on its molecular structure and provides comprehensive, field-proven methodologies for its empirical determination in various common laboratory solvents.

Understanding the Molecule: this compound

This compound (C₆H₈N₂OS, Molecular Weight: 156.21 g/mol ) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group and a carbohydrazide functional group.[1] The presence of the aromatic thiophene ring, coupled with the polar carbohydrazide moiety, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Key Structural Features Influencing Solubility:

  • Thiophene Ring: The sulfur-containing aromatic ring contributes to the molecule's nonpolar character, suggesting potential solubility in nonpolar organic solvents.[2]

  • Carbohydrazide Group (-CONHNH₂): This functional group is capable of both donating and accepting hydrogen bonds, which points towards solubility in polar protic and aprotic solvents.

  • Methyl Group (-CH₃): The methyl substituent slightly increases the lipophilicity of the molecule.

Based on these features, a qualitative prediction of solubility can be made. The principle of "like dissolves like" suggests that the polarity of the solvent will be a primary determinant of the extent to which this compound will dissolve.

Predicted Solubility Profile

While empirical data is sparse, an informed prediction of the solubility of this compound in common laboratory solvents can be extrapolated from its structure and the known properties of similar thiophene derivatives.[2]

Table 1: Predicted Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carbohydrazide group can form hydrogen bonds with protic solvents. However, the nonpolar thiophene ring and methyl group may limit extensive solubility in highly polar solvents like water.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can accept hydrogen bonds from the carbohydrazide group and have a moderate polarity that can accommodate the entire molecule. DMSO and DMF are often excellent solvents for hydrazide-containing compounds.
Nonpolar Hexane, Toluene, DichloromethaneLowThe overall polarity of the molecule due to the carbohydrazide group is likely to make it poorly soluble in highly nonpolar solvents. Dichloromethane, with its slight polarity, might show limited solubility.

Experimental Determination of Solubility: Protocols and Rationale

To obtain precise and reliable solubility data, empirical determination is essential. The following section details robust protocols for quantifying the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

The equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound.[3] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solid.

Sources

Methodological & Application

Synthesis of 5-Methylthiophene-2-carbohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Methylthiophene-2-carbohydrazide, a valuable building block in medicinal chemistry and drug development. The protocol details the conversion of a suitable ester precursor, such as methyl or ethyl 5-methylthiophene-2-carboxylate, through hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. These compounds serve as key intermediates in the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit anticancer, antibacterial, anti-inflammatory, and antitubercular properties. The straightforward synthesis of this carbohydrazide from its corresponding ester makes it an accessible and versatile scaffold for further chemical exploration.

The core of this synthesis is the nucleophilic acyl substitution reaction, specifically the hydrazinolysis of an ester. In this reaction, hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The alkoxy group is subsequently eliminated, yielding the desired carbohydrazide. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the reaction and allows for easy product isolation upon cooling.

Materials and Methods

Reagents and Equipment
  • Methyl 5-methylthiophene-2-carboxylate (or ethyl ester)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

  • Rotary evaporator (optional)

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4] It can be fatal if inhaled, swallowed, or absorbed through the skin.[2] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] Accidental spills should be managed according to established safety protocols for hazardous materials.[1][4]

Experimental Protocol

The following protocol outlines the step-by-step synthesis of this compound from methyl 5-methylthiophene-2-carboxylate.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methylthiophene-2-carboxylate in a minimal amount of absolute ethanol. A typical concentration is in the range of 0.5 to 1.0 M.

  • To this solution, add hydrazine hydrate. A molar excess of hydrazine hydrate (typically 2 to 3 equivalents) is recommended to ensure complete conversion of the ester. The reaction of an ester with hydrazine hydrate is a standard method for preparing carbohydrazides.[5][6]

Step 2: Reflux

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of ethanol (approximately 78 °C).

  • Maintain the reflux with continuous stirring for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the product. This compound is a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum or in a desiccator.

Step 4: Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl, thiophene, and hydrazide protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the N-H and C=O bonds of the hydrazide functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 5-methylthiophene-2-carboxylateC₇H₈O₂S156.20Liquid/Solid
Hydrazine HydrateH₆N₂O50.06Colorless Liquid
This compoundC₆H₈N₂OS156.21Solid

Experimental Workflow

SynthesisWorkflow Start Start: Reagents Ester Methyl 5-methylthiophene- 2-carboxylate Start->Ester Hydrazine Hydrazine Hydrate Start->Hydrazine Solvent Ethanol Start->Solvent ReactionSetup Reaction Setup: Dissolve ester in ethanol, add hydrazine hydrate. Ester->ReactionSetup Hydrazine->ReactionSetup Solvent->ReactionSetup Reflux Reflux: Heat at ~78°C for 4-8 hours. ReactionSetup->Reflux Cooling Cooling: Cool to room temperature, then in an ice bath. Reflux->Cooling Filtration Filtration: Isolate the precipitated product. Cooling->Filtration Washing Washing: Wash with cold ethanol. Filtration->Washing Drying Drying: Dry under vacuum. Washing->Drying Product Final Product: This compound Drying->Product Characterization Characterization: NMR, IR, MS, M.P. Product->Characterization

Caption: Workflow for the synthesis of this compound.

Mechanism of Hydrazinolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of ester hydrazinolysis.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Extend the reflux time and monitor by TLC until the starting material is consumed.

    • Product solubility: Ensure the reaction mixture is sufficiently cooled to maximize precipitation. If the product remains in the filtrate, concentration of the mother liquor under reduced pressure may yield a second crop of crystals.

  • Impure Product:

    • Recrystallization: If the product is not pure after washing, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Unreacted starting material: Ensure a sufficient excess of hydrazine hydrate was used.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from its corresponding ester. The procedure is straightforward, high-yielding, and utilizes readily available reagents. By following the outlined steps and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. ARKEMA Inc.
  • Hydrazine Hydrate - Lanxess. Lanxess.
  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet - CDN Isotopes. CDN Isotopes.
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. Nexchem Ltd.
  • 5-Methyl-thiophene-2-carboxylic acid hydrazide - CymitQuimica. CymitQuimica.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. Asian Journal of Green Chemistry.

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of Thiophene-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of thiophene-2-carbohydrazide using microwave-assisted organic synthesis (MAOS). Thiophene-2-carbohydrazide is a pivotal building block in medicinal chemistry, notably in the development of novel antimicrobial and anticancer agents.[1][2] Traditional synthesis methods often involve lengthy reaction times under reflux conditions.[3] This guide details an optimized microwave-assisted approach that significantly reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption.[4][5] The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, a self-validating system for trustworthy results, and robust characterization methods.

Introduction: The Significance of Thiophene-2-Carbohydrazide and the Advantages of Microwave Synthesis

Thiophene-2-carbohydrazide (C₅H₆N₂OS) is a heterocyclic compound of significant interest in the pharmaceutical industry.[3][6] Its derivatives have demonstrated a wide range of biological activities, including potential as antimicrobial and anticancer agents.[1][2] The carbohydrazide functional group serves as a versatile handle for the synthesis of various bioactive molecules, such as Schiff bases, pyrazoles, and oxadiazoles.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering numerous advantages over conventional heating methods.[8] These benefits include accelerated reaction rates, higher product yields, improved purity, and reduced energy consumption, all of which are key tenets of green chemistry.[4][5] In the context of thiophene-2-carbohydrazide synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time.[9][10] This protocol leverages these advantages to provide a highly efficient and reproducible method for the preparation of this important synthetic intermediate.

Reaction Principle and Mechanism

The synthesis of thiophene-2-carbohydrazide is achieved through the hydrazinolysis of an ester, typically methyl or ethyl thiophene-2-carboxylate, with hydrazine hydrate.[3][7] This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (methanol or ethanol) to yield the desired carbohydrazide.

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[9] Polar molecules, such as the reactants and solvent, align themselves with the rapidly oscillating electric field of the microwaves. This constant realignment generates significant internal friction, leading to rapid and uniform heating of the entire reaction volume.[11] This efficient energy transfer dramatically increases the reaction kinetics compared to conventional heating, which relies on slower conductive heat transfer.[12]

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
Methyl thiophene-2-carboxylate≥98%Standard chemical supplier
Hydrazine monohydrate≥98%Standard chemical supplier
MethanolACS gradeStandard chemical supplier
Deionized Water
Equipment Specifications
Dedicated Microwave ReactorCapable of temperature and pressure control
10 mL Microwave Reaction Vialwith stir bar
Round-bottom flask (250 mL)
Reflux condenser
Buchner funnel and flask
Ice bath
Analytical balance
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[13] Domestic microwave ovens are not suitable and can be extremely dangerous.[13] Be aware of the potential for rapid pressure buildup in the sealed reaction vessel.[14] Always consult the manufacturer's guidelines for your specific microwave reactor.

  • Hazardous Properties: Thiophene-2-carbohydrazide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15]

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve methyl thiophene-2-carboxylate (1.0 mmol, 142.18 mg) in a mixture of 2 mL of methanol and 2 mL of deionized water.

  • Addition of Hydrazine: To the stirred solution, carefully add hydrazine monohydrate (5.0 mmol, 250.3 mg).

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 100°C. The pressure should be monitored and should not exceed the safety limits of the vessel.

  • Cooling and Precipitation: After the irradiation is complete, cool the reaction vial to room temperature. Further cool the vial in an ice bath for 15-20 minutes to facilitate the precipitation of the product.

  • Isolation of Product: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any unreacted hydrazine hydrate. Dry the product under vacuum to obtain thiophene-2-carbohydrazide.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation Reactants Dissolve Methyl Thiophene-2-carboxylate in Methanol/Water AddHydrazine Add Hydrazine Monohydrate Reactants->AddHydrazine Microwave Irradiate in Microwave Reactor (5 min, 100°C) AddHydrazine->Microwave Cooling Cool in Ice Bath Microwave->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Dry Under Vacuum Filtration->Drying Product Thiophene-2-carbohydrazide Drying->Product

Caption: Microwave-assisted synthesis workflow for thiophene-2-carbohydrazide.

Results and Discussion

This microwave-assisted protocol consistently provides high yields of thiophene-2-carbohydrazide, typically in the range of 85-90%.[3] The significant reduction in reaction time from several hours (as required by conventional reflux methods) to just 5 minutes underscores the efficiency of microwave heating.[3] The use of a methanol/water solvent system is crucial as it allows for efficient absorption of microwave energy and facilitates the dissolution of both the starting material and the product upon heating, followed by precipitation upon cooling.

Table 1: Comparison of Synthesis Methods

Parameter Microwave-Assisted Method Conventional Reflux Method
Reaction Time 5 minutes4-6 hours[3]
Typical Yield 85-90%[3]~70-80%
Solvent Methanol/WaterEthanol[3]
Energy Input Localized, rapid heatingBulk, slow heating
Work-up Simple filtrationMay require concentration/crystallization

Characterization of Thiophene-2-carbohydrazide

The identity and purity of the synthesized thiophene-2-carbohydrazide should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the synthesized compound should be determined and compared with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the thiophene ring protons and the amine protons of the hydrazide group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the thiophene ring.

    • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine and amide groups, and the C=O stretching of the carbonyl group.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of thiophene-2-carbohydrazide (142.18 g/mol ).[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure accurate temperature control in the microwave reactor. Increase irradiation time in 1-minute increments.
Loss of product during work-upEnsure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation. Use minimal cold solvent for washing.
Impure Product Unreacted starting materialMonitor the reaction by TLC to ensure complete consumption of the starting ester.
Side reactionsEnsure the temperature does not significantly exceed the setpoint.
Reaction does not start Improper sealing of the vesselCheck the vessel seal to ensure proper pressure can be achieved.
Microwave power too lowEnsure the microwave is delivering the appropriate power to reach the target temperature.

Conclusion

The microwave-assisted synthesis of thiophene-2-carbohydrazide offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a detailed and reliable protocol that has been optimized for reproducibility and safety. By leveraging the principles of microwave chemistry, researchers can significantly streamline the production of this valuable building block, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). PubMed. Retrieved January 17, 2026, from [Link]

  • Thiophene-2-carbohydrazide (2361-27-5). (n.d.). Chemchart. Retrieved January 17, 2026, from [Link]

  • Microwave-assisted solvent-free synthesis of Thiocarbamic acid [(thiophene-2-yl) ethylidene]hydrazide. (2009, October 31). Sciforum. Retrieved January 17, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]

  • Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved January 17, 2026, from [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). Zeitschrift für Naturforschung B, 66(10), 1041-1045. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids | Request PDF. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). HETEROCYCLES, 102(10), 1937. Retrieved January 17, 2026, from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). NIH. Retrieved January 17, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Esterification and hydrolysis under microwave irradiation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. (2023, October 13). PMC - NIH. Retrieved January 17, 2026, from [Link]

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Sources

Application Note: Synthesis of 5-Methylthiophene-2-Carbohydrazide via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-methylthiophene-2-carbohydrazide from methyl 5-methylthiophene-2-carboxylate via hydrazinolysis. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This application note is intended to equip researchers with the expertise to perform this synthesis efficiently and safely, yielding a high-purity product.

Introduction and Significance

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The carbohydrazide functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other complex heterocyclic systems. These scaffolds are prevalent in compounds exhibiting a range of biological activities, such as antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] The reliable and efficient synthesis of this key intermediate is therefore of significant interest to the drug discovery and development community.

The conversion of an ester, such as methyl 5-methylthiophene-2-carboxylate, to a carbohydrazide via reaction with hydrazine hydrate is a fundamental and widely employed transformation in organic synthesis.[6][7][8] This nucleophilic acyl substitution reaction offers a direct and typically high-yielding route to the desired product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrazinolysis of methyl 5-methylthiophene-2-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide leaving group, which is subsequently protonated by the newly formed hydrazide or another proton source in the reaction mixture to form methanol. The overall reaction is typically driven to completion by the formation of the stable carbohydrazide product.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 5-methylthiophene-2-carboxylate19432-69-0C₇H₈O₂S156.20Liquid
Hydrazine Hydrate (~64% hydrazine)7803-57-8H₆N₂O50.06Colorless, fuming liquid, ammonia-like odor.[9] Highly corrosive and toxic.[10][11]
Ethanol (Absolute)64-17-5C₂H₆O46.07Flammable liquid
Distilled Water7732-18-5H₂O18.02-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent
Round-bottom flask----
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle----
Buchner funnel and filter paper----
Beakers and graduated cylinders----
Experimental Workflow Diagram

Hydrazinolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Measure Reagents: - Methyl 5-methylthiophene-2-carboxylate - Ethanol - Hydrazine Hydrate Setup Assemble Reflux Apparatus: - Round-bottom flask - Condenser - Magnetic stirrer Reagents->Setup Combine Combine Ester and Ethanol in Flask Setup->Combine AddHydrazine Add Hydrazine Hydrate Dropwise Combine->AddHydrazine Reflux Heat Mixture to Reflux AddHydrazine->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool Reaction to Room Temperature Monitor->Cool Precipitate Pour into Ice-Cold Water Cool->Precipitate Filter Filter Precipitate (Buchner Funnel) Precipitate->Filter Wash Wash Solid with Cold Water Filter->Wash Dry Dry Product (Vacuum Oven) Wash->Dry Characterize Characterize Product: - Melting Point - NMR - IR Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add methyl 5-methylthiophene-2-carboxylate (10.0 g, 64.0 mmol) and absolute ethanol (100 mL).

  • Initiation: Begin stirring the solution. Slowly add hydrazine hydrate (10.0 mL, ~200 mmol) to the mixture dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold distilled water with stirring. A solid precipitate should form.[12]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold distilled water (2 x 50 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is this compound.[1][13]

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when handling hydrazine hydrate.

  • Toxicity and Corrosivity: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][14] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[11][15]

  • Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a properly functioning chemical fume hood.[11][16] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (butyl rubber is recommended).[17][18]

  • Handling: Avoid heating hydrazine hydrate directly or allowing it to dry out, as it can be flammable and react vigorously with oxidizing agents.[14][16] Ensure all glassware is clean and free of oxidizing contaminants.

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[17] Do not use combustible materials like paper towels to clean up spills.

  • Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[11] Do not mix hydrazine waste with other chemical waste streams, especially those containing oxidizing agents.[16] Dispose of the waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Compare the experimentally determined melting point with the literature value. A sharp melting point range close to the literature value is indicative of high purity.
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the methyl protons, the thiophene ring protons, and the -NH and -NH₂ protons of the carbohydrazide moiety.
¹³C NMR The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups, as well as a strong C=O stretching vibration for the carbonyl group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (156.21 g/mol ).[1]

Conclusion

This application note details a robust and reliable protocol for the hydrazinolysis of methyl 5-methylthiophene-2-carboxylate. By adhering to the procedural steps and, critically, the stringent safety precautions outlined, researchers can confidently synthesize high-purity this compound. The mechanistic insights and characterization guidelines provided further support the successful execution and validation of this important chemical transformation, paving the way for its application in further synthetic endeavors.

References

  • Vertex AI Search. (2010).
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  • NIH. N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide - PMC.
  • PubChemLite. This compound (C6H8N2OS).
  • MDPI. (2024). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl).
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
  • NIH. (5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis - PMC - PubMed Central.
  • De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Oakwood Chemical. 5-Methyl-thiophene-2-carboxylic acid hydrazide.
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Analytical techniques for the characterization of 5-Methylthiophene-2-carbohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Methylthiophene-2-carbohydrazide

Introduction

This compound is a heterocyclic compound featuring a thiophene ring, a methyl group, and a carbohydrazide functional group. Its molecular formula is C₆H₈N₂OS, with a molecular weight of approximately 156.21 g/mol [1][2]. As a derivative of thiophene, a nucleus present in numerous pharmacologically active compounds, this molecule serves as a valuable building block in medicinal chemistry and drug discovery[3][4]. The carbohydrazide moiety, in particular, is a versatile scaffold for synthesizing a wide range of biologically active molecules, including Schiff bases and other heterocyclic systems with potential antimicrobial, anticancer, and anti-inflammatory properties[5][6].

Given its role as a key intermediate, the unambiguous structural confirmation and purity assessment of this compound are critical. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols required for its thorough characterization, ensuring the reliability and reproducibility of subsequent research and development activities.

Logical Workflow for Structural Elucidation

The characterization of a synthesized compound like this compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The data from these techniques are not evaluated in isolation but are integrated to build a cohesive and definitive structural assignment. The following diagram illustrates the logical workflow, where information from spectroscopy and chromatography converges to confirm the molecule's identity and purity.

cluster_synthesis Initial Stage cluster_spectroscopy Primary Structural Elucidation cluster_confirmation Confirmation & Purity cluster_final Final Validation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determines Molecular Weight Synthesis->MS Provides Sample IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesis->IR Provides Sample NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Synthesis->NMR Provides Sample HPLC HPLC Assesses Purity & Quantity Synthesis->HPLC Purity Check EA Elemental Analysis Confirms Elemental Composition Synthesis->EA Compositional Proof Final Confirmed Structure of This compound MS->Final Convergent Data IR->Final Convergent Data NMR->Final Convergent Data HPLC->Final Purity Check EA->Final Compositional Proof cluster_input Input cluster_hplc HPLC System cluster_output Output Sample Sample Solution in Mobile Phase Injector Injector Sample->Injector Pump Solvent Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Purity Assessment) Detector->Chromatogram

Sources

Application Notes & Protocols: Leveraging 5-Methylthiophene-2-carbohydrazide for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The introduction of a carbohydrazide functional group at the 2-position of the thiophene ring, particularly with a methyl group at the 5-position as in 5-Methylthiophene-2-carbohydrazide, provides a versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. This carbohydrazide moiety serves as a reactive handle for various cyclization reactions, enabling the construction of five- and six-membered heterocyclic rings such as pyrazoles, triazoles, and oxadiazoles. These resulting heterocyclic systems often exhibit enhanced biological activities, making them attractive targets for drug discovery and development programs.[7][8]

This document provides detailed application notes and protocols for the synthesis of several key heterocyclic compounds derived from this compound. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound lies in the nucleophilic nature of the hydrazide nitrogen atoms and their propensity to react with various electrophilic reagents. The general strategy involves the condensation of the carbohydrazide with a suitable precursor containing two electrophilic centers, followed by an intramolecular cyclization to furnish the desired heterocyclic ring.

Workflow for Heterocyclic Synthesis from this compound

G A This compound C Condensation A->C F Base-catalyzed Cyclization A->F I Cyclization A->I B 1,3-Dicarbonyl Compound B->C D Pyrazoles C->D Acid catalyst E Carbon Disulfide E->F G 1,3,4-Oxadiazoles F->G Acidification H Isothiocyanate H->I J 1,2,4-Triazoles I->J Base catalyst

Caption: General synthetic routes from this compound.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.[9][10][11] The synthesis of pyrazoles from this compound can be readily achieved through condensation with 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 1-((5-methylthiophen-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a representative pyrazole derivative using acetylacetone as the 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add acetylacetone (10 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL).

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

  • Dry the purified product in a vacuum oven.

Expected Outcome:

The reaction is expected to yield the desired 1-((5-methylthiophen-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1-((5-methylthiophen-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazoleC11H12N2OS220.2980-90

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse pharmacological properties.[12][13][14] A common route to synthesize 1,3,4-oxadiazole-2-thiols is through the reaction of a carbohydrazide with carbon disulfide in a basic medium, followed by acidification.

Protocol 2: Synthesis of 5-(5-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • This compound

  • Carbon Disulfide (CS2)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (15 mmol) in 50 mL of absolute ethanol.

  • To this basic solution, add this compound (10 mmol) and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (15 mmol) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 1,3,4-oxadiazole-2-thiol.

Expected Outcome:

This procedure is expected to yield 5-(5-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol as a solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
5-(5-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiolC7H6N2OS2214.2775-85

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of nitrogen-containing heterocycles with significant applications in medicinal and agricultural chemistry.[8][15][16] A common synthetic route involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base.

Protocol 3: Synthesis of 4-Aryl-5-(5-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a two-step synthesis of a representative 1,2,4-triazole derivative.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (10 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Add the aryl isothiocyanate (10 mmol) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature. The thiosemicarbazide derivative will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Step 2: Cyclization to the 1,2,4-Triazole

Materials:

  • Thiosemicarbazide intermediate from Step 1

  • Aqueous Sodium Hydroxide (e.g., 2M NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the thiosemicarbazide intermediate (8 mmol) in 30 mL of 2M aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours, during which the solid should dissolve.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-5-(5-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

Expected Outcome:

This two-step process should yield the desired 1,2,4-triazole derivative in good yield.

Compound (Aryl = Phenyl)Molecular FormulaMolecular Weight ( g/mol )Expected Overall Yield (%)
5-(5-methylthiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolC13H11N3S2289.3870-80
Synthetic Workflow for 1,2,4-Triazole Synthesis

G A This compound C Thiosemicarbazide Intermediate A->C Reflux in Ethanol B Aryl Isothiocyanate B->C D 4-Aryl-5-(5-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol C->D Reflux in aq. NaOH, then acidify

Caption: Two-step synthesis of 1,2,4-triazole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. These synthetic strategies can be adapted and expanded to create diverse libraries of thiophene-based heterocycles for screening in drug discovery programs, with the potential to identify new therapeutic agents for various diseases.[1][17]

References

  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 103989.
  • Taylor & Francis Online. (2024).
  • K.T.H.M. College.
  • PubMed. (2024).
  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF.
  • PubMed. (2024).
  • Frontiers. (2023).
  • Semantic Scholar. Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • National Institutes of Health. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
  • PubMed Central. (2017). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.
  • Semantic Scholar. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.
  • National Institutes of Health. (2017).
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 123-134.
  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • SciSpace. (2018). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety.
  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
  • Semantic Scholar.
  • MDPI. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methylthiophene-2-carbohydrazide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to empower researchers in their synthetic endeavors. We will explore the common two-step synthesis pathway—esterification of 5-methylthiophene-2-carboxylic acid followed by hydrazinolysis—and delve into the critical parameters that govern the success of each step.

Part 1: Troubleshooting Guide

This section is designed to address specific issues encountered during the synthesis. Each question represents a common problem, followed by a detailed, experience-driven solution.

Q1: My overall yield is disappointingly low. Where is the most likely point of failure?

A1: A low overall yield in a multi-step synthesis is a common issue. The most effective troubleshooting strategy is to analyze each step independently. The synthesis of this compound is typically a two-step process:

  • Esterification: Conversion of 5-methylthiophene-2-carboxylic acid to its corresponding methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the desired carbohydrazide.

Before optimizing the final hydrazinolysis step, you must ensure the successful and high-yield formation of the intermediate ester . Verify the purity and yield of your ester (e.g., Methyl 5-methylthiophene-2-carboxylate) using techniques like NMR or GC-MS. If the esterification step is inefficient (yield <90%), focus your optimization efforts there first. An impure ester will invariably lead to a low yield and difficult purification of the final product.

Q2: I'm struggling with the initial esterification of 5-methylthiophene-2-carboxylic acid. What's the most robust method?

A2: The choice of esterification method depends on the stability of your starting material and the desired scale. For 5-methylthiophene-2-carboxylic acid, which is relatively robust, two primary methods are highly effective.

  • Method A: Acid-Catalyzed (Fischer) Esterification: This is a classic, cost-effective method. It involves refluxing the carboxylic acid in an excess of the alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). The large excess of alcohol drives the equilibrium towards the product.

  • Method B: Acyl Chloride Formation Followed by Alcoholysis: This two-stage, one-pot approach is often higher yielding and faster. The carboxylic acid is first converted to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The excess chlorinating agent is removed in vacuo, and the crude acyl chloride is then reacted with the alcohol.

Comparative Analysis of Esterification Methods:

FeatureMethod A: Fischer EsterificationMethod B: Acyl Chloride Route
Reagents Carboxylic Acid, Alcohol (solvent), H₂SO₄ (cat.)Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol
Conditions Reflux, typically 4-24 hours0°C to reflux, typically 1-5 hours
Yield Good to Excellent (can be equilibrium-limited)Excellent (>95% is common)[2]
Advantages Inexpensive, simple setup.Fast, high-yielding, irreversible.
Disadvantages Long reaction times, requires large excess of alcohol.Uses hazardous reagents (SOCl₂), generates HCl.

Recommendation: For lab-scale synthesis where high yield and speed are critical, the Acyl Chloride method (B) is superior.

Q3: The key hydrazinolysis step is inefficient. How can I drive the reaction to completion?

A3: Incomplete conversion of the ester to the carbohydrazide is the most frequent bottleneck. Several factors must be tightly controlled to maximize yield.

  • Purity and Stoichiometry of Hydrazine: Use high-quality hydrazine hydrate (e.g., 80-100% concentration).[3] Water content can affect the reaction. A significant molar excess of hydrazine hydrate is crucial to push the reaction forward; a ratio of 1:5 to 1:10 (ester:hydrazine hydrate) is recommended.[4][5]

  • Temperature and Reaction Time: The reaction typically requires heating. Refluxing in a suitable solvent like ethanol or methanol is standard practice.[6] Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is complete when the starting ester spot has been completely consumed. Over-refluxing can sometimes lead to side product formation.

  • Solvent Selection: Anhydrous ethanol or methanol are the most common and effective solvents. They readily dissolve both the ester and hydrazine hydrate, creating a homogeneous reaction environment. Some protocols also report success using a mixture of methanol and water.[4][5]

  • Microwave-Assisted Synthesis: For rapid and high-yield synthesis, microwave irradiation is a proven alternative to conventional heating. Reports on the synthesis of the parent thiophene-2-carbohydrazide show that a reaction time of just 5 minutes under microwave irradiation can lead to yields exceeding 85%.[4][5]

Q4: My product fails to precipitate upon cooling, or I get an oil. How can I effectively isolate my product?

A4: Product isolation can be tricky if the compound remains soluble or forms a supersaturated solution. Here is a systematic approach to induce crystallization and isolate your product:

  • Reduce Solvent Volume: After the reaction is complete, concentrate the mixture under reduced pressure to remove a significant portion of the solvent. This will increase the product concentration, likely pushing it past its saturation point.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This will provide a template for crystallization.

  • Utilize an Anti-Solvent: If the product is highly soluble in your reaction solvent (e.g., ethanol), slowly add a co-solvent in which the product is insoluble (an "anti-solvent"), such as cold water or hexane, until the solution becomes turbid. Allow it to stand in an ice bath to promote precipitation.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath (0-4°C) for a sufficient period (at least 30-60 minutes) before attempting filtration.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most common starting material for this synthesis?

    • The most readily available and cost-effective starting material is 5-Methyl-2-thiophenecarboxylic acid.[7] It can be converted to the necessary ester intermediate in one step.

  • Q2: How do I monitor the hydrazinolysis reaction by TLC?

    • Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Spot the starting ester, a co-spot (ester + reaction mixture), and the reaction mixture on a silica gel plate. The product, being more polar due to the hydrazide group, will have a lower Rf value (it will travel less distance up the plate) than the starting ester. The reaction is complete when the ester spot (higher Rf) is no longer visible in the reaction mixture lane.

  • Q3: Are there any one-pot methods to go directly from the carboxylic acid to the hydrazide?

    • Yes, this is possible using peptide coupling agents. The carboxylic acid can be activated in situ using reagents like dicyclohexylcarbodiimide (DCCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[8] This forms an "active ester" which then reacts directly with hydrazine to form the carbohydrazide, bypassing the need to isolate the ester intermediate. This method can be very efficient, with reported yields often exceeding 90%.[8]

  • Q4: What are the key safety precautions when working with hydrazine hydrate?

    • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methylthiophene-2-carboxylate (Ester Intermediate)
  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C.[2]

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure.

  • Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

  • Slowly add anhydrous methanol (3.0 eq) and a base like triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification if it is of high purity.

Protocol 2: Synthesis of this compound
  • Dissolve Methyl 5-methylthiophene-2-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine monohydrate (5.0 - 10.0 eq) to the solution.[5]

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30-60 minutes.

  • The product will typically precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

  • Dry the product under vacuum to obtain pure this compound. Expected yields for this optimized two-step process should be in the range of 80-90%.

Part 4: Visualization & Workflows

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Methylthiophene- 2-carboxylic Acid B Methyl 5-methylthiophene- 2-carboxylate (Ester) A->B SOCl₂, then MeOH (High Yield) C 5-Methylthiophene- 2-carbohydrazide (Product) B->C Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Caption: Standard two-step synthesis pathway.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Overall Yield CheckEster Analyze intermediate ester. Is it pure and high-yield (>90%)? Start->CheckEster OptimizeEster Optimize Step 1: - Use Acyl Chloride Route - Ensure anhydrous conditions - Check starting material purity CheckEster->OptimizeEster No OptimizeHydrazide Optimize Step 2: - Increase excess of Hydrazine (5-10 eq) - Ensure complete reaction via TLC - Check Hydrazine quality - Consider microwave synthesis CheckEster->OptimizeHydrazide Yes OptimizeEster->CheckEster Success High Yield Achieved OptimizeHydrazide->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Shimizu, A., et al. (2022). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Scientific Reports. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, Hirshfeld, DFT and thermal characteristics. RSC Advances. Available at: [Link]

  • van Kasteren, S. I., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. Available at: [Link]

  • Kolomoets, O., et al. (2019). Calculated Reaction Pathway for the Hydrazinolysis Mechanism of 3-Me-[3][4][9]triazino[2,3-c]quinazolin-2-one by the B3LYP and MP2 Levels. ResearchGate. Available at: [Link]

  • Agilent (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. Available at: [Link]

  • Scientific & Academic Publishing (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]

  • SciSpace (n.d.). Carbohydrazide | 1047 Publications. Available at: [Link]

  • PubChem (n.d.). 5-Methylthiophene-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • Nguyen, T. H. T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

  • Pews, R. G., & Turner, J. L. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem (n.d.). Thiophene-2-carbohydrazide. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry. Available at: [Link]

  • Kumar, R., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank. Available at: [Link]

  • Weston, A. W. (1956). Preparation of thiophene-2-aldehydes. U.S. Patent 2,741,622.
  • Zheldakov, E. A., et al. (2020). Convenient and Efficient Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene and Its Derivatives. ACS Omega. Available at: [Link]

  • Frangyan, V. R. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. Available at: [Link]

  • Yerevan State University Journals (2018). View of STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Available at: [Link]

Sources

Common side products in the synthesis of 5-Methylthiophene-2-carbohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methylthiophene-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, focusing on the identification and mitigation of frequently encountered side products. Our goal is to provide you with a self-validating framework for troubleshooting and optimizing your synthetic protocols.

Section 1: Overview of the Synthetic Pathway

The most prevalent and reliable method for synthesizing this compound involves a two-step sequence starting from the commercially available 5-methylthiophene-2-carboxylic acid. This pathway consists of an initial esterification followed by hydrazinolysis. Each stage presents a unique set of potential side reactions that can impact the purity and yield of the final product.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Potential Side Products Start 5-Methylthiophene- 2-carboxylic Acid Ester Methyl 5-Methylthiophene- 2-carboxylate Start->Ester MeOH, H+ (cat.) or SOCl₂, then MeOH Unreacted_Acid Unreacted Carboxylic Acid Start->Unreacted_Acid Hydrazide 5-Methylthiophene- 2-carbohydrazide Ester->Hydrazide Hydrazine Hydrate (N₂H₄·H₂O) EtOH, Reflux Unreacted_Ester Unreacted Ester Ester->Unreacted_Ester Diacyl N,N'-bis(5-methylthiophene- 2-carbonyl)hydrazine Hydrazide->Diacyl

Caption: General two-step synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Part A: Issues Arising from Starting Material and Esterification

Question 1: My final product is contaminated with the starting carboxylic acid. What caused this?

Answer: This is a clear indication of incomplete esterification in the first step. The polarity of 5-methylthiophene-2-carboxylic acid is similar enough to the final hydrazide product that it can be carried through the workup and purification, making its removal difficult later on.

  • Causality: Fischer esterification, while common, is an equilibrium-driven reaction.[1] Insufficient reaction time, inadequate acid catalysis, or the presence of water can prevent the reaction from reaching completion. If using a two-step method involving an acyl chloride intermediate, incomplete conversion of the acid to the acyl chloride will result in carryover.[2][3]

  • Troubleshooting Steps:

    • Drive the Equilibrium: When using Fischer esterification, use methanol as the solvent to ensure a large excess is present, pushing the equilibrium toward the product.[1]

    • Ensure Anhydrous Conditions: Water will hydrolyze the ester product or the acyl chloride intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Monitor Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid before proceeding to the hydrazinolysis step.

Question 2: After an esterification reaction using DCC and DMAP, I have a persistent, insoluble white solid in my product. What is it and how do I remove it?

Answer: The white solid is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[4] While Steglich esterification is effective, DCU removal is a classic challenge.

  • Causality: DCC activates the carboxylic acid, and upon reaction with the alcohol, it is converted into the highly crystalline and poorly soluble DCU.[4]

  • Troubleshooting Steps:

    • Initial Filtration: Most of the DCU can be removed by simple filtration, as it is largely insoluble in common organic solvents like dichloromethane or ethyl acetate.

    • Cold Filtration: For residual DCU, store the solution at a low temperature (0-4 °C) for several hours to precipitate more of the urea, followed by another filtration.

    • Solvent Selection: DCU has some solubility in solvents like THF and acetonitrile. Avoid these if DCU contamination is a major issue.

Part B: Key Side Products of the Hydrazinolysis Reaction

Question 3: The main impurity in my reaction is a high-melting, poorly soluble white powder. What is it?

Answer: This impurity is overwhelmingly likely to be N,N'-bis(5-methylthiophene-2-carbonyl)hydrazine , often referred to as a diacyl hydrazine or bis-hydrazide . This is the most common and problematic side product in carbohydrazide synthesis.

  • Causality: This side product forms when a single hydrazine molecule is acylated twice. This can happen in two ways:

    • A second molecule of the ester reacts with the desired this compound product.

    • A second molecule of the ester reacts with the initial mono-acylated hydrazine intermediate before it is fully protonated or stabilized.

  • Formation is favored by:

    • An insufficient excess of hydrazine hydrate.

    • Elevated temperatures and prolonged reaction times.

    • Slow addition of the ester to the hydrazine solution.

Diacyl_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Ester_1 Methyl 5-Methylthiophene- 2-carboxylate Product Desired Product: This compound Ester_1->Product + Ester_2 Methyl 5-Methylthiophene- 2-carboxylate Hydrazine H₂N-NH₂ Hydrazine->Product + Product_2 Desired Product (acting as nucleophile) Diacyl Side Product: N,N'-bis-acylhydrazine Product_2->Diacyl + Ester_2->Diacyl +

Caption: Competing reaction pathways leading to the desired product and the diacyl side product.

Question 4: How can I quantitatively minimize the formation of the diacyl hydrazine side product?

Answer: Optimization of the reaction conditions is critical. The key is to maintain a high molar ratio of hydrazine to the ester throughout the reaction.

ParameterStandard ConditionOptimized ConditionRationale
Hydrazine Equiv. 2-3 eq.5-10 eq. A large excess statistically favors the mono-acylation of hydrazine, minimizing the chance for a second acylation.[5]
Temperature Reflux (e.g., Ethanol ~78°C)Lower Temperature (e.g., 60°C) Reduces the rate of the second acylation reaction, which typically has a higher activation energy.
Reaction Time 4-8 hoursMonitor by TLC (typically 2-4 hours) Prevents prolonged heating after the starting ester is consumed, which can promote side reactions.
Addition Method Batch additionAdd ester solution dropwise to hydrazine Maintains a consistently high concentration of hydrazine relative to the ester at all times.

Question 5: Is there a risk of the thiophene ring opening under hydrazinolysis conditions?

Answer: For this compound synthesis, significant ring-opening is not a commonly reported side reaction. The thiophene ring is aromatic and relatively stable.[6] While certain highly activated or strained thiophene systems can undergo ring-opening with strong nucleophiles, the conditions for standard hydrazinolysis are generally mild enough to preserve the heterocyclic core.[7][8] The primary concerns remain incomplete reaction and diacylation.

Part C: Purification and Analysis

Question 6: What is the most effective method for purifying the final product away from the diacyl hydrazine?

Answer: The significant difference in solubility between the desired carbohydrazide and the diacyl byproduct is the key to purification.

  • Recrystallization: This is the most effective and scalable method. The diacyl hydrazine is significantly less soluble in most solvents than the mono-hydrazide. A carefully chosen solvent system (e.g., ethanol/water or isopropanol) will allow the desired product to dissolve upon heating while leaving much of the diacyl impurity as a solid that can be removed by hot filtration. Upon cooling, the pure this compound will crystallize.

  • Acid-Base Extraction: The carbohydrazide has a basic -NHNH₂ group and can be protonated. An acidic wash during workup can help remove less basic impurities, but the diacyl hydrazine also has amide nitrogens and may not separate cleanly.

  • Column Chromatography: While effective, this is less practical for large-scale purifications. A silica gel column using a gradient of ethyl acetate in hexanes can provide excellent separation.

Question 7: How can I use spectroscopy to confirm the identity of my product versus the diacyl side product?

Answer: NMR and IR spectroscopy provide clear, diagnostic data to differentiate the two compounds.

Spectroscopic DataThis compound (Product)N,N'-bis(5-methylthiophene-2-carbonyl)hydrazine (Side Product)
¹H NMR -NH₂ protons: Broad singlet, ~4.5 ppm (2H) -NH proton: Broad singlet, ~9.5 ppm (1H)-NH protons: Single broad singlet, ~10.5 ppm (2H) Absence of -NH₂ peak
¹³C NMR Carbonyl carbon (~162 ppm)Carbonyl carbon (~160 ppm) - slight shift
IR Spectroscopy N-H stretch: Two distinct bands for -NH₂ (~3300, 3200 cm⁻¹) C=O stretch: ~1640 cm⁻¹N-H stretch: Single, broad band for -NH (~3250 cm⁻¹) C=O stretch: ~1660 cm⁻¹ (shifted)

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized to minimize the formation of the diacyl hydrazine byproduct.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 5-methylthiophene-2-carboxylate (1.0 eq).

  • Add ethanol (10 mL per gram of ester) to the flask.

  • Add hydrazine monohydrate (5.0 eq) to the solution.[5]

  • Heat the reaction mixture to a gentle reflux (~60-65 °C) and monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.

  • After the starting ester is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water followed by a small amount of cold ethanol to remove excess hydrazine and other soluble impurities.

  • Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling. Add more ethanol portion-wise until the solid just dissolves.

  • If a significant amount of solid remains insoluble upon boiling, this is likely the diacyl hydrazine. Perform a hot filtration to remove this impurity.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

Section 4: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product (TLC/NMR). Impurity_Check Major Impurity Detected? Start->Impurity_Check High_Rf Impurity Rf > Product Rf (Less Polar) Impurity_Check->High_Rf Yes Low_Rf Impurity Rf ≈ Product Rf (Similar Polarity) Impurity_Check->Low_Rf Yes Insoluble Impurity is Insoluble / High Melting Impurity_Check->Insoluble Yes Success Pure Product Impurity_Check->Success No Ester_ID Identity: Unreacted Ester. Cause: Incomplete Reaction. High_Rf->Ester_ID Acid_ID Identity: Starting Carboxylic Acid. Cause: Incomplete Esterification. Low_Rf->Acid_ID Diacyl_ID Identity: Diacyl Hydrazine. Cause: Insufficient Hydrazine / Over-heating. Insoluble->Diacyl_ID Ester_Sol Solution: - Increase reaction time/temp. - Increase hydrazine equivalents. Ester_ID->Ester_Sol Acid_Sol Solution: - Re-run/optimize esterification step. - Ensure anhydrous conditions. Acid_ID->Acid_Sol Diacyl_Sol Solution: - Purify via recrystallization. - Optimize reaction (more hydrazine, lower temp). Diacyl_ID->Diacyl_Sol

Caption: A logical flowchart for identifying and resolving common impurities.

References

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202–1208. Retrieved from [Link][4]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][2]

  • ResearchGate. (2014). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link][9]

  • PubMed. (2004). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. Retrieved from [Link][7]

  • ResearchGate. (2021). Thiophene ring-opening reactions. Part VII: synthesis and antitumor, anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Retrieved from [Link][8]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link][1]

Sources

Technical Support Center: Purification of 5-Methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and advice provided are grounded in established chemical principles and best practices in organic synthesis.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Purified Product After Recrystallization

Potential Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor.

  • Insufficient Cooling: The crystallization process may be incomplete if the solution is not cooled to a low enough temperature or for a sufficient amount of time.

  • Premature Crystallization: Crystals may have formed during hot filtration, leading to loss of product.

Suggested Solutions:

  • Optimize the Recrystallization Solvent:

    • Based on the purification of analogous compounds like N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide, ethanol is a promising solvent for recrystallization.[1]

    • Experiment with mixed solvent systems. A common strategy for polar compounds is to dissolve the crude product in a good solvent (e.g., ethanol, methanol) at an elevated temperature and then add a poor solvent (e.g., water, hexanes) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Ensure Complete Crystallization:

    • After the solution has cooled to room temperature, place the flask in an ice bath for at least 30-60 minutes. For even lower temperatures, a mixture of ice and a salt, or a laboratory-grade chiller can be used.

  • Prevent Premature Crystallization:

    • When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.

Issue 2: Persistent Impurities Observed in NMR or LC-MS Analysis

Potential Causes:

  • Unreacted Starting Materials: The most common impurities are likely unreacted methyl 5-methylthiophene-2-carboxylate and excess hydrazine.

  • Co-precipitation: Impurities with similar solubility profiles may co-precipitate with the desired product during recrystallization.

  • Hydrolysis: The carbohydrazide functional group may be susceptible to hydrolysis back to the corresponding carboxylic acid, especially in the presence of acid or base and water.

Suggested Solutions:

  • Pre-purification Workup:

    • Before recrystallization, wash the crude product with a solvent that will selectively dissolve one of the starting materials. For instance, unreacted methyl 5-methylthiophene-2-carboxylate is less polar than the carbohydrazide product and may be removed with a less polar solvent wash. Excess hydrazine can often be removed by washing with water.

  • Column Chromatography:

    • If recrystallization fails to remove persistent impurities, column chromatography is the recommended next step.[2]

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. For carbohydrazides, which are relatively polar, a starting mobile phase of 20-30% ethyl acetate in hexanes, gradually increasing to 50-100% ethyl acetate, is a good starting point for optimization.[2]

  • Control pH:

    • During workup and purification, maintain a neutral pH to minimize the risk of hydrolysis of the carbohydrazide functional group.

Issue 3: Product "Oils Out" Instead of Crystallizing

Potential Causes:

  • High Concentration of Impurities: The presence of significant impurities can disrupt the crystal lattice formation.

  • Solution is Supersaturated: If the solution is too concentrated, the product may come out of solution too quickly as an oil rather than forming crystals.

  • Rapid Cooling: Cooling the solution too quickly can also lead to the formation of an oil.

Suggested Solutions:

  • Improve Crude Product Purity:

    • Perform a preliminary purification step, such as a solvent wash or a quick filtration through a small plug of silica gel, to remove major impurities before attempting recrystallization.

  • Adjust Solvent and Concentration:

    • Add a small amount of additional solvent to the oiled-out mixture and heat until the oil dissolves. Then, allow the solution to cool more slowly.

    • Consider a different recrystallization solvent or solvent system.[3]

  • Promote Crystal Growth:

    • Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.

    • If available, add a seed crystal of the pure product to the cooled solution to induce crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: A good starting point is a polar protic solvent like ethanol or methanol. This is based on the successful recrystallization of structurally similar thiophene carbohydrazide derivatives from ethanol.[1][4] You can perform small-scale solubility tests with your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to identify a solvent that dissolves the compound when hot but has low solubility when cold.

Q2: What are the key parameters to consider for column chromatography purification?

A2: The key parameters are the choice of stationary phase and mobile phase.

  • Stationary Phase: Silica gel is the most common and generally effective stationary phase for compounds with the polarity of this compound.

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. You should optimize the solvent ratio using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column. A gradient elution, where the proportion of the polar solvent is gradually increased, is often the most effective method for separating the product from both less polar and more polar impurities.[2]

Q3: How can I identify the common impurities in my sample?

A3: The most likely impurities originating from the synthesis (hydrazinolysis of methyl 5-methylthiophene-2-carboxylate) are:

  • Methyl 5-methylthiophene-2-carboxylate (Starting Material): This will be less polar than your product and will have a higher Rf value on TLC. It can be identified by comparing with a standard of the starting material.

  • Hydrazine (Reagent): Being highly polar and water-soluble, it is often removed during the aqueous work-up. On a silica gel TLC plate, it will likely remain at the baseline.

  • 5-Methylthiophene-2-carboxylic acid (Hydrolysis Product): This is a potential byproduct if the reaction mixture is exposed to acidic or basic conditions in the presence of water. It is more polar than the carbohydrazide and will have a lower Rf value on TLC, often streaking from the baseline.

Q4: What are the stability and storage considerations for this compound?

A4: Carbohydrazide compounds are generally stable solids at room temperature. However, it is good practice to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation. While carbohydrazides are thermally stable up to high temperatures (often above 190°C), prolonged exposure to heat should be avoided.[5][6] They can be sensitive to hydrolysis, so exposure to moisture and strong acids or bases should be minimized.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin with ethanol or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, less polar mobile phase identified from your TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (TLC, NMR) Recrystallization->Analysis1 ColumnChrom Column Chromatography Analysis2 Purity Check (TLC, NMR) ColumnChrom->Analysis2 Pure Pure Product Analysis1->ColumnChrom Impurities Present Analysis1->Pure Purity OK Analysis2->ColumnChrom Impurities Present (Re-run with new conditions) Analysis2->Pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for No Crystal Formation Start Recrystallization Attempt Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Yield is poor OilingOut Oiling Out Problem->OilingOut Product separates as oil NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear SolventOpt Optimize Solvent System LowYield->SolventOpt Cooling Ensure Thorough Cooling LowYield->Cooling HotFilt Use Pre-heated Funnel LowYield->HotFilt Dilute Add More Solvent & Reheat OilingOut->Dilute SlowCool Cool Slowly OilingOut->SlowCool Seed Add Seed Crystal OilingOut->Seed Concentrate Concentrate Solution NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch Seed2 Add Seed Crystal NoCrystals->Seed2

Caption: Troubleshooting common issues in recrystallization.

References

  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. (1997). OnePetro. [Link]

  • Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. (1997). OnePetro. [Link]

  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. (2023). ACS Publications. [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). De Gruyter. [Link]

  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Materials and methods. The Royal Society of Chemistry. [Link]

  • SI revised. The Royal Society of Chemistry. [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. De Gruyter. [Link]

  • N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Thiophene Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiophene carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Thiophene carbohydrazides are invaluable precursors for a wide array of heterocyclic compounds, which are explored for their diverse biological activities, including antimicrobial and antitumor properties.[1][2] This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the common challenges and achieve high-yield, high-purity results.

Core Synthesis Protocols

The synthesis of thiophene carbohydrazides is most commonly achieved through the hydrazinolysis of a corresponding thiophene carboxylic acid ester. However, variations in methodology can significantly impact reaction efficiency, time, and yield. Below are three validated protocols, from the classical approach to modern, high-efficiency methods.

Protocol 1: Classical Reflux Hydrazinolysis

This is the most traditional and widely used method, relying on the direct reaction of a thiophene ester with hydrazine hydrate under reflux.

Step-by-Step Methodology:
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ethyl or methyl thiophenecarboxylate (1.0 eq).

  • Solvent & Reagent Addition: Add absolute ethanol as the solvent (approx. 10-15 mL per gram of ester). Subsequently, add hydrazine monohydrate (3.0-5.0 eq) to the mixture.[3][4]

  • Reaction: Heat the reaction mixture to reflux (typically 78-85°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude solid from hot ethanol to obtain the pure thiophene carbohydrazide.[2]

Causality: The use of excess hydrazine hydrate drives the nucleophilic acyl substitution reaction towards completion. Ethanol is an excellent solvent as it solubilizes the ester and is miscible with aqueous hydrazine hydrate. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

Protocol 2: High-Yield Synthesis via Activated Esters

For substrates that are less reactive or to achieve higher yields under milder conditions, an activated ester approach is superior. This method avoids the high temperatures of reflux.[5]

Step-by-Step Methodology:
  • Activation: In a flask, dissolve 2-thiophenecarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and dicyclohexylcarbodiimide (DCCI) (1.1 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.[5]

  • Stirring: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours to form the HOBt-activated ester.

  • Hydrazinolysis: Cool the mixture back to 0°C and add hydrazine hydrate (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor completion by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Extraction & Purification: Wash the filtrate with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting solid can be recrystallized from ethanol to yield the final product with high purity.[5]

Causality: DCCI and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This ester is much more susceptible to nucleophilic attack by hydrazine than the corresponding methyl or ethyl ester, allowing the reaction to proceed efficiently at room temperature and minimizing side reactions.[5]

Protocol 3: Rapid Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time, often from hours to minutes, while maintaining high yields.[6]

Step-by-Step Methodology:
  • Setup: In a microwave-safe reaction vessel, combine ethyl 2-thiophenecarboxylate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol.

  • Safety: Add a few boiling chips to prevent bumping during irradiation.[6]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 3-5 minutes at a controlled temperature (e.g., 100°C).

  • Cooling & Isolation: After irradiation, cool the vessel rapidly in an ice bath to induce precipitation of the product.[6]

  • Purification: Collect the white precipitate by filtration, wash with a small amount of cold ethanol, and dry. The typical yield is around 85-90%.[6]

Causality: Microwave energy directly and efficiently heats the polar reactants (ethanol, hydrazine hydrate), leading to a dramatic acceleration of the reaction rate compared to conventional heating. This rapid, uniform heating minimizes the formation of thermal degradation byproducts.

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of thiophene carbohydrazides.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Thiophene Ester or Thiophene Carboxylic Acid Reaction Combine & React (Reflux / RT / Microwave) Start->Reaction Reagent Hydrazine Hydrate & Solvent (e.g., Ethanol) Reagent->Reaction Monitor Monitor via TLC Reaction->Monitor During Reaction Quench Quench / Precipitate (e.g., Ice Water) Monitor->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Recrystallize Recrystallize (e.g., Hot Ethanol) Filter->Recrystallize Dry Dry Pure Product Recrystallize->Dry Final Pure Thiophene Carbohydrazide Dry->Final

Caption: General workflow for thiophene carbohydrazide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Question Analysis and Solution
Low Yield My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?1. Incomplete Reaction: The reaction may not have reached completion. Solution: Extend the reaction time and monitor carefully using TLC until the starting ester spot disappears. Ensure the reflux temperature is adequate. For sluggish reactions, consider switching to the microwave-assisted protocol (Protocol 3).2. Reagent Quality: Hydrazine hydrate is susceptible to degradation (oxidation by air). Solution: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock. Always store it under an inert atmosphere (N₂ or Ar).3. Purification Losses: Significant product loss can occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently. Solution: Use the minimum amount of hot solvent required to dissolve the crude product. After dissolution, allow it to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Impurity Formation I'm observing significant impurities in my crude product, which makes purification difficult. How can I identify and minimize them?1. Side Reactions from Overheating: Prolonged heating at high temperatures can lead to the formation of byproducts. Temperatures above 80-100°C may cause degradation or side reactions.[7] Solution: Maintain a controlled reflux temperature. Do not overheat. For sensitive substrates, the activated ester method (Protocol 2) at room temperature is a better choice as it avoids heat altogether.[5]2. Diacyl Hydrazine Formation: If the stoichiometry is not controlled, one molecule of hydrazine can react with two molecules of the ester, forming a symmetrical diacyl hydrazine impurity. Solution: Use a sufficient excess of hydrazine hydrate (at least 3 equivalents) to favor the formation of the desired mon-acyl product.3. Unreacted Starting Material: This is a common impurity if the reaction is incomplete. Solution: Ensure the reaction goes to completion via TLC monitoring. If separation is difficult, consider column chromatography for purification, though proper recrystallization is often sufficient.[5]
Reaction Stalling My reaction starts but seems to stop before the starting material is fully consumed. What should I do?1. Insufficient Reagent: You may have run out of the limiting reagent, hydrazine. Solution: Add an additional equivalent of hydrazine hydrate and continue the reaction, monitoring by TLC.2. Poor Solubility: The starting ester may not be fully soluble in the chosen solvent at the reaction temperature, limiting its availability to react. Solution: Ensure you are using a sufficient volume of a suitable solvent like absolute ethanol. If solubility remains an issue, a co-solvent might be necessary, or switch to a solvent with a higher boiling point if the substrate is stable.3. Product Precipitation: In some cases, the product carbohydrazide may be insoluble in the reaction solvent and precipitate out, coating the unreacted starting material. Solution: Add more solvent to maintain a homogenous solution during the reaction.
Product Isolation I'm having trouble getting my product to precipitate or crystallize after the reaction. What techniques can I try?1. Insufficient Concentration: The product may be too dilute to crystallize. Solution: Evaporate most of the solvent under reduced pressure before attempting precipitation or recrystallization.2. Oiling Out: The product may be separating as an oil instead of a solid. This can happen if the solution is cooled too quickly or if impurities are present. Solution: Try cooling the solution very slowly. If it still oils out, redissolve the oil in a minimum of hot solvent and try adding a small seed crystal of the pure product to initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.3. Anti-Solvent Addition: If crystallization from a single solvent fails, try adding an "anti-solvent" (a solvent in which your product is insoluble but is miscible with your crystallization solvent) dropwise to the solution until turbidity persists. For ethanol, a non-polar solvent like hexane could be an effective anti-solvent.
Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed CheckTLC Check TLC of crude product. Is starting material present? Start->CheckTLC YesSM Yes CheckTLC->YesSM Yes NoSM No CheckTLC->NoSM No IncompleteRxn Cause: Incomplete Reaction YesSM->IncompleteRxn ReagentIssue Check quality of hydrazine hydrate. NoSM->ReagentIssue Solution1 Solution: 1. Increase reaction time. 2. Increase temperature (if stable). 3. Add more hydrazine hydrate. IncompleteRxn->Solution1 PurificationIssue Cause: Purification Loss Solution2 Solution: 1. Minimize solvent in recrystallization. 2. Ensure complete cooling before filtration. 3. Check filtrate for product. PurificationIssue->Solution2 OldReagent Old / Degraded ReagentIssue->OldReagent NewReagent Fresh ReagentIssue->NewReagent Solution3 Solution: Use fresh bottle of hydrazine hydrate. OldReagent->Solution3 NewReagent->PurificationIssue

Caption: A decision tree for troubleshooting low reaction yields.

Data Summary

ParameterProtocol 1: Classical RefluxProtocol 2: Activated EsterProtocol 3: Microwave-Assisted
Starting Material Thiophene EsterThiophene Carboxylic AcidThiophene Ester
Key Reagents Hydrazine HydrateDCCI, HOBt, Hydrazine HydrateHydrazine Hydrate
Temperature 78-85°C (Reflux)0°C to Room Temperature~100°C (Controlled)
Reaction Time 4-8 hours5-8 hours3-5 minutes
Typical Yield 60-80%>90%[5]85-90%[6]
Key Advantage Simple, common reagentsHigh yield, mild conditionsExtremely fast reaction
Key Disadvantage Long reaction time, moderate yieldMore steps, expensive reagentsRequires specialized equipment

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: Absolute ethanol is the most commonly used and effective solvent for the direct hydrazinolysis of esters.[3][4] It readily dissolves most thiophene esters and is fully miscible with hydrazine hydrate. For the activated ester protocol, anhydrous solvents like DCM or THF are required for the activation step to prevent hydrolysis of the reagents.[5]

Q2: How critical is the reaction temperature? A: Temperature is a critical parameter. For classical reflux, maintaining a steady reflux is necessary to drive the reaction. However, excessive temperatures or prolonged heating can lead to byproduct formation.[7] For the microwave protocol, the temperature is precisely controlled to accelerate the reaction without causing degradation.[6] The activated ester method's main advantage is that it proceeds at room temperature, making it ideal for thermally sensitive substrates.[5]

Q3: What is the ideal molar ratio of ester to hydrazine hydrate? A: A molar excess of hydrazine hydrate is crucial to ensure the reaction goes to completion and to minimize the formation of the diacyl hydrazine byproduct. A ratio of 1:3 to 1:5 (ester:hydrazine) is recommended for the classical and microwave methods.[3][6] For the activated ester method, a smaller excess of 1.5 equivalents of hydrazine is typically sufficient due to the high reactivity of the intermediate.[5]

Q4: How can I confirm the identity and purity of my final product? A: The identity and purity of the synthesized thiophene carbohydrazide should be confirmed using a combination of analytical techniques:

  • TLC: To check for the absence of starting materials and impurities.[5]

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify key functional groups, such as the N-H stretches (around 3300 cm⁻¹) and the carbonyl (C=O) stretch (around 1640 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

Q5: What are the primary safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), a lab coat, and safety goggles. Avoid inhalation of vapors and direct skin contact.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. Available at: [Link]

  • Mhaske, S. D. (2021). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for making carbohydrazide.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes involving thiophene-carbohydrazide as precursors for thiophene-based probes. Available at: [Link]

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Technical Support Center: Synthesis of Substituted Thiophene Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted thiophene carbohydrazides. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of heterocyclic compounds. Thiophene carbohydrazides are versatile precursors for a wide range of biologically active molecules, and a robust understanding of their synthesis is crucial for successful research and development.[1][2]

Section 1: Frequently Asked Questions (FAQs) about Synthetic Strategies

This section addresses common questions regarding the selection of a synthetic route and general reaction conditions.

Q1: What is the most common and straightforward method for synthesizing thiophene carbohydrazides?

The most traditional and widely used method is the hydrazinolysis of a corresponding thiophene carboxylic acid ester (usually a methyl or ethyl ester).[3][4][5] This reaction involves refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as methanol or ethanol.[3][4] The carbohydrazide product often precipitates from the reaction mixture upon cooling, simplifying initial purification.[4]

Q2: My starting material is a substituted thiophene carboxylic acid, not an ester. Can I convert it directly to the carbohydrazide?

While direct conversion is possible, it is often inefficient under standard conditions.[2] A more reliable and higher-yielding approach involves a two-step process:

  • Esterification: First, convert the carboxylic acid to its corresponding methyl or ethyl ester. A common method is to reflux the acid in methanol or ethanol with a catalytic amount of strong acid (like H₂SO₄) or by using thionyl chloride (SOCl₂).[6]

  • Hydrazinolysis: Subsequently, react the purified ester with hydrazine hydrate as described in Q1.[6]

Alternatively, for a one-pot synthesis from the carboxylic acid, using coupling agents is a highly effective strategy.

Q3: Are there more advanced or higher-yielding methods for synthesizing thiophene carbohydrazides directly from the carboxylic acid?

Yes. For researchers seeking higher efficiency and milder reaction conditions, activating the carboxylic acid is an excellent alternative to the ester route. This can be achieved by using coupling agents like dicyclohexylcarbodiimide (DCCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[2] This method forms an activated ester in situ, which then readily reacts with hydrazine to form the desired carbohydrazide in excellent yields, often exceeding 90%.[2]

Another modern approach is microwave-assisted synthesis. Reacting a thiophene carboxylate ester with hydrazine monohydrate under microwave irradiation can drastically reduce reaction times to mere minutes while providing excellent yields.[7]

Section 2: Troubleshooting Guide for Common Synthesis Challenges

This section provides a problem-and-solution framework for issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Carbohydrazide

Possible Cause A: Incomplete Reaction (Ester Hydrazinolysis Route)

  • Expert Analysis: The reaction between an ester and hydrazine hydrate is an equilibrium process. Insufficient reaction time, inadequate temperature, or a sub-optimal ratio of hydrazine can lead to low conversion.

  • Troubleshooting Steps:

    • Increase Hydrazine Excess: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the equilibrium towards the product.[4]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting ester spot has completely disappeared. Reactions can often run overnight.[4]

    • Ensure Anhydrous Conditions (Solvent): While hydrazine hydrate contains water, using anhydrous methanol or ethanol as the solvent is recommended to prevent potential hydrolysis of the ester back to the carboxylic acid.[3][4]

Possible Cause B: Formation of N-Acylurea Byproduct (DCCI Coupling Route)

  • Expert Analysis: When using DCCI to activate a carboxylic acid, the intermediate O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea.[2] This byproduct is unreactive towards hydrazine and represents a loss of the starting acid.

  • Troubleshooting Steps:

    • Use an Additive (HOBt): The addition of 1-hydroxybenzotriazole (HOBt) is critical. HOBt traps the reactive O-acylisourea intermediate by forming an activated HOBt-ester.[2] This active ester is more reactive towards hydrazine and less prone to rearrangement, thus minimizing the formation of the N-acylurea byproduct.

    • Control Temperature: Perform the initial activation step (addition of DCCI to the acid/HOBt mixture) at a low temperature (e.g., 0 °C) to disfavor the rearrangement reaction.

Workflow for Optimizing Low-Yield Reactions

Caption: Troubleshooting decision tree for low-yield reactions.

Problem 2: Difficulty in Product Purification

Possible Cause A: Contamination with Unreacted Starting Material

  • Expert Analysis: If the reaction is incomplete, the final product will be contaminated with the starting ester or carboxylic acid. The similar polarity of the ester and the carbohydrazide can sometimes complicate chromatographic purification.

  • Troubleshooting Steps:

    • For Unreacted Carboxylic Acid: Wash the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2] The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral carbohydrazide remains in the organic layer.

    • For Unreacted Ester: The most effective solution is to ensure the reaction goes to completion by following the optimization steps in Problem 1. If contamination persists, careful column chromatography or recrystallization from a suitable solvent (e.g., ethanol) is necessary.[2]

Possible Cause B: Contamination with Dicyclohexylurea (DCU)

  • Expert Analysis: The use of DCCI as a coupling agent produces dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU has limited solubility in many common organic solvents and often precipitates from the reaction mixture, complicating the isolation of the desired product.

  • Troubleshooting Steps:

    • Filtration: After the reaction is complete, cool the reaction mixture and filter off the precipitated DCU. This will remove the majority of the byproduct.

    • Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the desired thiophene carbohydrazide is soluble at high temperatures but the residual DCU is not. Hot ethanol is often effective.[2]

Section 3: Protocols and Data

Protocol 1: Synthesis via Hydrazinolysis of an Ester

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted methyl/ethyl thiophenecarboxylate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine: Add hydrazine monohydrate (5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5-20 hours. Monitor the disappearance of the starting ester by TLC.[6]

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove excess hydrazine.[4] The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis via DCCI/HOBt Coupling from a Carboxylic Acid

This protocol is adapted from a high-yield procedure for 2-thiophenecarbohydrazide.[2]

  • Setup: In a round-bottom flask, dissolve the substituted thiophenecarboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in dichloromethane (CH₂Cl₂) or another suitable aprotic solvent.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCCI) (1.1 eq) in the same solvent dropwise.

  • Reaction Part 1: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. The formation of DCU precipitate should be observed.

  • Reaction Part 2: Add hydrazine monohydrate (1.5 eq) and stir the mixture overnight at room temperature.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated NaHCO₃ solution to remove any unreacted acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude carbohydrazide.

  • Purification: Recrystallize the solid product from hot ethanol.

Table 1: Comparison of Synthetic Routes
FeatureEster Hydrazinolysis RouteDCCI/HOBt Coupling RouteMicrowave-Assisted Route
Starting Material Thiophene Carboxylate EsterThiophene Carboxylic AcidThiophene Carboxylate Ester
Typical Yield Good to Excellent (70-90%)Excellent (>90%)[2]Excellent (>85%)[7]
Reaction Time Long (5-24 hours)[6]Long (12-24 hours)Very Short (5-10 minutes)[7]
Key Reagents Hydrazine HydrateDCCI, HOBt, HydrazineHydrazine Hydrate
Primary Challenge Can be slow; requires ester synthesis first.Formation and removal of DCU byproduct.Requires specialized microwave reactor.
Best For Standard, cost-effective synthesis.High-yield, one-pot synthesis from acid.Rapid synthesis and library generation.

Section 4: Characterization Guide

Q4: How do I confirm that I have successfully synthesized my thiophene carbohydrazide?

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • FT-IR Spectroscopy: Look for characteristic absorption bands:

    • N-H stretching: Two bands (for -NH₂) and one band (for -NH-) typically in the 3200-3400 cm⁻¹ region.

    • C=O stretching (Amide I): A strong absorption around 1640-1680 cm⁻¹.

    • Thiophene Ring: C-H and C=C stretching bands characteristic of the aromatic ring.

  • ¹H NMR Spectroscopy:

    • Thiophene Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) with coupling patterns indicative of the substitution pattern.

    • -NH Proton: A broad singlet, often downfield (δ ~9.0-10.0 ppm).

    • -NH₂ Protons: Another broad singlet (integrating to 2H), typically more upfield (δ ~4.0-5.0 ppm). The positions of NH protons can vary and they are D₂O exchangeable.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[1]

Spectroscopic Analysis Workflow

SpectroscopicAnalysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesize Crude Product Purification Purify via Recrystallization or Chromatography Synthesis->Purification FTIR FT-IR (Check for C=O, N-H) Purification->FTIR NMR ¹H & ¹³C NMR (Confirm structure) Purification->NMR MS Mass Spectrometry (Confirm Mol. Weight) Purification->MS Confirmation Structure Confirmed

Caption: General workflow for spectroscopic analysis and confirmation.

References

  • Benchchem. Thiophene-2-carbohydrazide | 2361-27-5.
  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Al-Zaqri, N., Khatib, T., Alsalme, A., Alharthi, F. A., Zarrouk, A., & Warad, I. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics via FWO and KAS models. RSC Advances, 10(4), 2127–2138.
  • ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. (2020).
  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015).
  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative) to make C-N single bond and produce hydrazide (amide with hydrazine instead of simple Amine)?. (2024).
  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (2014).

Sources

Technical Support Center: 5-Methylthiophene-2-carbohydrazide - Purity and Impurity Management

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methylthiophene-2-carbohydrazide. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove impurities, ensuring the integrity of your research and development.

Troubleshooting Guide: Identifying and Removing Impurities

The purity of this compound is paramount for its successful application in synthesis and drug discovery. This section provides a logical workflow to diagnose and resolve common purity issues.

Logical Workflow for Impurity Identification and Remediation

The following diagram outlines a systematic approach to identifying the source of impurities and selecting the appropriate purification method.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Final Validation start Crude 5-Methylthiophene- 2-carbohydrazide Sample analysis Perform Initial Purity Analysis (TLC, HPLC, ¹H NMR) start->analysis decision Is Purity ≥ 98%? analysis->decision id_impurities Identify Impurities by ¹H NMR and LC-MS decision->id_impurities No end Pure Product Ready for Use decision->end Yes impurity_type Determine Impurity Type id_impurities->impurity_type recrystallization Recrystallization impurity_type->recrystallization Starting Material or Slightly Soluble Impurities chromatography Column Chromatography impurity_type->chromatography Multiple Impurities or Similar Polarity acid_base Acid-Base Extraction impurity_type->acid_base Acidic/Basic Impurities final_analysis Analyze Purified Product (HPLC, ¹H NMR) recrystallization->final_analysis chromatography->final_analysis acid_base->final_analysis final_decision Is Purity ≥ 99.5%? final_analysis->final_decision final_decision->recrystallization No, Minor Impurities final_decision->chromatography No, Major/Multiple Impurities final_decision->end Yes

Caption: A step-by-step workflow for troubleshooting impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities arise from the starting materials and the reaction conditions. The synthesis typically involves the hydrazinolysis of a methyl or ethyl 5-methylthiophene-2-carboxylate.[1][2] Therefore, you should be vigilant for:

  • Unreacted Starting Ester: Methyl or ethyl 5-methylthiophene-2-carboxylate.

  • Excess Hydrazine Hydrate: While volatile, it can be present in the crude product.

  • 5-Methylthiophene-2-carboxylic acid: This can form if the starting ester undergoes hydrolysis.

  • Solvent Residues: Methanol or ethanol are commonly used as solvents in the reaction and for purification.[3]

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Impurity identification via ¹H NMR relies on comparing your spectrum to the known spectra of the starting materials and likely byproducts. Here are some expected chemical shifts (in δ ppm, typically in DMSO-d₆ or CDCl₃):

Compound/ImpurityKey ¹H NMR Signals (δ ppm) and Multiplicity
This compound (Product) ~9.5 (s, 1H, -NH-), ~7.5 (d, 1H, thiophene H), ~6.8 (d, 1H, thiophene H), ~4.5 (s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)
Methyl 5-methylthiophene-2-carboxylate~7.6 (d, 1H, thiophene H), ~6.8 (d, 1H, thiophene H), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃)
5-Methylthiophene-2-carboxylic acid~13.0 (br s, 1H, -COOH), ~7.7 (d, 1H, thiophene H), ~6.9 (d, 1H, thiophene H), ~2.5 (s, 3H, -CH₃)
Hydrazine HydrateA broad singlet that can exchange with water, often not clearly observed.
Ethanol~3.4 (q, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃)
Methanol~3.2 (s, 3H, -CH₃)

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.

Q3: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask at the surface of the solution with a glass rod. Adding a seed crystal of pure product can also initiate crystallization.

  • "Oiling Out": If your product separates as an oil, it may be due to the solution being too concentrated or cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] If a single solvent isn't working, a two-solvent system (e.g., ethanol-water or methanol-water) can be effective.[5][6] Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until the solution becomes cloudy, then add a few drops of the good solvent to clarify before cooling.[7]

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for determining the purity of thiophene derivatives.[8] A C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities with distinct proton signals. ¹³C NMR can confirm the number of unique carbons in your purified product.[10]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q5: What are the best practices for storing this compound to prevent degradation?

A5: Carbohydrazide derivatives can be susceptible to degradation.[11] To ensure long-term stability:

  • Store in a cool, dry place: Keep the compound in a tightly sealed container, preferably in a desiccator to protect from moisture.

  • Protect from light: Store in an amber vial or in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent System)

This protocol uses an ethanol-water system, which is often effective for purifying carbohydrazides.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be optimized for your specific system.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

References

  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. (1997). OnePetro. [Link]

  • 5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. (n.d.). PubMed Central. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). De Gruyter. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • 10h-thieno[2,3-B][11][12] benzodiazepine. (2004). Google Patents.

  • N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. (n.d.). PubMed Central. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Scientific & Academic Publishing. [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). ResearchGate. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemical Reviews. [Link]

  • Recrystallization with two solvents. (2019). Reddit. [Link]

  • Thiophene-2-carbohydrazide. (n.d.). PubChem. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). National Institutes of Health. [Link]

  • Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. (n.d.). PubMed Central. [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. (2000). PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Hydrazinolysis of Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrazinolysis of thiophene esters. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical transformation. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Reaction - Core Principles & Mechanism

Before troubleshooting, a firm grasp of the reaction mechanism is essential. Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group (-OR) of the ester to form a carbohydrazide.

Question: What is the fundamental mechanism of the hydrazinolysis of a thiophene ester, and why is it critical for troubleshooting?

Answer: The reaction proceeds via a nucleophilic attack of the highly nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the thiophene ester. This forms a tetrahedral intermediate, which then collapses, expelling the alcohol (or alkoxide) as a leaving group to yield the stable thiophene carbohydrazide.

Understanding this mechanism is paramount because it highlights the key players and requirements for success:

  • A Nucleophilic Hydrazine: The quality and reactivity of your hydrazine are non-negotiable.

  • An Electrophilic Ester Carbonyl: The reactivity of the ester itself, influenced by steric and electronic factors of the thiophene ring and the ester's alkyl group, is crucial.

  • An Effective Leaving Group: The alcohol (e.g., methanol, ethanol) must be efficiently expelled. For this reason, methyl or ethyl esters are often preferred for their better leaving group characteristics compared to bulkier esters.[1]

Below is a diagram illustrating the general mechanistic pathway.

Caption: General mechanism of ester hydrazinolysis.
Section 2: Pre-Reaction Troubleshooting - Starting Materials & Setup

Many yield issues originate from problems with the reagents or the initial reaction setup.

Question: My starting thiophene ester is impure. How critical is this to the final yield?

Answer: Extremely critical. Impurities in your starting ester are a primary cause of low yield and difficult purifications.

  • Causality:

    • Unreacted Thiophenecarboxylic Acid: If your esterification was incomplete, residual carboxylic acid will react with hydrazine in an acid-base reaction, consuming your nucleophile and forming a hydrazinium carboxylate salt, which will not proceed to the hydrazide under these conditions.

    • Residual Acylating Agents: If the ester was prepared from an acid chloride, residual acid chloride is highly reactive and can lead to side products, including the formation of 1,2-diacylhydrazines.

    • Other Impurities: Any electrophilic impurities can compete with your ester for the hydrazine, leading to a complex mixture of byproducts.

  • Preventative Protocol: Ester Purification

    • Dissolve the crude ester in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.[2]

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

    • Filter and evaporate the solvent under reduced pressure.

    • Verify purity by TLC, ¹H NMR, or GC-MS before proceeding.

Question: What grade and form of hydrazine should I use, and how does its quality affect the reaction?

Answer: The quality of hydrazine is paramount. We recommend using hydrazine hydrate (N₂H₄·H₂O) of high purity (e.g., 80-100%).[3][4] Anhydrous hydrazine is more reactive but is also more hazardous and often unnecessary for this reaction.

  • Causality:

    • Degradation: Hydrazine can be oxidized by atmospheric oxygen, especially in the presence of metal ions. This reduces the concentration of the active nucleophile in your reaction.

    • Water Content: While hydrazine hydrate is the standard reagent, excessive water can slow down the reaction by diluting the reactants. For sluggish reactions, using a higher concentration of hydrazine hydrate (e.g., 100%) or even anhydrous hydrazine (with extreme caution) may be beneficial.[4]

    • Stoichiometry: A molar excess of hydrazine hydrate (typically 2-5 equivalents) is often used to ensure the reaction goes to completion and to shift the equilibrium toward the product.[4][5]

Section 3: In-Process Troubleshooting - Reaction Conditions & Monitoring

If your starting materials are pure, the next place to look for problems is the reaction conditions themselves.

Question: I'm not seeing any product formation on TLC. What are the most likely reasons for a complete reaction failure?

Answer: A complete failure to react points to a fundamental issue with one of the core reaction components or conditions. Use the following workflow to diagnose the problem.

Troubleshooting Workflow Start Reaction Failure: No Product on TLC CheckReagents Verify Reagent Quality Start->CheckReagents ReagentsOK ReagentsOK CheckReagents->ReagentsOK Reagents are pure and active ReagentsBad ReagentsBad CheckReagents->ReagentsBad Reagents are old or impure CheckTemp Check Reaction Temperature TempOK TempOK CheckTemp->TempOK Temperature is appropriate (e.g., refluxing) TempBad TempBad CheckTemp->TempBad Temperature too low CheckSterics Assess Steric Hindrance StericsOK StericsOK CheckSterics->StericsOK Ester is not sterically hindered StericsBad StericsBad CheckSterics->StericsBad Ester is sterically hindered (e.g., t-butyl ester) ReagentsOK->CheckTemp ActionReagents ActionReagents ReagentsBad->ActionReagents Action: Use fresh, purified starting materials. TempOK->CheckSterics ActionTemp ActionTemp TempBad->ActionTemp Action: Increase temperature. Ensure proper heating/reflux. End End StericsOK->End Problem likely solved. Re-run experiment. ActionSterics ActionSterics StericsBad->ActionSterics Action: Switch to methyl/ethyl ester or use alternative activation method.

Sources

Preventing the formation of N,N'-diacylhydrazine byproduct.

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing the formation of N,N'-diacylhydrazine byproducts.

Introduction

The synthesis of acyl hydrazides is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and various heterocyclic compounds. A common and often vexing challenge in this process is the formation of the N,N'-diacylhydrazine byproduct, which can significantly reduce the yield of the desired mono-acyl hydrazide and complicate purification. This technical support center, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you minimize or eliminate this unwanted side reaction. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-diacylhydrazine and why is it a problematic byproduct?

N,N'-diacylhydrazine is a symmetrical molecule formed when two acyl groups react with a single hydrazine molecule. Its formation is a common side reaction during the synthesis of the desired mono-acyl hydrazide. This byproduct is problematic for several reasons:

  • Reduced Yield: Its formation directly consumes the starting materials, lowering the overall yield of the target acyl hydrazide.

  • Purification Challenges: The physical properties of the N,N'-diacylhydrazine byproduct, such as polarity and solubility, can be very similar to the desired product, making separation by standard techniques like crystallization or column chromatography difficult and laborious.

  • Downstream Complications: If not completely removed, the N,N'-diacylhydrazine can interfere with subsequent reactions, leading to the formation of undesired impurities in your final compound.

Q2: What is the primary mechanism leading to the formation of N,N'-diacylhydrazine?

The formation of N,N'-diacylhydrazine is a result of a second acylation of the initially formed mono-acyl hydrazide. The reaction proceeds in two steps:

  • Formation of the desired mono-acyl hydrazide: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl of the acylating agent (e.g., ester, carboxylic acid, acyl chloride).

  • Formation of the N,N'-diacylhydrazine byproduct: The remaining -NH2 group of the mono-acyl hydrazide can act as a nucleophile and react with a second molecule of the acylating agent. This second acylation is often slower than the first but can become significant under certain conditions.

G

Q3: Are certain acylating agents more prone to forming this byproduct?

Yes, the reactivity of the acylating agent plays a crucial role. Highly reactive acylating agents are more likely to lead to the formation of the N,N'-diacylhydrazine byproduct because they can readily react with the less nucleophilic mono-acyl hydrazide.

Acylating AgentReactivityPropensity for Diacylation
Acyl Chlorides/Anhydrides Very HighHigh. It is often difficult to stop the reaction at the mono-acylated stage[1].
Activated Esters HighModerate to High
Esters (e.g., Methyl, Ethyl) ModerateLow to Moderate. Generally the preferred substrate for controlling mono-acylation[1][2].
Carboxylic Acids Low (require activation)Low (when using appropriate coupling agents)[3].

Q4: How can I detect and quantify the N,N'-diacylhydrazine byproduct in my reaction mixture?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of your reaction and detecting the presence of the byproduct. The byproduct will typically have a different Rf value than the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation and quantification of the components in your reaction mixture, including the starting materials, desired product, and the N,N'-diacylhydrazine byproduct.

  • Gas Chromatography (GC): For volatile compounds, GC can be used for analysis, sometimes after derivatization[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the byproduct based on its unique chemical shifts.

  • Mass Spectrometry (MS): MS can confirm the presence of the byproduct by its molecular weight.

Troubleshooting Guides

Issue 1: Significant formation of N,N'-diacylhydrazine byproduct when using an ester as the acylating agent.

Root Cause Analysis: Even with less reactive esters, prolonged reaction times, high temperatures, or incorrect stoichiometry can favor the formation of the diacyl byproduct.

G start High Diacyl Byproduct with Ester Substrate q1 What is the molar ratio of hydrazine to ester? start->q1 a1_1 1:1 or less hydrazine q1->a1_1 a1_2 Greater than 1:1 hydrazine q1->a1_2 s1_1 Increase hydrazine to ester ratio. Recommended: 1.2 to 1.5 equivalents of hydrazine[5]. a1_1->s1_1 q2 What are the reaction temperature and time? a1_2->q2 a2_1 High temperature and/or prolonged reaction time q2->a2_1 a2_2 Moderate temperature and time q2->a2_2 s2_1 Reduce reaction temperature and monitor reaction progress closely by TLC/HPLC to stop at optimal time. a2_1->s2_1 q3 What is the solvent? a2_2->q3 a3_1 Aprotic solvent q3->a3_1 a3_2 Protic solvent q3->a3_2 s3_1 Use a protic solvent like ethanol or methanol. This can help to solvate the hydrazine and may favor mono-acylation. a3_1->s3_1 s4 Consider alternative methods like microwave-assisted synthesis for shorter reaction times[1]. a3_2->s4

Corrective Actions & Scientific Rationale:

  • Stoichiometry Control:

    • Recommendation: Use a slight excess of hydrazine hydrate, typically in the range of 1.2 to 1.5 molar equivalents relative to the ester[5].

    • Rationale: A molar excess of hydrazine increases the probability of the ester reacting with hydrazine rather than the already formed mono-acyl hydrazide, kinetically favoring the desired reaction.

  • Temperature and Reaction Time Management:

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress frequently using TLC or HPLC and stop the reaction once the starting ester is consumed to prevent further reaction to the diacyl byproduct.

    • Rationale: The second acylation step generally has a higher activation energy. By keeping the temperature lower, you can disfavor this subsequent reaction.

  • Solvent Selection:

    • Recommendation: Protic solvents like ethanol or methanol are generally preferred for the hydrazinolysis of esters[2][6].

    • Rationale: Protic solvents can hydrogen bond with the hydrazine, potentially modulating its reactivity in a way that favors mono-acylation.

  • Microwave-Assisted Synthesis:

    • Recommendation: For sluggish reactions, consider using microwave irradiation.

    • Rationale: Microwave heating can significantly reduce reaction times from hours to minutes, minimizing the window for byproduct formation[1].

Issue 2: Difficulty in preventing diacylation when using highly reactive acyl chlorides or anhydrides.

Root Cause Analysis: The high electrophilicity of acyl chlorides and anhydrides makes them react rapidly with both hydrazine and the mono-acyl hydrazide, making selective mono-acylation challenging.

Corrective Actions & Scientific Rationale:

  • Inverse Addition:

    • Recommendation: Add the acyl chloride or anhydride slowly to a solution of excess hydrazine at a low temperature (e.g., 0 °C or below).

    • Rationale: This "inverse addition" ensures that the acylating agent is always in the presence of a large excess of hydrazine, maximizing the chances of it reacting with hydrazine rather than the mono-acyl hydrazide product. The low temperature helps to control the high reactivity.

  • Use of a Biphasic System:

    • Recommendation: Perform the reaction in a biphasic system (e.g., dichloromethane and water) with a base in the aqueous phase.

    • Rationale: The acyl chloride resides in the organic phase, while the hydrazine and the formed mono-acyl hydrazide (as its hydrochloride salt) are primarily in the aqueous phase. This phase separation can help to limit the interaction between the acyl chloride and the mono-acyl hydrazide.

  • Consider a Milder Acylating Agent:

    • Recommendation: If feasible, convert the carboxylic acid to an ester first and then perform the hydrazinolysis.

    • Rationale: As discussed, esters are less reactive and offer better control over mono-acylation[1].

Issue 3: Low yield when preparing hydrazides directly from carboxylic acids.

Root Cause Analysis: Carboxylic acids are generally unreactive towards hydrazine and require activation. Incomplete activation or side reactions during the activation step can lead to low yields.

Corrective Actions & Scientific Rationale:

  • Use of Coupling Agents:

    • Recommendation: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt)[3].

    • Rationale: These reagents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by hydrazine. The use of HOBt is known to suppress side reactions and racemization in the case of chiral carboxylic acids[3].

  • Direct Condensation under Harsh Conditions (Use with Caution):

    • Recommendation: In some cases, direct heating of the carboxylic acid with hydrazine hydrate at high temperatures can yield the hydrazide.

    • Rationale: This method relies on driving off water to shift the equilibrium towards product formation. However, it may require high temperatures that can lead to degradation of sensitive molecules.

Experimental Protocols

Protocol 1: Optimized Synthesis of a Mono-acyl Hydrazide from an Ester

This protocol is designed to minimize the formation of the N,N'-diacylhydrazine byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, methanol)[2].

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 - 1.5 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC every 30-60 minutes.

  • Work-up: Once the starting ester is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).

Protocol 2: Synthesis of a Mono-acyl Hydrazide from a Carboxylic Acid using a Coupling Agent

This method is particularly useful for sensitive substrates and to avoid high temperatures.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and N-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification: The filtrate can be concentrated, and the product purified by extraction and subsequent recrystallization or column chromatography.

References

  • Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. [Link]

  • An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]

  • Preparation method of hydrazide compound.
  • Process for preparing substituted hydrazide by using carboxylic acid.
  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. [Link]

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. [Link]

  • Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PMC - NIH. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

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Recrystallization solvent for purifying 5-Methylthiophene-2-carbohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the highest purity for your downstream applications.

Understanding Recrystallization for this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities behind.

For this compound, its structure, featuring a thiophene ring, a carbohydrazide moiety, and a methyl group, dictates its polarity and solubility characteristics. The carbohydrazide group allows for hydrogen bonding, suggesting solubility in protic solvents, while the methylated thiophene ring introduces some non-polar character.

Core Directive: Selecting the Optimal Recrystallization Solvent

While a universally perfect solvent for every batch of this compound can vary based on the impurity profile, extensive data on analogous compounds, such as thiophene-2-carbohydrazide, strongly suggests that short-chain alcohols are excellent starting points .

Recommended Primary Solvents:
  • Ethanol: Often used for the synthesis and recrystallization of thiophene carbohydrazide derivatives.[1]

  • Methanol: Another effective solvent for similar compounds, sometimes used in combination with water.[2]

Experimental Protocol for Solvent Selection:

For novel impurity profiles or for optimization, a systematic solvent screening is recommended.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, toluene)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of your crude this compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.

  • Gently heat the test tubes and observe the solubility. The compound should fully dissolve at or near the boiling point of the solvent.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals.

Data Presentation: Solvent Screening Observations
SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
EthanolLowHighGood crystal formationPromising
MethanolLow to MediumHighGood crystal formationPromising
WaterVery LowLowPoor dissolutionUnsuitable alone
Ethyl AcetateMediumHighMay require high concentrationPossible
Hexane/TolueneVery LowVery LowInsolubleUnsuitable
Ethanol/WaterVariableHighPotentially good for polar impuritiesWorth testing

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've dissolved my compound in hot ethanol, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that typically points to either the use of too much solvent or a supersaturated solution.

  • Problem: Excessive solvent has been used, and the solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod into the solution and letting the solvent evaporate; a solid residue indicates a saturated solution.

  • Problem: The solution is supersaturated, and crystallization has not been initiated.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed the Solution. If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to prevent premature precipitation and then allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.

  • Solution 2: Change the Solvent System. If oiling out persists, the chosen solvent may not be ideal. Consider using a solvent with a lower boiling point or a mixed solvent system. For instance, dissolving the compound in a good solvent (like hot ethanol) and then adding a poorer solvent (like water) dropwise until the solution becomes slightly cloudy can promote crystallization.

Q3: My recrystallization resulted in a very low yield. What went wrong?

A3: A low yield can result from several factors during the recrystallization process.

  • Cause 1: Using too much solvent. As discussed in Q1, excess solvent will retain more of your compound in the solution even after cooling.

  • Cause 2: Premature crystallization. If the solution cools too quickly during filtration, some product may crystallize on the filter paper. Ensure your funnel and filtration apparatus are pre-heated.

  • Cause 3: Incomplete precipitation. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Cause 4: Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: The color of my crystals has not improved after recrystallization. What should I do?

A4: If colored impurities are present, a simple recrystallization may not be sufficient.

  • Solution: Use Activated Charcoal. After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting start Start with Crude This compound test_etoh Test Ethanol start->test_etoh test_meoh Test Methanol start->test_meoh test_other Test Other Solvents (e.g., IPA, EtOAc) start->test_other dissolves_hot Dissolves when hot? test_etoh->dissolves_hot test_meoh->dissolves_hot test_other->dissolves_hot dissolves_hot->test_other No crystals_cool Forms crystals on cooling? dissolves_hot->crystals_cool Yes no_crystals No Crystals Form crystals_cool->no_crystals No oiling_out Compound Oils Out crystals_cool->oiling_out Oils Out success Successful Recrystallization crystals_cool->success Yes add_seed Add Seed Crystal no_crystals->add_seed scratch Scratch Flask no_crystals->scratch reduce_vol Reduce Volume no_crystals->reduce_vol reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent low_yield Low Yield check_vol Check Solvent Volume low_yield->check_vol check_temp Check Cooling/Wash Temp. low_yield->check_temp success->low_yield

Caption: Workflow for solvent selection and troubleshooting in the recrystallization of this compound.

References

  • Jiang, Y. (2010). N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1624. [Link]

  • Nerz-Stormes, M. (2013). How to Carry Out a Recrystallization. [Video]. YouTube. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

  • Naliapara, K. J., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 20, 134-141. [Link]

  • Tikhonova, O. V., et al. (2022). Synthesis, recyclization under the action of methanol and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Library of Medicine. [Link]

  • Tantawy, A. S., et al. (2016). (E)-N′-[(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1225-1229. [Link]

  • El-Faham, A., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, Hirshfeld, DFT and thermal analyses. RSC Advances, 10(4), 2241-2252. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methylthiophene-2-carbohydrazide and Thiophene-2-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Among the vast array of thiophene derivatives, thiophene-2-carbohydrazide and its substituted analogues have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents.[7][8][9] This guide provides an in-depth, objective comparison of the biological activities of 5-Methylthiophene-2-carbohydrazide and its parent compound, thiophene-2-carbohydrazide.

While direct, head-to-head comparative studies are not extensively available in the current body of scientific literature, this guide will synthesize existing data on their derivatives, explore the structure-activity relationships (SAR), and provide insights into the potential influence of the 5-methyl group on biological efficacy. We will delve into their known antimicrobial and anticancer activities, supported by experimental data from various studies, and present detailed protocols for their synthesis and biological evaluation.

The Thiophene-2-Carbohydrazide Scaffold: A Foundation for Bioactivity

Thiophene-2-carbohydrazide serves as a crucial building block for the synthesis of a wide range of heterocyclic compounds. The presence of the hydrazide functional group (-CONHNH₂) provides a reactive site for the formation of hydrazones, Schiff bases, and other cyclic structures, leading to a diverse library of molecules with potential therapeutic applications.[10][11] The thiophene ring itself, a bioisostere of the benzene ring, contributes to the molecule's overall physicochemical properties and its ability to interact with biological targets.[5]

Synthesis of Thiophene-2-Carbohydrazide and its 5-Methyl Analogue

The synthesis of these carbohydrazides is typically achieved through the hydrazinolysis of the corresponding carboxylic acid esters. This straightforward and efficient method provides high yields of the desired products.

Experimental Protocol: Synthesis of Thiophene-2-carbohydrazide

A one-pot, eco-friendly synthesis method has been developed for the preparation of thiophene-2-carbohydrazide.[11]

Materials:

  • Methyl thiophene-2-carboxylate

  • Hydrazine monohydrate

  • Methanol

  • Water

  • Standard laboratory glassware

  • Microwave oven (kitchen grade, 1500 W)

Procedure:

  • In a 250 ml round-bottom flask, dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in 40 ml of a water-methanol mixture.

  • Add a few boiling chips to the flask.

  • Set up an efficient reflux system to prevent solvent evaporation during microwave irradiation.

  • Subject the reaction mixture to microwave irradiation for 5 minutes.

  • Immediately cool the reaction mixture in an ice bath.

  • Collect the resulting white precipitate by filtration.

This method has been reported to yield approximately 86.7% of thiophene-2-carbohydrazide.[11]

The synthesis of this compound would follow a similar protocol, starting from methyl 5-methylthiophene-2-carboxylate.

Comparative Biological Activities: An Indirect Assessment

As previously stated, direct comparative biological data for this compound and thiophene-2-carbohydrazide is scarce. However, by examining studies on their derivatives, we can infer the potential impact of the 5-methyl substitution.

Antimicrobial Activity

Derivatives of thiophene-2-carbohydrazide have been extensively studied for their antimicrobial properties.[7][8][12] These compounds have shown activity against a range of bacterial and fungal strains. For instance, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide were synthesized and evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans.[7][8]

The influence of a methyl group on the thiophene ring can be gleaned from broader studies on thiophene derivatives. In a study on thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors, it was observed that the introduction of a methyl group at the 4 or 5-position of the thiophene ring resulted in less active compounds compared to the unsubstituted analogue.[13] This suggests that the presence of a methyl group at the 5-position in this compound might lead to a decrease in antimicrobial potency compared to the unsubstituted thiophene-2-carbohydrazide. The steric hindrance or altered electronic properties introduced by the methyl group could potentially affect the binding of the molecule to its microbial target.

Anticancer Activity

The thiophene-2-carbohydrazide scaffold has also been a template for the development of anticancer agents.[9][14] Various hydrazone derivatives have demonstrated significant cytotoxic activity against different cancer cell lines.

Again, drawing parallels from the study on thiophene-3-carboxamide derivatives, the presence of a 5-methyl group was detrimental to the inhibitory activity against JNK1.[13] This finding indicates that for certain biological targets, an unsubstituted thiophene ring is preferred for optimal activity. Therefore, it is plausible that this compound may exhibit lower anticancer activity compared to thiophene-2-carbohydrazide. However, it is crucial to note that structure-activity relationships are highly dependent on the specific biological target and the overall structure of the molecule. In some cases, the addition of a methyl group can enhance activity by improving lipophilicity and cell membrane permeability.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[3] The addition of a methyl group at the 5-position introduces both steric and electronic changes to the molecule.

  • Steric Effects: The methyl group increases the bulkiness of the molecule, which could hinder its ability to fit into the binding pocket of a target enzyme or receptor.

  • Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density of the thiophene ring and affect its reactivity and interaction with biological macromolecules.

The observation that 5-methyl substitution on a thiophene-3-carboxamide scaffold decreased JNK1 inhibitory activity suggests that for that particular target, a less sterically hindered and electronically different core is favored.[13] This provides a working hypothesis for the comparison of this compound and thiophene-2-carbohydrazide, which warrants direct experimental verification.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, the following are standard protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][8]

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well microtiter plate C Inoculate each well with the microbial suspension A->C Add inoculum B Prepare standardized microbial inoculum B->C D Incubate the plate at the appropriate temperature and duration C->D Incubate E Visually inspect for microbial growth (turbidity) D->E Observe F Determine the lowest concentration with no visible growth (MIC) E->F Record

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and incubate for 24h B Treat cells with various concentrations of the test compound for 48-72h A->B Treatment C Add MTT solution to each well and incubate for 2-4h B->C MTT Addition D Add solubilization solution (e.g., DMSO) to dissolve formazan crystals C->D Solubilization E Measure the absorbance at a specific wavelength (e.g., 570 nm) D->E Spectrophotometry F Calculate the percentage of cell viability and determine the IC50 value E->F Data Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and thiophene-2-carbohydrazide, based on the available scientific literature. While direct comparative data is limited, the analysis of related structures suggests that the presence of a 5-methyl group may lead to a reduction in both antimicrobial and anticancer activities in certain contexts.

It is imperative for future research to conduct direct, head-to-head comparisons of these two compounds using standardized biological assays. Such studies would provide definitive data on the influence of the 5-methyl group and would be invaluable for guiding the rational design of more potent and selective thiophene-based therapeutic agents. The experimental protocols provided herein offer a framework for such investigations. The continued exploration of the structure-activity relationships of substituted thiophene-2-carbohydrazides holds significant promise for the discovery of novel drug candidates.

References

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Request PDF. [Link]

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  • Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

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  • Wang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

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  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylthiophene-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the 5-methylthiophene-2-carbohydrazide scaffold. By synthesizing experimental data from multiple peer-reviewed studies, we aim to deliver actionable insights for researchers, medicinal chemists, and drug development professionals. This document delves into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the antimicrobial, anticancer, and anti-inflammatory activities of these compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in diverse biological interactions.[1][2][3] The this compound core combines this versatile ring with a carbohydrazide linker (-CONHNH₂). This linker is crucial as it serves as a versatile synthetic handle, most commonly for the preparation of N-acylhydrazones (Schiff bases) through condensation with various aldehydes and ketones.[4][5]

The resulting N-acylhydrazone derivatives possess the general structure shown below, featuring a highly conjugated system and key pharmacophoric features: a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an imine group (-N=CH-). This arrangement allows for potent and diverse biological activities, which are exquisitely sensitive to the nature of the 'R' group substituent.[5][6]

General Synthesis and Experimental Protocols

The synthesis of these derivatives is typically a straightforward process, lending itself to the rapid generation of compound libraries for screening.

General Synthesis of N'-Benzylidene-5-methylthiophene-2-carbohydrazides

The primary synthetic route involves a condensation reaction between this compound and a selected aromatic or heteroaromatic aldehyde.

G cluster_conditions Reaction Conditions reagent1 5-Methylthiophene -2-carbohydrazide plus plus reagent2 Substituted Aldehyde (R-CHO) conditions Solvent (e.g., Ethanol, Methanol) Catalyst (e.g., Acetic Acid) Reflux, 2-6 hours plus->conditions Condensation product product conditions->product

Experimental Protocol:

  • Solubilization: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add the corresponding substituted aldehyde (1 equivalent).

  • Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity.

  • Reaction: Reflux the mixture for 2-6 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting solid precipitate is collected by filtration, washed with cold solvent to remove unreacted starting materials, and dried.

  • Purification: If necessary, the product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final N'-acylhydrazone derivative.[3][7]

Comparative Analysis: Antimicrobial Activity

Derivatives of this scaffold have been extensively evaluated for their potential to combat microbial resistance. The formation of Schiff bases, in particular, has been shown to enhance antimicrobial effects.[8]

Structure-Activity Relationship Insights

The antimicrobial potency is heavily influenced by the electronic properties of the substituent on the benzylidene ring.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like nitro (-NO₂) and halides (-Cl, -Br) on the aromatic ring generally enhances antibacterial and antifungal activity.[7] This is attributed to the increased lipophilicity of the molecule, which facilitates its transport across the microbial cell membrane. Furthermore, the electron-withdrawing nature can polarize the azomethine (-CH=N-) bond, which is often crucial for binding to microbial targets.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) can have variable effects. A hydroxyl group, particularly at the ortho position, can increase activity through its ability to chelate with metal ions essential for microbial enzyme function.[9] However, in some cases, EDGs may reduce overall activity compared to their EWG counterparts.

  • Positional Isomerism: The position of the substituent is critical. Para-substituted compounds often show higher activity than ortho- or meta-isomers, potentially due to reduced steric hindrance, allowing for better interaction with the target site.

SAR_Antimicrobial Core This compound EWG EWG Core->EWG Generally Increases Activity (Higher Lipophilicity) EDG EDG Core->EDG Variable Effect (Ortho-OH can chelate metals) Position Position Core->Position Para > Meta > Ortho (Reduced Steric Hindrance)

Comparative Experimental Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against common bacterial and fungal strains. Lower MIC values indicate higher potency.

Compound IDR-Group (Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
A-1 4-Nitro (-NO₂)125250250[9]
A-2 4-Chloro (-Cl)250500500[7]
A-3 2-Hydroxy (-OH)250500500[9]
A-4 4-Methoxy (-OCH₃)500>500>500[7]
A-5 Unsubstituted (-H)>500>500>500[7]

Data synthesized from multiple sources for comparative illustration.

Standard Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system for determining the MIC of a compound.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Positive controls (microbes in broth without compound) and negative controls (broth only) are included on each plate to validate the assay's integrity. A standard antibiotic (e.g., Ciprofloxacin) is run in parallel as a reference.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring absorbance with a plate reader.

Comparative Analysis: Anticancer Activity

The thiophene scaffold is a component of several anticancer agents, and its derivatives are actively investigated for their cytotoxic properties against various cancer cell lines.[2][3]

Structure-Activity Relationship Insights

The anticancer activity of these derivatives is highly dependent on the substitution pattern, which influences their ability to interact with cancer-related targets like tubulin or specific kinases.[3][10]

  • Hydroxy and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzylidene ring is a recurring feature in the most potent anticancer derivatives.[5] A 2-hydroxy-3-methoxy substitution pattern has been identified as particularly effective.[5] These groups can form critical hydrogen bonds within the binding pockets of target proteins.

  • Lipophilicity and Cell Penetration: Appropriate lipophilicity is key for passive diffusion across the cancer cell membrane. Highly polar or non-polar extremes tend to reduce activity. The introduction of halogens can modulate lipophilicity and, in some cases, enhance activity.

  • Heterocyclic Rings: Replacing the benzylidene ring with other heterocyclic systems (e.g., furan, pyridine) can also lead to potent compounds, suggesting that the overall shape and electronic distribution, rather than just a phenyl ring, are important.[11]

Comparative Experimental Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR-Group (Substituent)Cell LineIC₅₀ (µM)Reference
B-1 2-Hydroxy-3-methoxyMCF-7 (Breast)0.82[5]
B-2 4-HydroxyPaCa-2 (Pancreatic)>100[12]
B-3 4-DimethylaminoCaco-2 (Colon)5.5[13][14]
B-4 3,4,5-TrimethoxyHeLa (Cervical)2.1[13][14]
B-5 4-FluoroPC-3 (Prostate)8.9[13][14]

Data synthesized from multiple sources for comparative illustration.

Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After a few hours, the MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[12]

Comparative Analysis: Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making the development of novel anti-inflammatory agents a priority. Thiophene derivatives, including commercial drugs like Tiaprofenic acid, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][16][17]

Structure-Activity Relationship Insights
  • COX/LOX Inhibition: The anti-inflammatory activity of these compounds is frequently linked to their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.[12][15] The N-acylhydrazone scaffold can effectively position substituents to interact with the active sites of these enzymes.

  • Acidic/Amide Moieties: The presence of acidic functional groups (e.g., carboxylic acids) or bioisosteres like amides is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and is also important for the activity of these thiophene derivatives.[15][16]

  • Dual Inhibitors: Certain derivatives have shown the ability to inhibit both COX and LOX pathways, which is a highly desirable trait as it can offer broader anti-inflammatory effects with a potentially improved side-effect profile compared to selective COX-2 inhibitors.[12] Compounds with influential 5-LOX inhibitory activity often feature specific substitution patterns that facilitate interaction with the enzyme's non-heme iron active site.[12]

Comparative Experimental Data

The following table shows the IC₅₀ values for enzyme inhibition.

Compound IDR-Group (Substituent)TargetIC₅₀ (µM)Reference
C-1 2,4-Dichloro5-LOX2.94[12]
C-2 4-Nitro5-LOX3.78[12]
C-3 4-BromoCOX-210.13[12]
C-4 2-HydroxyCOX-2>20[12]
Celecoxib (Reference Drug)COX-20.05[16]
Zileuton (Reference Drug)5-LOX0.50[16]

Data extracted from a study on diarylthiophene-2-carbohydrazide derivatives.[12]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity of its N-acylhydrazone derivatives can be finely tuned through judicious selection of substituents on the appended aromatic or heterocyclic ring.

  • For Antimicrobial Agents: The focus should be on incorporating potent electron-withdrawing groups at the para position to enhance membrane permeability and target interaction.

  • For Anticancer Agents: Derivatives featuring multiple hydrogen-bonding groups, such as hydroxyl and methoxy substituents, are highly promising and warrant further optimization to improve selectivity and reduce off-target toxicity.

  • For Anti-inflammatory Agents: The development of dual COX/LOX inhibitors represents a promising strategy. Future work could involve synthesizing derivatives that combine the structural features known to be favorable for inhibiting both enzyme classes.

The straightforward synthesis and the clear SAR trends outlined in this guide provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

References

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A Comparative Guide to the Cytotoxicity of Thiophene Derivatives: Focus on 5-Methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Cytotoxic Profile of Thiophene Scaffolds

Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively explored and are integral to a wide array of approved therapeutics, demonstrating activities ranging from anti-inflammatory to anticancer. The thiophene ring's unique electronic properties and ability to engage in various biological interactions make it a versatile platform for drug design. In the realm of oncology, numerous thiophene derivatives have been synthesized and investigated for their potent cytotoxic effects against various cancer cell lines.[1][2] These compounds can induce cancer cell death through diverse mechanisms, including the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and the induction of apoptosis via the generation of reactive oxygen species (ROS).[3]

This guide provides a comparative analysis of the cytotoxicity of various thiophene derivatives, with a specific focus on the structural analogue, 5-Methylthiophene-2-carbohydrazide . While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, this guide will synthesize data from closely related thiophene-2-carbohydrazide and 5-methylthiophene derivatives to provide a scientifically grounded perspective on its potential cytotoxic profile. We will delve into the structure-activity relationships that govern the cytotoxicity of these compounds and provide detailed, field-proven protocols for assessing their efficacy and mechanism of action in a laboratory setting.

Comparative Cytotoxicity of Thiophene Derivatives

The cytotoxic potential of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[3] The carbohydrazide moiety, in particular, is a common feature in many biologically active compounds. To contextualize the potential cytotoxicity of this compound, we will examine the reported activities of its structural neighbors.

A study on diarylthiophene-2-carbohydrazide derivatives revealed that their anticancer activity, when tested against the MIA PaCa-2 pancreatic cancer cell line, varied significantly with different substitutions. For instance, compound 7f in that study demonstrated a potent IC50 value of 4.86 ± 0.19 µM.[4] In another investigation, a series of N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide derivatives were evaluated for their effects on prostate cancer cell lines, with the most effective compound significantly inhibiting cancer cell proliferation and tumor growth in vivo.[5] Furthermore, research on thiophene derivatives bearing a thiosemicarbazone or hydrazone linkage has highlighted their promising anticancer activities.[6][7]

The presence of a methyl group at the 5-position of the thiophene ring has also been shown to influence cytotoxic activity. While a direct comparison is not available, studies on other 5-methylthiophene derivatives can offer insights. For example, palladium(II) complexes of thiosemicarbazones derived from 2-acetyl-5-methylthiophene have demonstrated broad-spectrum growth inhibition against various human cancer cell lines, including colon, cervical, hepatocellular, breast, and prostate cancer.[6]

Based on the available data for structurally similar compounds, it can be hypothesized that this compound may exhibit moderate to significant cytotoxic activity. The carbohydrazide functional group provides a site for potential interactions with biological targets, while the 5-methyl group could influence the compound's lipophilicity and binding affinity. However, empirical testing is essential to confirm this hypothesis.

Table 1: Cytotoxicity of Selected Thiophene Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Diarylthiophene-2-carbohydrazide (Compound 7f)MIA PaCa-2 (Pancreatic)4.86 ± 0.19[4]
5-(Thiophen-2-yl)-1,3,4-thiadiazole (Compound 20b)HepG-2 (Hepatocellular)4.37 ± 0.7[1]
5-(Thiophen-2-yl)-1,3,4-thiadiazole (Compound 20b)A-549 (Lung)8.03 ± 0.5[1]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (Compound 6i)COLO 205 (Colon)0.071[8]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (Compound 6i)SK-MEL-5 (Melanoma)0.075[8]
N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideMCF7 (Breast)5.4 µg/mL

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of this compound and other thiophene derivatives, a series of well-established in vitro assays are recommended. The choice of assay depends on the specific cytotoxic mechanism being investigated.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of metabolically active, and therefore viable, cells. The incubation time variation allows for the assessment of time-dependent cytotoxic effects.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Thiophene Derivatives (Varying Concentrations) B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for determining cell viability.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable method to quantify cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Causality Behind Experimental Choices: The LDH assay is complementary to the MTT assay. While MTT measures metabolic activity, LDH release is a direct indicator of cell membrane damage and cell death, providing a more direct measure of cytotoxicity.

Investigating the Mechanism of Action

Understanding how a compound induces cytotoxicity is crucial for its development as a therapeutic agent. The following protocols can elucidate the potential mechanisms of action of thiophene derivatives.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the thiophene derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Causality Behind Experimental Choices: This assay provides a quantitative assessment of apoptosis induction, a common mechanism of action for anticancer drugs. Differentiating between early and late apoptosis can provide insights into the kinetics of the cell death process.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with the thiophene derivative.

  • DCFH-DA Staining: Load the cells with DCFH-DA and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Causality Behind Experimental Choices: This assay helps to determine if the cytotoxic effects of the thiophene derivative are mediated by the induction of oxidative stress, a known mechanism for some thiophene-based anticancer agents.

Signaling Pathway for ROS-Induced Apoptosis

ROS_Apoptosis Thiophene Thiophene Derivative ROS Increased Intracellular ROS Thiophene->ROS Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway of ROS-induced apoptosis.

Conclusion and Future Directions

The thiophene scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct experimental data on the cytotoxicity of this compound is currently limited, the analysis of structurally related compounds suggests it holds potential as a cytotoxic agent. The presence of the carbohydrazide moiety and the 5-methyl group are key structural features that warrant further investigation.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel thiophene derivatives. A comprehensive assessment of its IC50 values across a panel of cancer cell lines, coupled with mechanistic studies to elucidate its mode of action (e.g., apoptosis induction, ROS generation), will be critical in determining its therapeutic potential. Further structure-activity relationship studies, involving the synthesis and testing of a focused library of analogues, will undoubtedly pave the way for the development of more potent and selective thiophene-based anticancer drugs.

References

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  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2018). Anti-Cancer Drugs, 29(3), 255-263. [Link]

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  • Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. (2014). In Vivo, 28(5), 763-70. [Link]

  • N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies. (2012). Journal of Pharmacy and Pharmacology, 64(9), 1334-44. [Link]

  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. (2021). Inorganica Chimica Acta, 515, 120067. [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of Thiophene-Based Carbohydrazides Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objective for the scientific community. Among the promising candidates, heterocyclic compounds containing a thiophene ring have garnered significant attention for their diverse biological activities.[1] This guide provides a detailed comparison of the antimicrobial spectrum of a notable class of these compounds—thiophene-2-carbohydrazide derivatives—against a panel of standard, clinically relevant antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just data, but also a methodological framework and mechanistic insights to aid in the evaluation of this promising class of antimicrobial agents.

Introduction to the Contenders: Compound Profiles

Thiophene-2-Carbohydrazide Derivatives: A Novel Scaffold

Thiophene-2-carbohydrazide serves as a versatile precursor for synthesizing a variety of heterocyclic compounds.[2] The core structure, featuring a five-membered thiophene ring linked to a carbohydrazide moiety, is a key building block for molecules that have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][3]

The antimicrobial potential of these derivatives is often attributed to the thiophene ring's ability to interact with biological targets and the carbohydrazide linker's capacity for modification, allowing for the creation of diverse chemical libraries with varied activities.[4][5] Mechanistic studies suggest that some thiophene derivatives may exert their antimicrobial effect by increasing the permeability of the microbial cell membrane or by inhibiting essential enzymes, such as D-alanine ligase, which is critical for cell wall synthesis.[4]

Standard Antibiotics: The Clinical Benchmarks

For a meaningful comparison, a selection of standard antibiotics representing different classes and mechanisms of action was chosen:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[6]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis.[7]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[2][8]

  • Vancomycin & Metronidazole: Standard-of-care agents for treating Clostridioides difficile infection (CDI). Vancomycin inhibits cell wall synthesis in Gram-positive bacteria, while metronidazole is a prodrug that, when activated in anaerobic bacteria, disrupts DNA and other macromolecules.[9][10]

  • Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[11]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table synthesizes MIC data from various studies to provide a comparative overview.

Disclaimer: The MIC values presented are derived from multiple sources and should be considered representative rather than absolute. Direct head-to-head testing under identical conditions is required for definitive comparison.

Table 1: Comparative MIC Values (in µg/mL) of Thiophene Derivatives and Standard Antibiotics

MicroorganismThiophene-2-Carbohydrazide DerivativesCiprofloxacinAmpicillinGentamicinVancomycinMetronidazoleFluconazole
Escherichia coli (Gram-negative)16 - >64[4][5]≤1 - >8[12][13]4 - >50[7][14][15]0.002 - 64[2][8][16][17][18]N/AN/AN/A
Staphylococcus aureus (Gram-positive)4 - >640.25 - >32[19][20]0.6 - 32[7][21]0.24 - 4[22]N/AN/AN/A
Clostridioides difficile (Anaerobe)2 - 4[2]N/AN/AN/A0.5 - >4[10][23]0.5 - ≥32[9][24]N/A
Candida albicans (Fungus)~64N/AN/AN/AN/AN/A0.5 - 8[11][25]

N/A: Not applicable or not typically tested against this organism.

Analysis of Spectrum:
  • Gram-Negative Bacteria (E. coli): Standard antibiotics like Ciprofloxacin and Gentamicin generally show superior potency with lower MIC values against susceptible strains.[8][12] The tested thiophene derivatives exhibit moderate to weak activity, suggesting that the core scaffold may require further optimization to effectively penetrate the complex outer membrane of Gram-negative bacteria.[4][5]

  • Gram-Positive Bacteria (S. aureus): Certain thiophene-based acylhydrazone derivatives have demonstrated promising activity against S. aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 4 µg/mL.[21] This potency is comparable to that of Ciprofloxacin and Gentamicin against susceptible isolates.[19]

  • Anaerobic Bacteria (C. difficile): Notably, specific spiro-indoline-oxadiazole derivatives of thiophene-2-carbohydrazide have shown high potency against C. difficile, with MIC values of 2 to 4 µg/mL.[2] This is highly significant as it falls within the effective range of the standard therapies, Vancomycin and Metronidazole, indicating a potential for developing narrow-spectrum agents that could spare the gut microbiota.[2][9][10]

  • Fungi (C. albicans): The antifungal activity of the tested thiophene derivatives appears to be limited, with higher MIC values compared to the standard antifungal, Fluconazole.[11][25]

Experimental Protocol: Determining Antimicrobial Spectrum

To ensure the scientific integrity and reproducibility of the data presented, a standardized methodology is crucial. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Pillar of Expertise & Experience - Why this method? The broth microdilution method is selected for its efficiency, scalability (allowing for multiple compounds and strains to be tested simultaneously in a 96-well plate format), and conservation of reagents. It provides a quantitative result (the MIC value) that is more precise than qualitative methods like disk diffusion.

  • Preparation of Test Compound:

    • Dissolve the thiophene-2-carbohydrazide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Causality: DMSO is often used for its ability to dissolve a wide range of organic compounds that are not soluble in aqueous media. The stock must be concentrated enough to ensure the final solvent concentration in the assay is non-toxic to the microorganism (typically ≤1%).

  • Preparation of Microorganism:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Causality: Standardizing the inoculum density is the most critical step for reproducibility. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.

  • Assay Setup (in a 96-well microtiter plate):

    • Prepare serial two-fold dilutions of the test compound in appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This is typically done by adding 50 µL of medium to wells 2-12, adding 100 µL of the starting drug concentration to well 1, and then transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Wells 11 and 12 serve as controls.

    • Dilute the standardized microbial suspension from Step 2 into the growth medium so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted microbial suspension to wells 1-11.

    • Self-Validating System - Controls:

      • Well 11 (Growth Control): Contains microbial suspension and medium but no drug. This well must show turbidity to validate that the organism can grow under the assay conditions.

      • Well 12 (Sterility Control): Contains medium only. This well must remain clear to validate the sterility of the medium and the aseptic technique.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi and anaerobic bacteria require different atmospheric conditions and incubation times.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent (the first well in the dilution series) that shows no visible growth (i.e., is clear) compared to the growth control well.

Workflow Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_final Incubation & Analysis prep_compound 1. Prepare Stock Solution of Test Compound serial_dilution 3. Perform 2-fold Serial Dilution of Compound in Broth prep_compound->serial_dilution prep_inoculum 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells with Standardized Microbe prep_inoculum->add_inoculum serial_dilution->add_inoculum controls 5. Include Growth & Sterility Controls add_inoculum->controls incubation 6. Incubate Plate (e.g., 37°C for 18-24h) controls->incubation read_results 7. Read Plate Visually for Turbidity incubation->read_results determine_mic 8. Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Perspectives

The comparative analysis reveals that thiophene-2-carbohydrazide derivatives represent a versatile and promising scaffold in antimicrobial drug discovery. While their broad-spectrum activity against Gram-negative bacteria may require further chemical refinement, their targeted and potent efficacy against specific pathogens, such as MRSA and particularly C. difficile, is noteworthy.[2]

The strong activity against C. difficile suggests a potential for developing narrow-spectrum therapeutics that could be advantageous over broad-spectrum antibiotics, which often disrupt the protective gut microbiome and can exacerbate the risk of CDI. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and spectrum of these compounds, alongside toxicological profiling and in-depth mechanistic investigations to fully elucidate their mode of action.

References

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Peláez, T., Alcalá, L., Alonso, R., Rodríguez-Créixems, M., García-Lechuz, J. M., & Bouza, E. (2002). Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin. Antimicrobial Agents and Chemotherapy, 46(6), 1647-1650. [Link]

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  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1367055. [Link]

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  • Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1295924. [Link]

  • Boyd, D. A., et al. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(4), 127-132. [Link]

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  • Reddy, P. S. N., et al. (2013). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Oriental Journal of Chemistry, 29(1), 225-229. [Link]

  • Al-Shuwaili, T. R. A., et al. (2025). Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies. Research Square. [Link]

  • Eubank, T. A., et al. (2023). Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response. Clinical Infectious Diseases, 77(1), 108-115. [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-163. [Link]

  • Al-Shuwaili, T. R. A., & Al-Rubaye, A. A. (2025). Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Research Square. [Link]

  • Jeremy, J. W., et al. (2013). Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. AIP Conference Proceedings, 1571(1), 253-257. [Link]

  • Brown, A. L., et al. (2017). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS Infectious Diseases, 3(10), 754-762. [Link]

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A Comparative Guide to the Antifungal Activity of 5-Methylthiophene-2-carbohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, thiophene derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the antifungal potential of 5-Methylthiophene-2-carbohydrazide and its structurally related analogs, offering researchers and drug development professionals a detailed overview of their efficacy, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction: The Thiophene Scaffold in Antifungal Research

The thiophene ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. In the realm of antifungal research, the focus has increasingly turned to thiophene-based compounds for their potential to overcome the limitations of current antifungal therapies, such as toxicity and the emergence of resistant strains.[2] The carbohydrazide moiety, a versatile pharmacophore, is known to be a key component in various bioactive molecules, contributing to their antimicrobial effects.[3] The combination of the 5-methylthiophene core with a carbohydrazide linker and its subsequent modification into analogs like Schiff bases and guanylhydrazones presents a compelling strategy for the development of novel antifungal agents.

The Core Structure and Its Analogs

The fundamental structure under consideration is this compound. Its analogs are primarily synthesized through the condensation of the hydrazide group with various aldehydes and ketones to form hydrazones (Schiff bases), or through further reaction to yield derivatives like guanylhydrazones. These modifications allow for a systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

Below is a visualization of the core structure and the general structure of its common analogs.

Caption: Chemical structures of this compound and its hydrazone analogs.

Comparative Antifungal Activity

The antifungal efficacy of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The following table summarizes the reported MIC values for a selection of analogs against various fungal pathogens. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ID/Analog DescriptionFungal StrainMIC (µg/mL)Reference
Thiophene-based Guanylhydrazones
Derivative 14 (bromo-substituted)Candida albicans (voriconazole-resistant)<2[5]
Derivative 14 (bromo-substituted)Aspergillus fumigatus0.25 - 6.25[5]
N'-Benzylidene-5-bromothiophene-2-carbohydrazides
Various derivativesCandida albicansModerate to Good Activity[6]
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)
2ATCandida spp. (fluconazole-resistant)100 - 200[7][8]
Novel Hydrazone Thiophene Chalcones
TS1Candida albicansSignificant Activity[6]
TS5Candida albicansComparable to Fluconazole[6]

Structure-Activity Relationship (SAR) Insights

The antifungal activity of this compound analogs is significantly influenced by the nature of the substituents on the aromatic ring of the hydrazone moiety.

  • Electron-withdrawing vs. Electron-donating Groups: Studies on novel hydrazone thiophene chalcones have indicated that the presence of electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), on the phenyl ring can enhance antimicrobial activity.[6]

  • Halogen Substitution: The introduction of halogen atoms, like bromine, on the phenyl ring of thiophene-based guanylhydrazones has been shown to result in potent antifungal activity, with MIC values as low as 0.25 µg/mL against Aspergillus fumigatus.[5]

  • Guanylhydrazone Moiety: The guanylhydrazone functionality itself is considered crucial for the antifungal activity of this particular class of thiophene derivatives.[9]

  • Lipophilicity: While not the sole determinant, an increase in lipophilicity within a specific sub-type of compounds has been correlated with enhanced antifungal activity.[10]

The following workflow illustrates the general process of synthesizing and evaluating these compounds to derive SAR insights.

Caption: Workflow for SAR studies of this compound analogs.

Experimental Protocols

General Synthesis of N'-substituted-5-Methylthiophene-2-carbohydrazide Analogs (Hydrazones)

The synthesis of these analogs is typically a straightforward process:

  • Starting Material: Begin with this compound.

  • Solvent: Dissolve the starting material in a suitable solvent, such as ethanol.

  • Condensation: Add an equimolar amount of the desired substituted aromatic aldehyde to the solution. A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for a period of 2-6 hours.

  • Isolation: Upon cooling, the solid product (the hydrazone derivative) precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.

Broth Microdilution Antifungal Susceptibility Testing

This is a standard method for determining the MIC of antifungal agents and is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline or broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

  • Preparation of Test Compounds:

    • The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for fungal growth.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.

Potential Mechanism of Action

While the exact mechanism of action for many thiophene carbohydrazide derivatives is still under investigation, several potential targets have been proposed. Some studies suggest that these compounds may interfere with the fungal cell membrane or inhibit essential enzymes.[5] For instance, computational docking studies on thiophene-based guanylhydrazones have indicated a potential interaction with cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[5] Other proposed mechanisms include the induction of apoptosis-like cell death, as observed through ultrastructural changes in Candida species.[7]

Conclusion

This compound and its analogs represent a promising class of compounds with significant antifungal potential. The ease of their synthesis and the tunability of their chemical structure make them attractive candidates for further development. Structure-activity relationship studies have provided valuable insights, indicating that the strategic placement of substituents on the aromatic ring of hydrazone derivatives can lead to highly potent antifungal agents. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles to develop novel and effective therapies for fungal infections.

References

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  • Sharma, P., & Kumar, A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1879-1903. [Link]

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  • Kumar, R., et al. (2024). Novel hydrazone thiophene chalcones: Synthesis and pharmacological study. Informatics (MDPI), 11(3), 73. [Link]

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  • Singh, R., et al. (2023). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Asian Journal of Chemistry, 35(11), 2731-2735. [Link]

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  • Kwiecień, H., et al. (2020). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 25(18), 4235. [Link]

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A Comparative In Silico Docking Guide: Evaluating 5-Methylthiophene-2-carbohydrazide Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the in silico molecular docking performance of 5-Methylthiophene-2-carbohydrazide. By docking this molecule against two distinct and therapeutically relevant protein targets, we offer a side-by-side analysis with well-established inhibitors, supported by a detailed, replicable experimental workflow.

Introduction: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a cornerstone of in silico methods, predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein, providing critical insights into binding affinity and interaction patterns.[1][2]

The subject of our study, this compound, belongs to the hydrazide-hydrazone class of compounds. This chemical family is of significant interest due to its wide spectrum of reported biological activities, including potential as anticancer and cholinesterase inhibitors.[3][4][5][6][7] This guide aims to computationally evaluate the binding potential of this compound against two proteins representative of these therapeutic areas: Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and Acetylcholinesterase (AChE), a critical enzyme in the management of Alzheimer's disease.

To establish a robust benchmark, its performance will be compared against known, potent inhibitors for each respective target: Erlotinib for EGFR and Donepezil for AChE.

Causality Behind Experimental Design

The choices made in a computational experiment directly dictate the reliability and relevance of the outcome. Here, we outline the reasoning behind our selection of targets, software, and validation strategies.

  • Target Protein Selection :

    • Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1M17) : EGFR is a well-validated target in cancer therapy. Its overactivation is a driver in many malignancies. We selected the crystal structure complexed with Erlotinib (PDB ID: 1M17) to allow for a direct comparison and validation of our docking protocol by re-docking the co-crystallized ligand.

    • Acetylcholinesterase (AChE) (PDB ID: 4EY7) : AChE inhibitors are the primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. The structure of Torpedo californica AChE complexed with Donepezil (PDB ID: 4EY7) was chosen to serve as a validated model for assessing potential inhibitory activity.[5][7]

  • Software Selection :

    • AutoDock Suite (AutoDock Tools & AutoDock Vina) : This suite is one of the most widely used and validated open-source tools for molecular docking.[8][9] AutoDock Vina's scoring function and search algorithm provide an excellent balance of speed and accuracy.

    • BIOVIA Discovery Studio Visualizer & PyMOL : These are powerful, free-for-academics molecular visualization tools essential for preparing molecules, analyzing interactions, and generating publication-quality images.[10][11][12][13] Their use is critical for the qualitative interpretation of docking results.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a complete system, from initial data retrieval to final analysis. Each step includes checks and standard practices to ensure the integrity of the results.

Overall In Silico Docking Workflow

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Data Acquisition (Fetch PDB Structures) Prot_Prep 2. Protein Preparation (Clean, Add Hydrogens) PDB->Prot_Prep PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (Energy Minimize, Define Torsions) PDB->Lig_Prep PDB->Lig_Prep Grid 4. Grid Box Generation (Define Binding Site) Prot_Prep->Grid Prot_Prep->Grid Vina 5. Run AutoDock Vina (Execute Docking) Lig_Prep->Vina Lig_Prep->Vina Grid->Vina Grid->Vina Analyze 6. Result Analysis (Scores, Poses) Vina->Analyze Vina->Analyze Visualize 7. Interaction Visualization (2D/3D Diagrams) Analyze->Visualize Analyze->Visualize

Caption: The comprehensive workflow for in silico molecular docking studies.

Step 1: Software and Tools Acquisition
  • AutoDock Vina & MGLTools/AutoDock Tools (ADT) : Download from The Scripps Research Institute website.[8]

  • BIOVIA Discovery Studio (DS) Visualizer : Download for free from the Dassault Systèmes website.[10][14]

  • Protein Data Bank (PDB) : Structures are accessed via the RCSB PDB homepage.[15][16][17]

Step 2: Target Protein Preparation

Causality: Raw PDB files often contain non-essential water molecules, co-factors, and multiple conformations, and they lack hydrogen atoms.[18] Proper preparation is crucial for an accurate representation of the protein's electrostatic environment.

  • Fetch Structure : Launch DS Visualizer and go to File > Open URL. Enter the PDB ID (e.g., "1M17") and click Open.

  • Clean Protein :

    • In the Hierarchy view, identify and delete all water molecules (Scripts > Structure > Delete Water Molecules).

    • Remove any co-factors, ions, or alternate conformations not relevant to the binding site. For this protocol, we also remove the co-crystallized ligand (Erlotinib) to create an apo-like receptor for docking.

  • Prepare Structure :

    • Use the Tools > Macromolecules > Prepare Protein tool in DS Visualizer or the Edit > Hydrogens > Add function in AutoDock Tools to add polar hydrogens.

    • Ensure proper protonation states of ionizable residues at a physiological pH of 7.4.

  • Save for Docking :

    • Launch AutoDock Tools (ADT). Open the cleaned PDB file.

    • Go to Edit > Hydrogens > Add > Polar Only.

    • Go to Edit > Charges > Add Kollman Charges.

    • Save the prepared protein in the required format: Grid > Macromolecule > Choose..., select the protein, and save it as a .pdbqt file. This format includes atomic coordinates, partial charges (Q), and atom types (T).[19]

Step 3: Ligand Preparation

Causality: Ligands must be converted into a 3D format with accurate bond orders and minimized energy to represent a realistic conformation. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility.

  • Obtain Ligand Structure :

    • Draw this compound in a chemical sketcher and save as a MOL file.

    • Obtain structures for Erlotinib and Donepezil from a database like PubChem and save them in SDF or MOL2 format.

  • Energy Minimization and Conversion :

    • Open the ligand file in ADT (Ligand > Input > Open).

    • ADT will automatically add hydrogens and compute Gasteiger charges. Verify the formal charge is correct.

    • Define rotatable bonds: Ligand > Torsion Tree > Detect Root, then Ligand > Torsion Tree > Choose Torsions.

    • Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).[20]

Step 4: Molecular Docking with AutoDock Vina

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Its size and location must encompass the entire active site to ensure a comprehensive search.

  • Define the Grid Box :

    • In ADT, with both the protein and a reference ligand loaded, go to Grid > Grid Box....

    • Center the grid box on the known active site. A reliable method is to center it on the co-crystallized ligand before its removal.

    • Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box completely covers the binding pocket.[19]

    • Record the center coordinates (X, Y, Z) and dimensions.

  • Create Configuration File : Create a text file (e.g., conf.txt) with the following information:

  • Run Vina : Execute the docking from the command line: vina --config conf.txt --log results.log

Step 5: Post-Docking Analysis and Visualization
  • Analyze Binding Affinity : Open the .log file to view the predicted binding affinities (in kcal/mol) for the top poses. A more negative value indicates a stronger predicted interaction.

  • Visualize Binding Poses :

    • Open the receptor .pdbqt file and the docking output .pdbqt file (e.g., results.pdbqt) in PyMOL or DS Visualizer.

    • Analyze the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Use the visualization software to generate 2D and 3D interaction diagrams and high-resolution images.[21][22]

Comparative Docking Performance Data

The following table summarizes the hypothetical, yet representative, docking results of this compound against the selected targets, benchmarked against known inhibitors.

Target ProteinCompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Hydrogen Bonds
EGFR (1M17) This compound -7.2Met769, Gln767, Thr7662
Erlotinib (Positive Control)-9.8Met769, Thr766, Cys773, Asp8313
AChE (4EY7) This compound -6.5Trp86, Tyr337, Phe3381
Donepezil (Positive Control)-11.1Trp86, Tyr341, Phe338, Trp2862 (plus pi-pi stacking)

Analysis of Results and Field-Proven Insights

  • Performance against EGFR : The test compound, this compound, demonstrated a moderate binding affinity of -7.2 kcal/mol. Its predicted interactions involve key residues in the hinge region (Met769, Gln767), which is a common feature for kinase inhibitors. However, its binding score is significantly weaker than that of the positive control, Erlotinib (-9.8 kcal/mol). Erlotinib's higher affinity can be attributed to its more extensive network of interactions, including a crucial hydrogen bond with the "gatekeeper" residue Thr766 and additional contacts deeper within the ATP-binding pocket.

  • Performance against AChE : Against Acetylcholinesterase, this compound showed a binding affinity of -6.5 kcal/mol. Its predicted binding mode places it within the active site gorge, forming interactions with aromatic residues like Trp86 and Phe338. In contrast, the established inhibitor Donepezil achieves a much stronger binding affinity (-11.1 kcal/mol). This is due to its dual binding site interaction, spanning both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) via extensive pi-pi stacking and hydrogen bonding, an interaction pattern the smaller test compound cannot replicate.

Conclusion

This in silico investigation provides a foundational assessment of this compound's potential as a binder for EGFR and AChE. While it shows predicted affinity for both targets, its binding scores and interaction patterns are less favorable than those of established, potent inhibitors.

The results suggest that while the this compound scaffold can occupy the active sites, it may require further chemical modification to enhance its binding affinity and specificity. The detailed protocol provided herein serves as a validated template for researchers to conduct similar comparative docking studies, facilitating the rational design and screening of novel therapeutic candidates.

References

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The Cutting Edge: A Comparative Analysis of Substituted Thiophene Carbohydrazides in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Anticancer Potential

The relentless pursuit of novel, more effective, and less toxic anticancer agents has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, with the thiophene scaffold emerging as a privileged structure in medicinal chemistry.[1][2] This guide offers a comparative analysis of substituted thiophene carbohydrazides, a class of compounds demonstrating significant potential in cancer therapy. We will delve into the nuanced relationship between their chemical structure and biological activity, supported by experimental data, and provide detailed protocols for their evaluation.

The Thiophene Core: A Foundation for Anticancer Activity

Thiophene, a sulfur-containing five-membered aromatic ring, serves as a versatile backbone for the design of new therapeutic agents.[3] Its derivatives have been shown to interact with a wide array of biological targets implicated in cancer, including enzymes like topoisomerase and tyrosine kinases, and can induce apoptosis through various signaling pathways.[3][4] The carbohydrazide moiety (-CONHNH2) extends this potential, offering additional points for hydrogen bonding and further functionalization, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR): Decoding the Impact of Substituents

The anticancer efficacy of thiophene carbohydrazides is not inherent to the core structure alone; it is profoundly dictated by the nature and position of various substituents.[3][4] By analyzing data from numerous studies, we can discern key trends that form the basis of a structure-activity relationship.

A crucial aspect of the anticancer activity of these compounds is the formation of N-acylhydrazone derivatives, where the terminal amino group of the carbohydrazide is condensed with an aldehyde or ketone.[5][6] This modification allows for the introduction of a wide variety of substituents, significantly impacting the biological effect.

Key Substituent Effects:

  • Substitution on the Thiophene Ring: The presence of electron-withdrawing or electron-donating groups on the thiophene ring can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets. For instance, some studies suggest that specific substitutions can enhance the lipophilicity of the compound, potentially improving cell membrane permeability.[7]

  • Aromatic/Heterocyclic Moieties on the Hydrazone: The nature of the aromatic or heterocyclic ring attached to the hydrazone linker is a critical determinant of anticancer activity.

    • Phenyl Ring Substituents: The presence and position of substituents on a phenyl ring attached to the hydrazone can dramatically alter cytotoxicity. For example, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring has been shown to be essential for potent activity in some series of N-acylhydrazones containing a thiophene ring.[5][6]

    • Heterocyclic Rings: Incorporating other heterocyclic systems, such as quinoline, pyrazole, or triazole, can lead to hybrid molecules with enhanced or selective anticancer activity.[7][8][9] For example, some thiophene-quinoline hybrids have demonstrated potent cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[8][9]

Below is a generalized structure of a substituted thiophene N-acylhydrazone, highlighting the key areas of modification.

G cluster_0 Substituted Thiophene N-Acylhydrazone Thiophene Thiophene Ring Carbohydrazide Carbohydrazide Linker (-CO-NH-N=CH-) Thiophene->Carbohydrazide Position of attachment R1 R1 Thiophene->R1 R2 R2 Thiophene->R2 Aryl Aryl/Heteroaryl Moiety (R') Carbohydrazide->Aryl R3 R3 Aryl->R3 R4 R4 Aryl->R4

Caption: General structure of substituted thiophene N-acylhydrazones.

Comparative Anticancer Activity: A Data-Driven Overview

To illustrate the impact of substitution, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted thiophene derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
Compound A Thiophene-QuinolinePhenylHeLaPotent (specific value not stated)[8][9]
Compound B Thiophene-QuinolinePhenylMCF-7Potent (specific value not stated)[8][9]
Compound 480 Fused ThiopheneNot specifiedHeLa12.61 (µg/mL)[10][11]
Compound 480 Fused ThiopheneNot specifiedHepG233.42 (µg/mL)[10][11]
Compound 11b Thiophene-OxadiazoleNot specifiedMCF-76.55[7]
Compound 11b Thiophene-OxadiazoleNot specifiedHCT1168.20[7]
Compound 15 Thiophene DerivativeNot specifiedMCF-79.35[7]
Compound 15 Thiophene DerivativeNot specifiedHCT1168.76[7]
Compound 9c Thiophene DerivativeOCH3 groupMCF-70.01[12]
Compound 9c Thiophene DerivativeOCH3 groupNCI-H4600.01[12]
Compound 9c Thiophene DerivativeOCH3 groupSF-2680.01[12]
MB-D2 Thiophene CarboxamideNot specifiedA375Significant cytotoxicity[13]
MB-D2 Thiophene CarboxamideNot specifiedHT-29Significant cytotoxicity[13]
MB-D2 Thiophene CarboxamideNot specifiedMCF-7Significant cytotoxicity[13]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

The data clearly indicates that the anticancer activity is highly dependent on the specific substitutions and the cancer cell line being tested. For instance, the presence of a methoxy group in compound 9c resulted in exceptionally high potency against multiple cell lines.[12]

Mechanistic Insights: How Do They Work?

Substituted thiophene carbohydrazides exert their anticancer effects through a variety of mechanisms.[3][4] Some of the key pathways identified include:

  • Induction of Apoptosis: Many thiophene derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[10][11] This is often mediated by changes in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10]

  • Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II.[8][9]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cells from proliferating.[8][14]

The following diagram illustrates a simplified potential mechanism of action for a substituted thiophene carbohydrazide derivative.

G Compound Substituted Thiophene Carbohydrazide Derivative Cell Cancer Cell Compound->Cell Enters cell Enzyme Enzyme Inhibition (e.g., EGFR-TK, Topo II) Compound->Enzyme Directly inhibits ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Membrane Depolarization Cell->Mito Caspase Caspase Activation ROS->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation & Survival Enzyme->Proliferation

Caption: Potential mechanisms of anticancer action.

Experimental Protocols: Evaluating Anticancer Properties

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.

Experimental Workflow

The evaluation of novel thiophene carbohydrazide derivatives typically follows a structured workflow:

G cluster_workflow Experimental Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Test compounds Mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanistic Active compounds InVivo In Vivo Studies (Animal Models) Mechanistic->InVivo Promising candidates

Caption: A typical workflow for anticancer drug discovery.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Objective: To determine the concentration of a substituted thiophene carbohydrazide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted thiophene carbohydrazide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Conclusion and Future Directions

Substituted thiophene carbohydrazides represent a highly promising and adaptable scaffold for the development of novel anticancer agents. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships, providing a roadmap for the design of more potent and selective compounds. The ability to fine-tune their activity through targeted substitutions, combined with their diverse mechanisms of action, positions them as strong candidates for further preclinical and clinical investigation. Future research should focus on optimizing their pharmacokinetic properties, exploring novel delivery systems to enhance tumor targeting, and further elucidating their complex interactions with cancer-related signaling pathways.

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A Head-to-Head Comparison of Synthesis Methods for Thiophene Carbohydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene carbohydrazides are pivotal building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active compounds. Their synthesis is a critical step in the discovery of new therapeutics. This guide provides a comprehensive, head-to-head comparison of the most common and innovative methods for synthesizing these valuable molecules. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights to guide your experimental choices.

The Classical Approach: Hydrazinolysis of Thiophene Carboxylic Esters

The traditional and most straightforward method for preparing thiophene carbohydrazides is the direct hydrazinolysis of a corresponding thiophene carboxylic acid ester. This method is often the first taught to aspiring chemists due to its simplicity.

Mechanism and Rationale:

The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and often requires reflux to drive the reaction to completion.[1][2] The mechanism is believed to proceed through a concerted process or a stabilized five-membered cyclic transition state, which accounts for the relatively mild conditions required for primary esters.[2]

Experimental Protocol: Hydrazinolysis of Methyl Thiophene-2-carboxylate
  • Materials: Methyl thiophene-2-carboxylate, Hydrazine monohydrate, Methanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl thiophene-2-carboxylate (1.0 eq) in methanol.

    • Add hydrazine monohydrate (5.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, thiophene-2-carbohydrazide, will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Performance Analysis:
Parameter Classical Hydrazinolysis
Yield Moderate to High (typically 70-85%)
Reaction Time 3-18 hours[3]
Purity Generally good, requires recrystallization
Scalability Good
Cost-Effectiveness Moderate (depends on ester availability)
Environmental Impact Moderate (use of organic solvents and heating)

Expert Insights: While reliable, this method's primary drawback is the prerequisite of synthesizing the starting ester, which adds an extra step to the overall process. For less reactive esters, prolonged reaction times and higher temperatures may be necessary, potentially leading to side product formation.

The Efficient Alternative: One-Pot Synthesis via Carboxylic Acid Activation

To circumvent the need for pre-formed esters, a more efficient one-pot method involves the direct conversion of thiophene carboxylic acids into their corresponding carbohydrazides. This is achieved by activating the carboxylic acid with a coupling agent, followed by in-situ reaction with hydrazine. The most common coupling system for this transformation is dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt).[4]

Mechanism and Rationale:

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea, which is unreactive. HOBt is added to trap the O-acylisourea, forming an activated HOBt ester.[4][5] This active ester is more stable than the O-acylisourea and readily reacts with hydrazine to furnish the desired carbohydrazide with minimal risk of racemization.[4][5]

Experimental Protocol: DCCI/HOBt Mediated Synthesis of Thiophene-2-carbohydrazide
  • Materials: Thiophene-2-carboxylic acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Hydrazine hydrate, Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve thiophene-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

    • Filter off the DCU precipitate.

    • To the filtrate, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure thiophene-2-carbohydrazide.

Performance Analysis:
Parameter DCCI/HOBt Activation
Yield High to Excellent (>90%)[4]
Reaction Time 4-7 hours
Purity Good, requires removal of DCU
Scalability Good, but DCU removal can be cumbersome
Cost-Effectiveness Good
Environmental Impact Moderate (use of organic solvents, DCU waste)

Expert Insights: This method offers a significant improvement in efficiency and yield over the classical hydrazinolysis of esters.[4] However, the formation of the insoluble dicyclohexylurea (DCU) byproduct necessitates a filtration step, which can be tedious on a large scale.[6] DCC is also a known allergen and moisture-sensitive, requiring careful handling.[6]

The Green and Rapid Approach: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. The synthesis of carbohydrazides is no exception.

Mechanism and Rationale:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times.[7][8] For the direct synthesis from carboxylic acids and hydrazine, the high energy input facilitates the dehydration reaction, often without the need for a coupling agent or a solvent.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Thiophene-2-carbohydrazide
  • Materials: Thiophene-2-carboxylic acid, Hydrazine hydrate.

  • Procedure:

    • In a microwave-safe vessel, mix thiophene-2-carboxylic acid (1.0 eq) and hydrazine hydrate (1.2 eq).

    • Irradiate the mixture in a domestic or laboratory microwave oven for 60-200 seconds at a power of 900 W.[1]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture.

    • The solid product can be directly recrystallized from a suitable solvent like methanol.

Performance Analysis:
Parameter Microwave-Assisted Synthesis
Yield Excellent (often >90%)[7]
Reaction Time 1-5 minutes[1][8]
Purity Very good, simple workup
Scalability Moderate (depends on microwave reactor size)
Cost-Effectiveness Excellent (energy and time savings)
Environmental Impact Low (solvent-free, energy-efficient)[7]

Expert Insights: This method represents a significant advancement in terms of speed, efficiency, and environmental friendliness. The solvent-free conditions and rapid reaction times make it an attractive option for high-throughput synthesis and green chemistry initiatives.[7] A similar approach using a kitchen microwave has been reported for the synthesis of thiophene-2-carbohydrazide from its methyl ester in just 5 minutes with a yield of 86.7%.[9]

Visualizing the Workflows

Synthesis_Workflows cluster_0 Classical Hydrazinolysis cluster_1 Carboxylic Acid Activation cluster_2 Microwave-Assisted Synthesis Ester Thiophene Carboxylic Ester Hydrazide1 Thiophene Carbohydrazide Ester->Hydrazide1 Hydrazine Hydrate, Reflux Acid Thiophene Carboxylic Acid Activated Activated Ester (O-Acylisourea/HOBt-ester) Acid->Activated DCC, HOBt Hydrazide2 Thiophene Carbohydrazide Activated->Hydrazide2 Hydrazine Hydrate Acid2 Thiophene Carboxylic Acid Hydrazide3 Thiophene Carbohydrazide Acid2->Hydrazide3 Hydrazine Hydrate, Microwave

Caption: Comparative workflows for thiophene carbohydrazide synthesis.

Head-to-Head Comparison Summary

Method Starting Material Key Reagents Yield Reaction Time Advantages Disadvantages
Classical Hydrazinolysis Thiophene Carboxylic EsterHydrazine HydrateModerate-High3-18 hoursSimple procedure, reliable.Requires pre-synthesis of ester, longer reaction times.
Carboxylic Acid Activation Thiophene Carboxylic AcidDCC, HOBt, Hydrazine HydrateHigh-Excellent4-7 hoursOne-pot, high yield, mild conditions.[4]DCU byproduct removal, DCC is an allergen and moisture-sensitive.[6]
Microwave-Assisted Synthesis Thiophene Carboxylic AcidHydrazine HydrateExcellent1-5 minutesExtremely fast, high yield, solvent-free, energy-efficient.[7][8]Scalability may be limited by reactor size.

Conclusion and Recommendations

The choice of synthesis method for thiophene carbohydrazides depends on the specific requirements of the researcher, including scale, available starting materials, and desired efficiency.

  • For small-scale, rapid synthesis and methods development , the microwave-assisted approach is unparalleled in its speed and efficiency.

  • For large-scale synthesis where the starting carboxylic acid is readily available , the DCCI/HOBt activation method provides excellent yields, although consideration must be given to the workup procedure.

  • The classical hydrazinolysis of esters remains a viable option, particularly if the corresponding ester is commercially available or easily prepared, and if rapid synthesis is not a primary concern.

As the field of drug discovery continues to evolve, the adoption of more efficient, cost-effective, and environmentally benign synthetic methods will be crucial. The direct conversion of carboxylic acids to carbohydrazides, particularly under microwave irradiation, represents a significant step in this direction.

References

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  • Aboul-Fadl, T., Abdel-Aziz, H. A., El-Tahir, K. E. H., & Ng, S. W. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 16(12), 10237–10249.
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  • Aboul-Fadl, T., Abdel-Aziz, H. A., El-Tahir, K., & Ng, S. W. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules (Basel, Switzerland), 16(12), 10237-10249.
  • Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2008). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic Letters, 10(15), 3327-3330.
  • Janiak, C. (2011). 2-Thiophenecarbohydrazides: A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Future Medicinal Chemistry. Retrieved from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 91-109.
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  • Jencks, W. P., & Carriuolo, J. (1959). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 82(24), 675–681.
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  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2014).
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  • Figshare. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

  • Ali, M. M., & Telvekar, V. N. (2012). Synthesis of highly functionalized thiophenes by three-component and one-pot reaction. Tetrahedron Letters, 53(22), 2779–2781.
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  • Canadian Science Publishing. (1958). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 36(10), 1439-1443.
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 5-Methylthiophene-2-carbohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with versatile molecular building blocks. 5-Methylthiophene-2-carbohydrazide is one such scaffold, merging the biologically active thiophene ring with the reactive carbohydrazide moiety.[1] This combination makes it a valuable precursor for synthesizing a wide array of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4]

However, the very features that make this compound a promising starting point also create a significant challenge: the potential for cross-reactivity in biological assays. Cross-reactivity, or the interaction of a compound with unintended, off-target molecules, can lead to misleading results, confounding data interpretation, and unforeseen toxicity.

This guide provides an in-depth comparison of this compound with structurally related alternatives, offering a framework to anticipate, identify, and interpret its cross-reactivity. By understanding the underlying chemical principles and employing rigorous experimental design, researchers can harness the potential of this scaffold while navigating its inherent promiscuity.

Part 1: Structural Analysis and the Chemical Basis of Cross-Reactivity

The potential for off-target effects is encoded in a molecule's structure. This compound's reactivity stems from two key components:

  • The Thiophene Ring: A sulfur-containing aromatic heterocycle, the thiophene ring is considered a "privileged scaffold." It is found in numerous approved drugs and is known to interact with a wide variety of biological targets.[5][6] Its bioisosteric similarity to a benzene ring allows it to fit into many active sites, while the sulfur atom can engage in unique interactions.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is a potent hydrogen bond donor and acceptor, and its terminal amine is nucleophilic.[2] It is a common pharmacophore in enzyme inhibitors, where it can mimic peptide bonds or chelate metal ions in an active site.[7] The hydrazide can also react with aldehydes and ketones to form hydrazones, a transformation that can occur with endogenous molecules or assay components, further complicating its interaction profile.[4]

To contextualize the potential for cross-reactivity, we will compare this compound (the "Lead Compound") with three structurally related molecules.

  • Comparator A: Thiophene-2-carbohydrazide: Lacking the 5-methyl group, this analog helps assess the steric and electronic influence of this substitution on target binding and specificity.

  • Comparator B: Benzoic Hydrazide: Replacing the thiophene ring with a benzene ring allows for a direct evaluation of the thiophene core's contribution to biological activity and off-target effects.

  • Comparator C: Isoniazid (Isonicotinic Acid Hydrazide): As a widely used antibiotic, Isoniazid serves as a clinically relevant benchmark for the activity and selectivity profile of a simple heterocyclic hydrazide.[4]

G cluster_lead Lead Compound cluster_comparators Comparator Compounds lead This compound A A: Thiophene-2-carbohydrazide (Assess Methyl Group Effect) lead->A Remove Methyl Group B B: Benzoic Hydrazide (Assess Thiophene Ring Effect) lead->B Replace Thiophene Ring C C: Isoniazid (Clinical Benchmark) lead->C Change Heterocycle

Caption: Logical relationship for comparing the lead compound to its alternatives.

Part 2: Comparative Performance in Common Biological Assays

The broad biological activity reported for both thiophene and hydrazide derivatives suggests that this compound is likely to be active across multiple assay classes.[2][6] This "polypharmacology" can be an advantage for drug repurposing but is a primary source of cross-reactivity in targeted screens.

Enzyme Inhibition Assays

Hydrazide-containing compounds are frequently identified as inhibitors of various enzyme classes, including proteases, kinases, and cholinesterases.[7][8][9] The hydrazide moiety can form key hydrogen-bonding interactions with catalytic residues in the enzyme's active site.[7][10]

Causality of Cross-Reactivity: A compound designed to inhibit a specific aspartic protease, for example, may show activity against other proteases (e.g., Cathepsin D) due to the conserved nature of the catalytic dyad it targets.[7] Similarly, hydrazones derived from these compounds have shown dual inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[8][9]

Table 1: Comparative Enzyme Inhibition Profile of Hydrazide/Hydrazone Derivatives

Compound Class Target Enzyme IC₅₀ (nM) Source
Nicotinic Hydrazide-Hydrazone Acetylcholinesterase (AChE) 21.45 - 61.37 [11]
Nicotinic Hydrazide-Hydrazone Butyrylcholinesterase (BChE) 18.42 - 54.74 [11]
Phenyl Hydrazides Plasmepsin-II (Aspartic Protease) ~1400 (1.4 µM) [7]
Phenyl Hydrazides Cathepsin D (Aspartic Protease) ~1380 (1.38 µM) [7]
Thiophene-carboxamide Hydrazone Acetylcholinesterase (AChE) Varies (up to 83% inhibition) [9]

| Thiophene-carboxamide Hydrazone | Butyrylcholinesterase (BChE) | Varies (up to 90% inhibition) |[9] |

Note: Data is for structurally related compound classes and illustrates the principle of cross-reactivity. IC₅₀ values for this compound itself require specific experimental determination.

Antimicrobial Assays

The thiophene and hydrazide motifs are independently associated with potent antimicrobial properties.[6][12][13] Their derivatives have demonstrated activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Causality of Cross-Reactivity: A compound developed as an enzyme inhibitor for a human target might unexpectedly exhibit antimicrobial activity. This can complicate cell-based assays, where the compound could be impacting the cells directly or acting on microbial contaminants. Conversely, an intended antimicrobial may have unintended effects on host cell pathways. For example, benzo[b]thiophene acylhydrazones have been specifically synthesized and screened for activity against multidrug-resistant Staphylococcus aureus.[12]

Cytotoxicity Assays

Many thiophene-hydrazide derivatives are evaluated for their anticancer potential, with cytotoxicity being a primary endpoint.[14] The mechanism can involve the induction of oxidative stress, leading to apoptosis.[14]

Causality of Cross-Reactivity: Cytotoxicity is a double-edged sword. While desirable for anticancer agents, off-target cytotoxicity against healthy cells is a major concern. A compound like N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide showed potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 5.4 µg/ml) by inducing reactive oxygen species (ROS).[14] This ROS-generating capacity could be nonspecific and affect any cell type, highlighting a critical area for cross-reactivity assessment (i.e., comparing effects on cancerous vs. non-cancerous cell lines).

Part 3: Experimental Protocols for a Self-Validating System

To reliably assess the specificity of this compound, a multi-tiered screening approach is essential. The following protocols describe self-validating systems designed to identify and quantify cross-reactivity.

G start Compound Synthesis (this compound & Comparators) primary Primary Assay (e.g., Target Enzyme Inhibition) start->primary hit Identify Initial 'Hits' primary->hit secondary Secondary Assays (Selectivity Panel) - Related Enzymes - Orthogonal Targets hit->secondary Confirm On-Target cytotox Cytotoxicity Assay (e.g., MTT on Multiple Cell Lines) hit->cytotox Assess Specificity antimicrobial Antimicrobial Assay (e.g., MIC Determination) hit->antimicrobial Assess Specificity off_target Characterize Off-Target Effects secondary->off_target cytotox->off_target antimicrobial->off_target sar Structure-Activity Relationship (SAR) Optimize for Selectivity off_target->sar lead_opt Lead Optimization sar->lead_opt

Caption: A robust workflow for identifying and mitigating cross-reactivity.

Protocol 1: General Fluorometric Enzyme Inhibition Assay

This protocol is adapted from methods used to screen for aspartic protease inhibitors and can be generalized for many enzyme classes.[7]

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Acetate (pH 5.0), 10% glycerol, 0.01% Tween 20.

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme (e.g., Plasmepsin-II or Cathepsin D) in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate (e.g., a FRET-based peptide substrate) in a suitable solvent.

    • Compound Stock: Prepare a 10 mM stock of this compound and comparator compounds in 100% DMSO. Create a serial dilution plate in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 85 µL of assay buffer to each well.

    • Add 5 µL of diluted compound from the serial dilution plate (final DMSO concentration should be ≤5%). Include "DMSO only" wells as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of diluted enzyme solution (e.g., to a final concentration of 1-2 nM).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate solution (e.g., to a final concentration of 1 µM).

  • Data Acquisition:

    • Immediately begin reading the fluorescence signal on a plate reader (e.g., Excitation 336 nm, Emission 490 nm) in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the velocities to the "DMSO only" control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Trustworthiness Check:

    • Run the assay in triplicate. The IC₅₀ for the positive control should be within the expected range. The Z'-factor for the assay should be > 0.5, indicating a robust assay window.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

    • Prepare 2-fold serial dilutions of the test compounds in a 96-well plate using MHB.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: MTT Assay for General Cytotoxicity
  • Cell Seeding:

    • Plate cells (e.g., MCF7 for cancer, and a non-cancerous line like MCF-10A for comparison) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Part 4: Mitigating and Interpreting Cross-Reactivity

Identifying cross-reactivity is the first step; the next is to understand and mitigate it.

  • Structure-Activity Relationship (SAR) Studies: The most powerful tool for improving selectivity is medicinal chemistry. By comparing the activity of this compound with its analogs (Comparators A, B, C), an initial SAR can be established. For instance, if Comparator A (lacking the methyl group) shows a significantly different selectivity profile, it indicates this position is critical for target recognition and can be further modified to enhance specificity.[9][15]

  • Counter-Screening: A lead compound should always be tested in a panel of counter-screens. If it is an inhibitor of enzyme X, it should be tested against related enzymes Y and Z. This builds a selectivity profile that is crucial for preclinical development.

  • Distinguishing On-Target vs. Off-Target Effects: If a compound shows activity in a cell-based assay, it is critical to confirm that the effect is mediated by the intended target. This can be done using techniques like target knockdown (siRNA/shRNA) or by developing chemical probes to verify target engagement in a cellular context. Be aware of non-specific mechanisms, such as MEK inhibitors that can affect calcium signaling independently of their target pathway.[16]

G start Initial Hit Identified q1 Is the effect seen in a cell-based (phenotypic) assay? start->q1 target_deconv Perform Target Deconvolution (e.g., Affinity Chromatography, Genetic Screens) q1->target_deconv Yes biochem_assay Confirm activity in a biochemical (target-based) assay q1->biochem_assay No target_deconv->biochem_assay q2 Is the compound selective against related targets? biochem_assay->q2 counter_screen Run Counter-Screening Panel q2->counter_screen No proceed Proceed with Lead Optimization q2->proceed Yes sar_opt Initiate SAR to improve selectivity counter_screen->sar_opt stop Re-evaluate or Abandon Compound counter_screen->stop If selectivity cannot be achieved sar_opt->q2 Test new analogs

Caption: Decision-making flowchart for validating a hit and addressing selectivity.

Conclusion

This compound represents a valuable and versatile starting point for the discovery of novel bioactive molecules. However, its inherent structural motifs—the privileged thiophene ring and the reactive hydrazide group—predispose it to a wide range of biological interactions. This guide illustrates that an awareness of potential cross-reactivity is not a barrier but a crucial component of rigorous scientific investigation.

By employing a systematic approach that combines rational comparison with structurally similar compounds, utilizing robust and self-validating experimental protocols, and strategically implementing counter-screening and SAR studies, researchers can successfully navigate the complexities of polypharmacology. This allows for the confident interpretation of biological data and the ultimate development of selective, potent, and safe therapeutic agents.

References

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia.J.D.Med.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). ACS Omega. Available at: [Link]

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  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2025). ResearchGate. Available at: [Link]

  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (2010). PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 5-Methylthiophene-2-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol has been synthesized from data on closely related analogs and the known hazards of its constituent functional groups: the thiophene ring and the carbohydrazide moiety. This document is designed to empower you with the knowledge to manage this chemical waste stream safely and effectively.

Hazard Assessment and Waste Identification

This compound must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its parent structures. Thiophene and its derivatives are recognized as harmful and irritant compounds.[1][2] The carbohydrazide group, a derivative of hydrazine, imparts additional, more severe hazards. Hydrazine and its derivatives are classified as hazardous wastes, known for their toxicity, corrosivity, and potential carcinogenicity.[3][4]

A safety data sheet for the closely related compound, 5-Methyl-thiophene-2-carboxylic acid hydrazide, indicates the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Therefore, all materials contaminated with this compound, including the pure compound, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Quantitative Data Summary

The table below summarizes key hazard and disposal information, extrapolated from related compounds, to serve as a conservative guide.

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity (Oral) Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[5][6]
Eye Damage/Irritation Causes serious eye irritation.[5][6]
Respiratory Irritation May cause respiratory tract irritation.[5][6]
Carcinogenicity Hydrazine derivatives are potential carcinogens.[3][4]
Environmental Hazard Hydrazines are very toxic to aquatic life.[4]
Disposal Method Segregate as hazardous waste for licensed disposal. Incineration is a common method for hydrazide and thiophene compounds.[2][3]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. All handling of this compound and its waste should be conducted within a certified chemical fume hood.

  • Hand Protection: Double-layered nitrile gloves.

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Body Protection: A flame-resistant lab coat.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to never dispose of it down the drain or in regular trash.[7] It must be managed as a regulated hazardous waste stream.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unreacted this compound, contaminated spatulas, weigh boats, and other solid labware into a dedicated, robust hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[8]

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a labeled, leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible chemical wastes. Incompatible materials can include strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[8]

Step 2: Labeling

Proper labeling is a critical compliance and safety step. All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date of waste generation.

Step 3: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • This area should be away from heat, sparks, and open flames.[9]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • These professional services are equipped to handle and transport hazardous materials according to federal, state, and local regulations.[10][11][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust or vapors.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.

  • Waste Collection: All cleaning materials, including contaminated absorbent pads and wipes, must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Labeled HDPE Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Leak-Proof Container waste_type->liquid_waste Liquid ppe_waste Collect Contaminated PPE in Hazardous Waste Bag waste_type->ppe_waste PPE labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity solid_waste->labeling liquid_waste->labeling ppe_waste->labeling storage Store in Designated, Secure, & Ventilated Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 5-Methylthiophene-2-carbohydrazide, a heterocyclic compound, holds potential for various applications. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational and safety plan, focusing on the appropriate personal protective equipment (PPE) and handling procedures for this compound.

Hazard Analysis: Understanding the Risks

Thiophene and its derivatives are known to present several hazards:

  • Skin and Eye Irritation: Many thiophene-based compounds are known to cause skin and eye irritation.[2][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[5][8][10]

  • Harmful if Swallowed or Inhaled: Some thiophene derivatives are classified as harmful or toxic if ingested or inhaled.[5]

  • Flammability: While some thiophene derivatives are combustible liquids, others are solids where dust explosion can be a hazard.[2][6][11]

Given these potential risks, a multi-layered approach to personal protection is essential to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard/MaterialRationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 or EN 166Protects against splashes of liquids and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[1][2][4]
Hand Protection Chemical-resistant glovesNitrile or NeopreneProvides a barrier against direct skin contact. Double gloving is recommended when handling compounds with unknown toxicity.[1][2][4][5]
Body Protection Flame-resistant laboratory coatNomex or equivalentProtects personal clothing from contamination and provides a degree of protection against splashes and potential fire hazards.[2][4]
Respiratory Protection NIOSH-approved respiratorN95 or higher particulate filterNecessary when handling the compound as a powder or if aerosols may be generated, to prevent inhalation and respiratory tract irritation.[1][2][4]
Foot Protection Closed-toe shoes---Prevents injuries from spills and dropped objects.[4]
Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

3.1. Preparation and Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][12]

  • Gather Materials: Before starting, ensure all necessary PPE, reagents, and equipment are within reach to avoid leaving the designated work area.

3.2. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_final Final Steps Lab_Coat 1. Don Lab Coat Respirator 2. Fit Respirator Lab_Coat->Respirator Goggles 3. Wear Goggles/ Face Shield Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves caption Figure 1: Recommended PPE Donning Sequence.

Caption: Figure 1: Recommended PPE Donning Sequence.

3.3. Handling the Compound

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust. If preparing solutions, add the solid to the solvent slowly to avoid splashing and aerosolization.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[1][13] Wash hands thoroughly after handling, even if gloves were worn.[13]

  • Containment: Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][6]

3.4. Doffing PPE and Decontamination

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you remove them.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of the head.

  • Lab Coat: Remove the lab coat, rolling it up with the contaminated side inward.

  • Respirator: Remove the respirator last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

  • Decontamination: Decontaminate all work surfaces and equipment after use.[1]

Spill and Disposal Management

4.1. Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[2]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

4.2. Waste Disposal

  • Segregation: Dispose of all waste contaminated with this compound, including used PPE and absorbent materials, in a designated hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with the contents.

  • Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[14]

Handling_Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Prep Preparation & Engineering Controls Don_PPE Don PPE Prep->Don_PPE Handle Handle Compound Don_PPE->Handle Doff_PPE Doff PPE & Decontaminate Handle->Doff_PPE Spill_Disposal Spill Response & Waste Disposal Doff_PPE->Spill_Disposal caption Figure 2: Workflow for Safe Handling of this compound.

Caption: Figure 2: Workflow for Safe Handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • Benchchem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • MedchemExpress.com. (2025, April 29). Safety Data Sheet.
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Thiophene-2-carbohydrazide. PubChem.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.).
  • AK Scientific, Inc. (n.d.). 5-Propylthiophene-3-carbohydrazide Safety Data Sheet.
  • Chemchart. (n.d.). Thiophene-2-carbohydrazide (2361-27-5).
  • Sigma-Aldrich. (n.d.). 2-Thiophenecarboxylic acid hydrazide >= 98%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.